molecular formula C20H13N5 B394663 iFSP1 CAS No. 150651-39-1

iFSP1

货号: B394663
CAS 编号: 150651-39-1
分子量: 323.3 g/mol
InChI 键: FNESYDFRCQEEKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile (CAS 150651-39-1) is a high-purity chemical reagent with the molecular formula C₂₀H₁₃N₅ and a molecular weight of 323.35 g/mol. This compound is a key synthetic intermediate in organic chemistry and medicinal chemistry research, valued for its complex, polyheterocyclic structure. Its fused benzo[4,5]imidazo[1,2-a]pyridine core makes it a valuable scaffold for the development of novel heterocyclic compounds, which are often explored for their potential pharmacological activities. Researchers are particularly interested in its application in synthesizing molecules that could exhibit anti-inflammatory, anticancer, or antimicrobial properties. Additionally, the conjugated system and structural features of this compound make it a candidate for investigation in materials science, including the development of organic semiconductors or fluorescent materials. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and safety information before use.

属性

IUPAC Name

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNESYDFRCQEEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150651-39-1
Record name 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of iFSP1: A Technical Guide to Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key protein, Ferroptosis Suppressor Protein 1 (FSP1), has been identified as a critical defender of cancer cells against this process, operating independently of the canonical glutathione/GPX4 pathway.[1] The small molecule inhibitor, iFSP1, has been developed to specifically target FSP1, thereby sensitizing cancer cells to ferroptotic death. This technical guide elucidates the core mechanism of action of this compound, providing an in-depth overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols.

The FSP1-CoQ10 Axis: A Primary Target for this compound

FSP1, formerly known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as an NAD(P)H-dependent coenzyme Q10 (CoQ10) oxidoreductase.[2] Its primary role in preventing ferroptosis is through the regeneration of the reduced form of CoQ10, ubiquinol, which acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals within cellular membranes and halting the propagation of lipid peroxidation.[2]

The mechanism of action of this compound is the direct inhibition of this FSP1-mediated reduction of CoQ10. By binding to FSP1, this compound prevents the regeneration of ubiquinol. This leads to an accumulation of lipid peroxides and, consequently, the induction of ferroptosis. This action is particularly effective in cancer cells that have developed resistance to other ferroptosis inducers, such as those targeting the GPX4 pathway.[1][3]

Signaling Pathway of FSP1 Inhibition by this compound

The following diagram illustrates the central signaling pathway affected by this compound.

FSP1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFA-PL) L_peroxyl Lipid Peroxyl Radicals (L-OO•) PUFA->L_peroxyl Oxidation L_peroxide Lipid Peroxides (L-OOH) L_peroxyl->L_peroxide Propagation Ferroptosis Ferroptosis L_peroxide->Ferroptosis FSP1 FSP1 CoQ10_red Ubiquinol FSP1->CoQ10_red Reduces This compound This compound This compound->FSP1 CoQ10_ox Coenzyme Q10 (Ubiquinone) CoQ10_red->L_peroxyl Traps Radicals NADPH NAD(P)H NADP NAD(P)+ Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, H1299) treatment Treat with: - Vehicle - this compound - RSL3 (GPX4 inhibitor) - this compound + RSL3 start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lipid_perox Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->lipid_perox membrane_repair Membrane Integrity Assay (e.g., Sytox Green) treatment->membrane_repair vk_reduction Vitamin K Reductase Activity Assay treatment->vk_reduction analyze Quantify and Compare - Cell death - Lipid ROS levels - Membrane damage - VK reduction viability->analyze lipid_perox->analyze membrane_repair->analyze vk_reduction->analyze conclusion Determine contribution of alternative pathways analyze->conclusion Inhibitor_Development discovery Discovery of FSP1 as a Ferroptosis Suppressor iFSP1_dev Development of this compound: First-in-class inhibitor discovery->iFSP1_dev iFSP1_limitations This compound Limitations: - Off-target effects at high conc. - Not suitable for in vivo use iFSP1_dev->iFSP1_limitations icFSP1_dev Development of icFSP1: - In vivo applicable - Novel mechanism (phase separation) iFSP1_limitations->icFSP1_dev clinical_potential Enhanced Therapeutic Potential for Cancer Treatment icFSP1_dev->clinical_potential

References

iFSP1: A Selective Inhibitor of Ferroptosis Suppressor Protein 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). FSP1 functions as a crucial defender against ferroptosis, acting independently of the canonical glutathione peroxidase 4 (GPX4) pathway.[1][2][3] This unique mechanism makes FSP1 an attractive target for therapeutic intervention, especially in cancers that have developed resistance to conventional therapies. iFSP1 is a potent and selective small-molecule inhibitor of FSP1 that has been instrumental in elucidating the role of FSP1 in ferroptosis and shows promise as a tool to sensitize cancer cells to this form of cell death.[4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

FSP1 protects cells from ferroptosis by maintaining a pool of reduced coenzyme Q10 (CoQ10), also known as ubiquinol.[1][3][8] Myristoylated FSP1 localizes to the plasma membrane and acts as an NAD(P)H-dependent CoQ10 oxidoreductase.[2][8][9] It reduces ubiquinone (oxidized CoQ10) to ubiquinol (reduced CoQ10), a potent lipophilic antioxidant that traps lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[2][3][8] The FSP1-CoQ10-NAD(P)H pathway represents a standalone system that runs in parallel to the GPX4-glutathione axis in suppressing ferroptosis.[1][8]

This compound exerts its effect by directly inhibiting the enzymatic activity of FSP1.[10] By blocking FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis, particularly in cells that are dependent on FSP1 for survival, such as those with compromised GPX4 function.[4][5][7]

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency in different experimental contexts.

Compound Target Assay Type Metric Value Cell Line/System Reference
This compoundFSP1 (AIFM2)Cell-basedEC50103 nMGPX4-knockout cells overexpressing FSP1[4][5][6][7]
This compoundRecombinant human FSP1In vitro enzyme activityIC504 µMAbsorbance-based NADH depletion[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving this compound. Below are protocols for key experiments cited in the literature.

In Vitro FSP1 Activity Assay (NADH Depletion)

This assay measures the enzymatic activity of FSP1 by monitoring the oxidation of NADH.

Materials:

  • Recombinant human FSP1 protein

  • This compound

  • Coenzyme Q1 (or other suitable CoQ analog)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Add a fixed concentration of recombinant FSP1 protein to all wells except for the negative control.

  • Add Coenzyme Q1 to all wells.

  • To initiate the reaction, add a fixed concentration of NADH to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition of FSP1 activity by this compound at each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

This protocol is used to assess the effect of this compound on cell survival, often in combination with other ferroptosis inducers.

Materials:

  • Cancer cell lines of interest (e.g., GPX4-knockout cells, cells overexpressing FSP1)

  • This compound

  • (1S,3R)-RSL3 (a GPX4 inhibitor)

  • Ferrostatin-1 or Liproxstatin-1 (ferroptosis inhibitors)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,500 cells per well) and allow them to adhere overnight.[5]

  • Prepare serial dilutions of this compound and any other compounds (e.g., RSL3, Ferrostatin-1).

  • Treat the cells with the compounds as per the experimental design. Include appropriate controls (vehicle, this compound alone, RSL3 alone, co-treatment, and rescue with ferroptosis inhibitors).

  • Incubate the cells for the desired time period (e.g., 24-72 hours).[4][5]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (fluorescence or luminescence) using a microplate reader.

  • Normalize the data to the vehicle-treated control and plot cell viability against drug concentration to determine EC50 values.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

  • Cells of interest

  • This compound

  • C11-BODIPY™ 581/591 probe

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and treat them with this compound and other compounds as required.

  • Towards the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.

  • Wash the cells with PBS or HBSS to remove the excess probe.

  • For Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation.

  • For Fluorescence Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red) and oxidized (green) forms of the probe.

  • Quantify the increase in the green/red fluorescence ratio as an indicator of lipid peroxidation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's role.

FSP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FSP1 FSP1 CoQ10_ox Ubiquinone (CoQ10 oxidized) CoQ10_red Ubiquinol (CoQ10 reduced) CoQ10_ox->CoQ10_red FSP1 L_radical Lipid Peroxyl Radical (L-OO•) CoQ10_red->L_radical Traps PL_PUFA PL-PUFA PL_PUFA->L_radical Initiation L_radical->PL_PUFA Oxidizes L_perox Lipid Peroxide (L-OOH) L_radical->L_perox Propagation Ferroptosis Ferroptosis L_perox->Ferroptosis NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP e- donor This compound This compound This compound->FSP1 Inhibits Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture (e.g., GPX4-KO, FSP1-OE) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., Resazurin) treatment->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_perox western_blot Western Blot Analysis (FSP1, GPX4 levels) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis lipid_perox->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

The Role of iFSP1 in Inducing Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the inhibitor of Ferroptosis Suppressor Protein 1 (iFSP1) in the induction of ferroptosis. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development focused on novel cancer therapies.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is a non-canonical cell death pathway that has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[3][4] The cellular defense against ferroptosis is primarily mediated by two parallel systems: the well-established glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the more recently discovered FSP1/Coenzyme Q10 (CoQ10)/NAD(P)H pathway.[2][5]

FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as an NAD(P)H-dependent oxidoreductase.[1][6] It is recruited to the plasma membrane via N-terminal myristoylation.[7][8] At the membrane, FSP1 reduces ubiquinone (CoQ10) to its reduced form, ubiquinol, which acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby suppressing ferroptosis.[2][5][9] This protective mechanism is independent of the GPX4 pathway, making FSP1 an attractive therapeutic target, especially in cancers that have developed resistance to GPX4 inhibitors.[9][10]

This compound: A Potent Inducer of Ferroptosis

This compound was identified as the first potent and selective inhibitor of FSP1.[11][12] It acts as a glutathione-independent ferroptosis inducer.[12][13] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[9] Notably, this compound has been shown to sensitize a variety of human cancer cell lines to other ferroptosis inducers, such as RSL3, which targets the GPX4 pathway.[12][13] This suggests a synergistic therapeutic potential in combining FSP1 and GPX4 inhibition.[5][9]

More recently, a novel FSP1 inhibitor, icFSP1, has been discovered with a distinct mechanism of action.[3][14] Unlike this compound, which competitively inhibits FSP1's enzymatic activity, icFSP1 triggers the subcellular relocalization and phase separation of FSP1, leading to its condensation and inactivation.[14][15][16] This unique mechanism has shown potent anti-tumor effects in vivo.[3][14]

Quantitative Data on FSP1 Inhibitors

The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for comparing their potency and efficacy.

Compound Target EC50 Cell Lines Tested Observed Effect Reference
This compoundFSP1 (AIFM2)103 nMGPX4-knockout Pfa1 and HT1080 cells overexpressing FSP1Selectively induces ferroptosis.[12][13][17]
This compoundFSP1-Various human cancer cell lines (e.g., NCl-H1437, U-373, MDA-MB-436)Sensitizes cells to RSL3-induced ferroptosis.[13][18]
This compoundFSP1-MHCC97L (Hepatocellular Carcinoma)Dose-dependently suppresses cell proliferation and increases intracellular lipid peroxidation.[11]
icFSP1FSP1-Various human cancer cell linesSensitizes cells to ferroptosis and attenuates tumor growth in vivo.[3][14]

Signaling Pathways and Mechanisms of Action

The signaling pathways involving FSP1 and the mechanism of action of its inhibitors are critical for understanding their therapeutic potential.

The FSP1-CoQ10-NAD(P)H Pathway

FSP1 is a key component of a standalone system that suppresses ferroptosis. The pathway begins with the N-terminal myristoylation of FSP1, which anchors it to the plasma membrane. FSP1 then utilizes NAD(P)H to reduce ubiquinone (CoQ10) to ubiquinol. Ubiquinol, a potent antioxidant, traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.

FSP1_Pathway FSP1-CoQ10-NAD(P)H Signaling Pathway cluster_membrane Plasma Membrane FSP1_myr Myristoylated FSP1 Ubiquinol Ubiquinol (CoQH2) FSP1_myr->Ubiquinol Product NADP NAD(P)+ FSP1_myr->NADP CoQ10 Ubiquinone (CoQ10) CoQ10->FSP1_myr Substrate Lipid_Peroxidation Lipid Peroxidation Ubiquinol->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NADPH NAD(P)H NADPH->FSP1_myr e- donor

Caption: The FSP1-CoQ10-NAD(P)H antioxidant pathway.

Mechanism of this compound and icFSP1 Inhibition

This compound directly inhibits the enzymatic activity of FSP1, preventing the reduction of CoQ10. This leads to a buildup of lipid peroxides. In contrast, icFSP1 induces the phase separation of FSP1, causing it to form condensates and relocate from the membrane, thereby inactivating its protective function.

Inhibitor_Mechanism Mechanisms of FSP1 Inhibition FSP1 Active FSP1 (at membrane) Inhibited_FSP1 Enzymatically Inhibited FSP1 Phase_Separation FSP1 Phase Separation & Condensation Lipid_Peroxidation Lipid Peroxidation FSP1->Lipid_Peroxidation Suppresses This compound This compound This compound->FSP1 Direct Inhibition icFSP1 icFSP1 icFSP1->FSP1 Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Contrasting mechanisms of this compound and icFSP1.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound and its synergy with other compounds.

  • Principle: Quantify cell viability after treatment with this compound, often in combination with a GPX4 inhibitor like RSL3.

  • Procedure:

    • Seed cancer cells (e.g., HT1080, A549) in 96-well plates at a density of 2,500 cells per well.[13]

    • After 24 hours, treat the cells with a dose range of this compound (e.g., 0.001-10 µM) with or without a fixed concentration of RSL3.[13][18] Include a vehicle control and a positive control for ferroptosis inhibition (e.g., Liproxstatin-1).

    • Incubate for 24-48 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® 2.0 or AquaBluer, following the manufacturer's instructions.[13][19]

    • Measure luminescence or fluorescence using a plate reader.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Principle: Utilize the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation by lipid peroxides.

  • Procedure:

    • Seed cells in appropriate culture plates or dishes.

    • Treat cells with this compound and/or other compounds for the desired time.

    • During the final 15-30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[11][19]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the cells using flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.[11][19]

In Vitro FSP1 Activity Assay

This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by this compound.

  • Principle: FSP1 catalyzes the reduction of a Coenzyme Q analog using NAD(P)H as a cofactor. The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340-355 nm.[20]

  • Procedure:

    • In a suitable buffer, combine recombinant human FSP1 with NAD(P)H.

    • Add varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding a Coenzyme Q analog (e.g., CoQ1).

    • Monitor the decrease in absorbance at 340-355 nm over time using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to FSP1 activity. Calculate the IC50 of this compound from the dose-response curve.[20]

Experimental_Workflow General Experimental Workflow for this compound Evaluation Start Hypothesis: This compound induces ferroptosis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Biochem_Assay In Vitro FSP1 Activity Assay Start->Biochem_Assay Treatment Treatment with this compound +/- RSL3, Lip-1 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Lipid_Perox_Assay Lipid Peroxidation Assay (C11-BODIPY) Treatment->Lipid_Perox_Assay Analysis Data Analysis (EC50, IC50, etc.) Viability_Assay->Analysis Lipid_Perox_Assay->Analysis Biochem_Assay->Analysis Conclusion Conclusion on this compound Efficacy and Mechanism Analysis->Conclusion

Caption: A typical workflow for investigating this compound's effects.

Therapeutic Implications and Future Directions

The discovery of this compound and the FSP1-CoQ10 pathway has opened new avenues for cancer therapy. Targeting FSP1 is a promising strategy, particularly for tumors that are resistant to therapies targeting the GPX4 pathway.[9][21] The synergistic effect observed when combining FSP1 and GPX4 inhibitors highlights the potential for combination therapies to overcome drug resistance.[5][9]

Furthermore, the inhibition of FSP1 has been shown to promote anti-tumor immune responses in hepatocellular carcinoma by increasing the infiltration of dendritic cells, macrophages, and T cells.[11] This suggests that FSP1 inhibitors could be used in combination with immunotherapies to enhance their efficacy.[6][11]

Future research should focus on:

  • Developing more potent and specific FSP1 inhibitors with favorable pharmacokinetic profiles for clinical use.

  • Identifying biomarkers to predict which patient populations are most likely to respond to FSP1-targeted therapies.

  • Exploring the efficacy of FSP1 inhibitors in a wider range of cancer types and in combination with other anti-cancer agents.

  • Further elucidating the downstream effects of FSP1 inhibition on the tumor microenvironment.

References

Unraveling the Glutathione-Independent Function of FSP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in both normal physiology and various pathologies, including cancer. While the canonical defense against ferroptosis relies on the glutathione (GSH)-dependent activity of glutathione peroxidase 4 (GPX4), recent discoveries have unveiled a parallel, glutathione-independent pathway orchestrated by Ferroptosis Suppressor Protein 1 (FSP1). This technical guide provides an in-depth exploration of the glutathione-independent function of FSP1, its mechanism of action, and its role as a therapeutic target. We will delve into the core signaling pathways, present quantitative data on FSP1 inhibition, and provide detailed experimental protocols for studying this crucial anti-ferroptotic system.

Introduction: Beyond the Canonical GPX4 Pathway

For years, the cellular defense against ferroptosis was thought to be singularly reliant on the GPX4/GSH axis, which detoxifies lipid peroxides. However, the observation that some cancer cell lines exhibit resistance to GPX4 inhibition hinted at the existence of alternative protective mechanisms.[1][2] This led to the identification of FSP1, previously known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), as a potent, glutathione-independent suppressor of ferroptosis.[2][3] FSP1 operates as a key component of a non-mitochondrial Coenzyme Q10 (CoQ10) antioxidant system, acting in parallel to the GPX4 pathway to protect cells from lipid peroxidation and subsequent ferroptotic death.[4][5] Understanding this novel pathway is paramount for developing effective therapeutic strategies that can overcome ferroptosis resistance in cancer and other diseases.

The FSP1-CoQ10-NAD(P)H Signaling Axis

The primary mechanism by which FSP1 suppresses ferroptosis is through its NAD(P)H-dependent oxidoreductase activity.[6][7] Myristoylation at its N-terminus recruits FSP1 to the plasma membrane, where it catalyzes the reduction of ubiquinone (the oxidized form of CoQ10) to ubiquinol (the reduced, antioxidant form).[4][5] Ubiquinol then acts as a potent lipophilic radical-trapping antioxidant, directly quenching lipid peroxyl radicals and halting the propagation of lipid peroxidation within cellular membranes.[2][8] This FSP1-CoQ10-NAD(P)H pathway functions as a standalone system, capable of compensating for the loss of GPX4 activity and conferring resistance to ferroptosis inducers that target the canonical pathway.[2][8]

Recent studies have also revealed a role for FSP1 in reducing vitamin K to its hydroquinone form (VKH2), which similarly acts as a potent radical-trapping antioxidant to inhibit lipid peroxidation.[1] This suggests that FSP1 may have a broader role in maintaining a pool of lipophilic antioxidants at the plasma membrane.

Caption: The FSP1-CoQ10-NAD(P)H signaling pathway.

Quantitative Analysis of FSP1 Inhibition

The development of specific FSP1 inhibitors, such as iFSP1, has been instrumental in elucidating the therapeutic potential of targeting this pathway. These inhibitors sensitize cancer cells to ferroptosis, particularly in combination with GPX4 inhibitors like RSL3.[9][10] Below is a summary of reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for FSP1 inhibitors.

InhibitorParameterValueCell Line / ConditionReference
This compoundEC50103 nMFSP1 (cell-free assay)[4][10]
This compoundIC504 µMIn vitro FSP1 activity assay[11][12]
FSEN1EC5069.363 nMH460C GPX4KO cells[11]
vthis compoundEC50170 nMPfa1 cells[13]
CurcuminIC5036 µMIn vivo[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the glutathione-independent function of FSP1.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of FSP1 inhibitors alone or in combination with other compounds.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Cell culture medium

  • This compound, RSL3, and other compounds of interest

  • Cell Counting Kit-8 (CCK-8) or AquaBluer reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well and incubate overnight.[10][14]

  • Treat the cells with various concentrations of this compound, RSL3, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24-72 hours, depending on the cell line and compounds.[14]

  • Add 10 µL of CCK-8 or AquaBluer reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with compounds (e.g., this compound, RSL3) A->B C Incubate for 24-72 hours B->C D Add CCK-8 or AquaBluer C->D E Incubate for 1-4 hours D->E F Measure absorbance/fluorescence E->F G Calculate cell viability F->G

Caption: Workflow for a typical cell viability assay.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol measures the extent of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cells of interest

  • 12-well cell culture plates

  • C11-BODIPY 581/591 probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 12-well plate and treat with compounds as described in the cell viability assay.

  • Following treatment, add C11-BODIPY 581/591 to each well to a final concentration of 1-10 µM.[2][3]

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][6]

  • Wash the cells twice with PBS.[2]

  • For flow cytometry, detach the cells using trypsin or a cell scraper, resuspend in PBS, and analyze immediately. For fluorescence microscopy, observe the cells directly.

  • The probe fluoresces green upon oxidation (emission ~510 nm) and red in its reduced state (emission ~590 nm). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.[2][3]

Lipid_Peroxidation_Workflow Lipid Peroxidation Assay Workflow A Seed and treat cells B Add C11-BODIPY 581/591 A->B C Incubate for 15-30 min B->C D Wash with PBS C->D E Analyze by flow cytometry or fluorescence microscopy D->E F Quantify green/red fluorescence ratio E->F

Caption: Workflow for measuring lipid peroxidation.

FSP1 Enzymatic Activity Assay

This in vitro assay directly measures the enzymatic activity of FSP1 and can be used to screen for inhibitors.

Materials:

  • Recombinant human FSP1 protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl)

  • NAD(P)H

  • Coenzyme Q1 (CoQ1) or other suitable substrate (e.g., resazurin)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant FSP1, and the test inhibitor.

  • Initiate the reaction by adding NAD(P)H and CoQ1.[15][16]

  • Monitor the decrease in NAD(P)H absorbance at 340 nm over time using a spectrophotometer.[15] Alternatively, if using a fluorescent substrate like resazurin, monitor the increase in fluorescence.[17]

  • The rate of the reaction is proportional to the FSP1 activity. Calculate the IC50 value for inhibitors by measuring the activity at various inhibitor concentrations.

CRISPR-Cas9 Knockout Screen

This powerful technique can be used to identify genes, like FSP1, that are essential for resistance to ferroptosis.

Materials:

  • Cancer cell line of interest

  • Lentiviral CRISPR-Cas9 library (whole-genome or targeted)

  • Lentivirus packaging plasmids

  • HEK293T cells for virus production

  • Polybrene

  • Ferroptosis inducer (e.g., RSL3)

  • Genomic DNA extraction kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • Generate lentivirus particles carrying the CRISPR library.

  • Transduce the target cancer cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure single guide RNA (sgRNA) integration per cell.[18]

  • Select for transduced cells using an appropriate antibiotic.

  • Divide the cell population into a control group and a treatment group. Treat the latter with a ferroptosis inducer at a concentration that kills a significant portion of the cells.

  • Collect surviving cells from the treatment group and an equivalent number of cells from the control group.

  • Extract genomic DNA and amplify the sgRNA sequences using PCR.

  • Sequence the amplified sgRNAs using NGS and analyze the data to identify sgRNAs that are enriched or depleted in the treatment group compared to the control. sgRNAs targeting genes essential for ferroptosis resistance (like FSP1) will be depleted in the surviving population.

In Vivo Studies: Xenograft Models

To evaluate the in vivo efficacy of FSP1 inhibitors, xenograft mouse models are commonly used.

Procedure:

  • Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[19]

  • Randomize mice into treatment and control groups.

  • Administer the FSP1 inhibitor (e.g., this compound) and/or other therapeutic agents via an appropriate route (e.g., intraperitoneal injection).[20]

  • Monitor tumor volume and mouse body weight regularly.

  • At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for FSP1 and markers of ferroptosis.

Conclusion and Future Directions

The discovery of the FSP1-mediated glutathione-independent pathway has fundamentally changed our understanding of ferroptosis regulation. FSP1 represents a promising therapeutic target, and its inhibition, especially in combination with therapies targeting the canonical GPX4 pathway, holds great potential for overcoming drug resistance in cancer. Future research should focus on the development of more potent and specific FSP1 inhibitors with favorable pharmacokinetic properties for clinical translation. Furthermore, a deeper understanding of the upstream regulatory mechanisms governing FSP1 expression and activity will be crucial for identifying patient populations most likely to benefit from FSP1-targeted therapies. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge of this critical anti-ferroptotic pathway.

References

iFSP1's effect on GPX4-knockout cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of Ferroptosis Suppressor Protein 1 Inhibitor (iFSP1) on GPX4-Knockout Cells

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The canonical pathway for suppressing ferroptosis involves the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to detoxify lipid hydroperoxides. However, the discovery of a parallel, GSH-independent pathway mediated by Ferroptosis Suppressor Protein 1 (FSP1) has unveiled new therapeutic possibilities. FSP1, also known as AIFM2, functions as a Coenzyme Q10 (CoQ10) oxidoreductase, reducing CoQ10 to its antioxidant hydroquinone form, ubiquinol, which traps lipid radicals. This technical guide explores the critical role of the FSP1 pathway, particularly in the context of GPX4 deficiency. It details the synthetic lethal interaction wherein cells lacking GPX4 become exquisitely dependent on FSP1 for survival. The pharmacological inhibition of FSP1 by this compound in GPX4-knockout cells triggers potent and selective ferroptotic cell death. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Concepts: The Parallel Ferroptosis Suppression Pathways

Ferroptosis is governed by a delicate balance between lipid peroxidation and antioxidant defense systems. Two primary, parallel pathways have been identified that protect cells from this form of death: the canonical GPX4 pathway and the non-canonical FSP1 pathway.

  • The GPX4 Pathway: This is considered the central regulator of ferroptosis.[1] GPX4 directly reduces toxic phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols using glutathione (GSH) as a cofactor.[1] Inhibition of GPX4, for instance by the small molecule RSL3, or depletion of GSH leads to an accumulation of lipid peroxides and subsequent ferroptosis.[1][2]

  • The FSP1 Pathway: In 2019, FSP1 was identified as a potent ferroptosis suppressor that acts independently of GPX4 and GSH.[1][3] FSP1 is an NAD(P)H-dependent CoQ10 oxidoreductase.[4][5] Its N-terminal myristoylation is crucial for its recruitment to the plasma membrane, where it reduces ubiquinone (CoQ10) to ubiquinol (CoQH2).[1][6][7] Ubiquinol is a potent lipophilic radical-trapping antioxidant that halts the propagation of lipid peroxidation.[1][5] This FSP1/CoQ10/NAD(P)H axis represents a standalone defense mechanism against ferroptosis.[1][5]

The existence of this parallel system explains why many cancer cell lines exhibit intrinsic resistance to GPX4 inhibitors.[1] Cells with high FSP1 expression can compensate for the loss of GPX4 function, making FSP1 a critical target for inducing ferroptosis in resistant cancers.[1][8][9]

G cluster_0 Canonical Pathway cluster_1 Non-Canonical Pathway GPX4 GPX4 GSSG GSSG GPX4->GSSG LPO Lipid Peroxides (PL-OOH) GPX4->LPO GSH GSH GSH->GPX4 RSL3 RSL3 RSL3->GPX4 inhibits FSP1 FSP1 NADP NAD(P)+ FSP1->NADP CoQ10 Ubiquinone (CoQ10) FSP1->CoQ10 reduces NADPH NAD(P)H NADPH->FSP1 CoQH2 Ubiquinol (CoQH2) CoQ10->CoQH2 L_radical Lipid Radicals (PL-OO•) CoQH2->L_radical traps This compound This compound This compound->FSP1 inhibits PUFA Polyunsaturated Fatty Acids (PUFA-PL) PUFA->L_radical oxidation L_radical->LPO L_alcohol Lipid Alcohols (PL-OH) LPO->L_alcohol Ferroptosis Ferroptosis LPO->Ferroptosis

Caption: Parallel pathways of ferroptosis suppression by GPX4 and FSP1.

Synthetic Lethality: The Effect of this compound on GPX4-Knockout Cells

The concept of synthetic lethality—where the loss of two genes is lethal but the loss of either one alone is not—is perfectly exemplified by the relationship between GPX4 and FSP1.

  • GPX4-Knockout (GPX4-KO) Cell Phenotype: Cells genetically engineered to lack GPX4 are viable, albeit highly vulnerable to oxidative stress.[1] To prevent spontaneous cell death, they are often cultured in media supplemented with a lipophilic antioxidant like Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1).[1] Upon withdrawal of the antioxidant, these cells rely entirely on the FSP1 pathway to prevent lipid peroxidation.[1]

  • This compound Action in GPX4-KO Cells: this compound is a potent and selective small-molecule inhibitor of FSP1, with a reported EC50 of 103 nM in cell-free assays.[10] When GPX4-KO cells are treated with this compound, their sole defense against lipid peroxidation is neutralized. This dual inactivation of both protective pathways leads to a massive accumulation of lipid peroxides and rapid ferroptotic cell death.[3][11] This selective induction of ferroptosis has been demonstrated in various GPX4-KO cell lines, including Pfa1 and HT1080 cells.[3][10][11] The cell death induced by this compound in this context can be fully rescued by treatment with ferroptosis inhibitors like Lip-1, confirming the mechanism of action.[11][12][13]

G cluster_ko Genetic Knockout cluster_inhib Pharmacological Inhibition WT Wild-Type Cell (GPX4+/+, FSP1+/+) GPX4_KO GPX4 Knockout (GPX4-/-, FSP1+/+) WT->GPX4_KO FSP1_Inhib FSP1 Inhibition (GPX4+/+, this compound) WT->FSP1_Inhib Combo GPX4 KO + FSP1 Inhibition (GPX4-/-, this compound) GPX4_KO->Combo Viable1 Cell Viable (FSP1 Compensates) GPX4_KO->Viable1 Viable2 Cell Viable (GPX4 Compensates) FSP1_Inhib->Viable2 Death Synthetic Lethality (Ferroptosis) Combo->Death

Caption: Logical relationship of synthetic lethality between GPX4 and FSP1.

Quantitative Data Presentation

The following tables summarize key quantitative findings on the effects of this compound, particularly in GPX4-deficient contexts.

Table 1: this compound Potency and Specificity

Parameter Value Cell Context Source
EC50 103 nM Cell-free assay [10]
Effect Selectively induces ferroptosis GPX4-KO Pfa1 & HT1080 cells overexpressing FSP1 [3][11]
Rescue Cell death rescued by Liproxstatin-1 GPX4-KO cells [11][12][13]

| Specificity | No additive effect on RSL3 toxicity | FSP1-knockout background |[11] |

Table 2: Cellular Effects of this compound in Combination with GPX4 Inhibition

Cell Line Treatment Endpoint Result Source
A549 RSL3 + this compound Cell Viability Sensitized RSL3-resistant cells to ferroptosis [14]
A549 RSL3 + this compound Lipid Peroxidation >4-fold increase vs. RSL3 alone [14]
H1299 RSL3 + this compound Lipid Peroxidation Elevated lipid peroxidation [14]
H1299 This compound in cystine-deficient medium LDH Release Increased cell death [14]
GPX4-KO A375 This compound Cell Viability Reduced viability [15]

| Pfa1 Gpx4-KO | this compound | Cell Viability | Dose-dependent decrease in viability |[16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are standard protocols used to assess the effects of this compound.

Cell Viability Assay

This assay quantifies the number of viable cells in response to treatment.

  • Cell Seeding: Seed cells (e.g., GPX4-KO Pfa1 or HT1080) in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM - 10 µM) in the appropriate culture medium. For GPX4-KO cells maintained with Fer-1, wash out the Fer-1 before adding this compound. Add the compound to the designated wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for a specified period (typically 24 to 72 hours) at 37°C and 5% CO₂.

  • Quantification: Add a viability reagent such as CellTiter-Glo® 2.0 or AquaBluer.[10][14] Incubate according to the manufacturer's instructions.

  • Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells) in a suitable format (e.g., 6-well plate) and treat with this compound, RSL3, or a combination as described above for a defined period (e.g., 16-24 hours).

  • Staining: Harvest the cells and wash with PBS. Resuspend the cells in a buffer containing the fluorescent probe C11-BODIPY 581/591 (e.g., at 2.5 µM).[14][17]

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.

  • Analysis: Analyze the cells by flow cytometry. The probe emits green fluorescence upon oxidation, allowing for the quantification of lipid peroxidation in the cell population.

LDH Release (Cytotoxicity) Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH Cytotoxicity Detection Kit.[14] Mix the supernatant with the reaction mixture provided in the kit.

  • Incubation and Reading: Incubate as per the manufacturer's protocol and measure the absorbance at the specified wavelength.

  • Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed completely) and a spontaneous release control (untreated cells).

G cluster_treat Treatment Groups cluster_assay Endpoint Assays start Seed GPX4-KO Cells in 96-well plate wash Washout Ferrostatin-1 (if applicable) start->wash control Vehicle Control (DMSO) wash->control This compound This compound Treatment (Dose Response) wash->this compound rescue This compound + Liproxstatin-1 wash->rescue incubate Incubate 24-48h control->incubate This compound->incubate rescue->incubate viability Cell Viability (CellTiter-Glo) incubate->viability ldh Cytotoxicity (LDH Release) incubate->ldh lipid Lipid Peroxidation (C11-BODIPY) incubate->lipid analyze Analyze Data: - Calculate % Viability - Quantify LDH Release - Measure Fluorescence viability->analyze ldh->analyze lipid->analyze

Caption: Experimental workflow for testing this compound on GPX4-knockout cells.

Conclusion and Therapeutic Outlook

The inhibition of FSP1 in GPX4-deficient cells provides a powerful demonstration of synthetic lethality and highlights a key vulnerability in cells that have developed resistance to canonical ferroptosis inducers. The small molecule this compound serves as a critical tool to probe this pathway and as a lead compound for therapeutic development. Targeting FSP1, either alone or in combination with GPX4 inhibitors, represents a promising strategy to overcome therapy resistance in various cancers.[1][18][19] Future research will likely focus on developing more potent and bioavailable FSP1 inhibitors and identifying patient populations whose tumors are most dependent on the FSP1 pathway for survival.

References

The Discovery and Development of iFSP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to conventional therapies. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which functions independently of the canonical glutathione/glutathione peroxidase 4 (GPX4) axis. FSP1 confers resistance to ferroptosis by reducing coenzyme Q10 (CoQ10), a potent lipophilic antioxidant. The discovery of iFSP1, a potent and selective inhibitor of FSP1, represents a significant milestone in targeting this novel ferroptosis pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Introduction: The FSP1-CoQ10 Axis in Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the accumulation of lethal lipid reactive oxygen species (ROS). The primary defense against ferroptosis is the GPX4 pathway, which utilizes glutathione to neutralize lipid hydroperoxides. However, a parallel, glutathione-independent pathway was identified, governed by FSP1 (also known as apoptosis-inducing factor mitochondria-associated 2, AIFM2).[1][2][3]

FSP1 is an NAD(P)H-dependent oxidoreductase that localizes to the plasma membrane.[4][5] Its primary role in preventing ferroptosis is to reduce the oxidized form of coenzyme Q10 (ubiquinone) to its reduced, antioxidant form (ubiquinol).[1][4][6] Ubiquinol acts as a potent radical-trapping antioxidant within cellular membranes, thereby halting the propagation of lipid peroxidation and preventing ferroptotic cell death.[4][6] The FSP1-CoQ10-NAD(P)H pathway represents a critical survival mechanism for cancer cells, and its inhibition has been identified as a promising strategy to induce ferroptosis, especially in therapy-resistant cancers.[1][7]

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening effort to identify small molecules that could selectively induce cell death in cells reliant on FSP1 for survival.[8] Researchers utilized a clever counter-screen strategy involving FSP1-overexpressing cells in both wild-type and GPX4 knockout contexts.[7][9] This approach allowed for the identification of compounds that were specifically toxic to cells dependent on the FSP1 pathway for protection against ferroptosis.[7][8] this compound emerged from this screen as a potent and selective inhibitor of FSP1.[2][10]

Mechanism of Action of this compound

This compound exerts its pro-ferroptotic effect by directly inhibiting the enzymatic activity of FSP1.[9][11] By blocking FSP1, this compound prevents the regeneration of ubiquinol from ubiquinone, leading to a depletion of this critical lipophilic antioxidant.[1][6] The consequent accumulation of lipid peroxides triggers the cascade of events leading to ferroptotic cell death.[1]

Crucially, the action of this compound is independent of the GPX4 pathway.[1][2][10] This is a key therapeutic advantage, as it allows for the induction of ferroptosis in cancer cells that have developed resistance to agents targeting the GPX4 system.[1] Furthermore, studies have shown that this compound can act synergistically with GPX4 inhibitors, such as (1S,3R)-RSL3, to enhance the induction of ferroptosis in various cancer cell lines.[2][3][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Compound Target EC50 Cell Lines Assay Principle Reference
This compoundFSP1103 nMPfa1, HT1080 (GPX4-knockout)Cell Viability[2][3][10]
This compoundFSP1170 nMPfa1Cell Viability[1]

Table 1: In Vitro Efficacy of this compound. EC50 values represent the concentration of this compound required to induce 50% of the maximal response in cell viability assays.

Compound Concentration Range Effect Cell Lines Duration Reference
This compound0.001 - 1 µMDose-dependent inhibition of Gpx4-knockout cell growthPfa124 hours[10][12]
This compound3 µMSensitizes cancer cell lines to RSL3-induced ferroptosisVarious human cancer cell lines24 hours[3][10]

Table 2: Cellular Activity of this compound in Combination with RSL3. This table highlights the synergistic effect of this compound with a known GPX4 inhibitor.

Experimental Protocols

Cell Viability Assay to Determine EC50 of this compound

This protocol describes a typical experiment to determine the half-maximal effective concentration (EC50) of this compound in inducing cell death in FSP1-dependent cells.

  • Cell Seeding: Seed GPX4-knockout Pfa1 or HT1080 cells, which overexpress FSP1, in 96-well plates at a density of 2,500 cells per well.[3]

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Concentrations can range from 0.001 µM to 10 µM.[3][12]

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO2).[3][10]

  • Viability Assessment: Assess cell viability using a suitable assay, such as the AquaBluer assay.[3] This assay measures the metabolic activity of viable cells.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Synergistic Ferroptosis Induction with this compound and RSL3

This protocol outlines an experiment to evaluate the synergistic effect of this compound and the GPX4 inhibitor RSL3.

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., NCI-H1437, U-373, MDA-MB-436) in 96-well plates.[3]

  • Compound Preparation: Prepare solutions of this compound (e.g., at a fixed concentration of 3 µM) and a serial dilution of RSL3.[10]

  • Treatment: Treat the cells with this compound alone, RSL3 alone, or a combination of both. Include a vehicle control.

  • Incubation: Incubate the plates for 24 hours.[10]

  • Viability Assessment: Measure cell viability using a method such as the AquaBluer assay.[3]

  • Data Analysis: Compare the cell viability in the combination treatment group to the single-agent treatment groups to determine if there is a synergistic effect.

Signaling Pathways and Experimental Workflows

The FSP1-CoQ10 Anti-Ferroptosis Pathway and this compound Inhibition

FSP1_Pathway FSP1-CoQ10 Anti-Ferroptosis Pathway and this compound Inhibition cluster_pathway FSP1-mediated Ferroptosis Suppression NADPH NAD(P)H FSP1 FSP1 NADPH->FSP1 Reductant NADP NAD(P)+ FSP1->NADP CoQ10_red Ubiquinol (Reduced CoQ10) FSP1->CoQ10_red Reduces This compound This compound This compound->FSP1 Inhibits CoQ10_ox Ubiquinone (Oxidized CoQ10) CoQ10_ox->FSP1 Lipid_Peroxides Lipid Peroxides CoQ10_red->Lipid_Peroxides Neutralizes Healthy_Membrane Healthy Cell Membrane CoQ10_red->Healthy_Membrane Maintains Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Caption: The FSP1-CoQ10 anti-ferroptosis signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing start Start seed_cells Seed Cancer Cells (e.g., GPX4-KO Pfa1) start->seed_cells prepare_compounds Prepare Serial Dilutions of this compound and Controls seed_cells->prepare_compounds treat_cells Treat Cells with This compound/Controls prepare_compounds->treat_cells incubate Incubate for 24 Hours treat_cells->incubate assess_viability Assess Cell Viability (e.g., AquaBluer Assay) incubate->assess_viability data_analysis Data Analysis and EC50 Calculation assess_viability->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining the in vitro efficacy of this compound.

Conclusion and Future Directions

The discovery of this compound has provided a valuable chemical probe to investigate the FSP1-CoQ10 anti-ferroptosis pathway and has opened up new therapeutic possibilities for treating cancers. As a potent and selective inhibitor, this compound serves as a proof-of-concept for targeting this pathway. Future research will likely focus on the development of second-generation FSP1 inhibitors with improved pharmacokinetic properties suitable for in vivo studies and eventual clinical translation. The synergistic activity of this compound with GPX4 inhibitors also highlights the potential for combination therapies to overcome resistance and enhance anti-cancer efficacy. The continued exploration of FSP1 inhibition will undoubtedly be a fruitful area of research in the field of ferroptosis and cancer therapeutics.

References

FSP1/AIFM2 as a Target for iFSP1: A Technical Guide to the Core of Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases.[1] While the glutathione peroxidase 4 (GPX4) pathway has been a central focus of ferroptosis research, a parallel, glutathione-independent axis has been identified, revolving around the Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondrion-associated 2 (AIFM2).[2][3] This technical guide provides an in-depth exploration of FSP1 as a therapeutic target and the inhibitory mechanisms of iFSP1 and other related small molecules.

FSP1 is an NAD(P)H-dependent oxidoreductase that plays a crucial role in protecting cells from ferroptosis.[1] Its primary function involves the reduction of coenzyme Q10 (CoQ10), also known as ubiquinone, to its reduced form, ubiquinol.[2][4] Ubiquinol acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals within cellular membranes and thereby halting the propagation of lipid peroxidation, a key executioner of ferroptosis.[2] The discovery of FSP1 has unveiled a new layer of complexity in the cellular defense against oxidative damage and has presented a promising new target for therapeutic intervention, particularly in cancers that have developed resistance to conventional therapies.

The development of specific inhibitors targeting FSP1, such as this compound, has provided powerful tools to probe the function of this protein and to explore its therapeutic potential.[5] These inhibitors have been shown to sensitize cancer cells to ferroptosis, often in synergy with the inhibition of the GPX4 pathway.[5][6] This guide will delve into the molecular mechanisms of FSP1, the pharmacology of its inhibitors, and provide detailed protocols for the experimental investigation of this critical anti-ferroptotic pathway.

Quantitative Data on FSP1 Inhibitors

The following tables summarize the inhibitory potency of various small molecules targeting FSP1. These values are crucial for comparing the efficacy of different compounds and for designing experiments to probe the FSP1 pathway.

InhibitorTargetAssay TypeIC50/EC50Cell Line/SystemReference
This compoundFSP1Cell-based (Ferroptosis induction)103 nM (EC50)GPX4-knockout Pfa1 cells overexpressing FSP1[5]
FSEN1FSP1In vitro enzymatic assay313 nM (IC50)Purified FSP1 protein[7]
FSEN1FSP1Cell-based (Ferroptosis induction)69.363 nM (EC50)H460C GPX4KO cells[8]
icFSP1FSP1Cell-based (Ferroptosis induction)0.21 µM (EC50)Pfa1 cells[6]
vthis compoundFSP1Cell-based (Ferroptosis induction)170 nM (EC50)Pfa1 cells[6]
CurcuminGPX4 and FSP1Not Specified36 µM (IC50)Not Specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the FSP1-iFSP1 axis.

FSP1 Enzymatic Activity Assay

This protocol measures the NAD(P)H oxidation activity of FSP1, which is indicative of its CoQ10 reductase function.

Materials:

  • Purified recombinant FSP1 protein

  • NADH or NADPH

  • Coenzyme Q1 (CoQ1) or other suitable CoQ analog

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 250 mM NaCl

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • FSP1 inhibitor (e.g., this compound, FSEN1)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, a suitable concentration of purified FSP1 protein (e.g., 0.2-0.5 µM), and the desired concentrations of the FSP1 inhibitor or vehicle control (DMSO).[9]

  • Initiate the reaction by adding NAD(P)H (e.g., 500 µM) and CoQ1 (e.g., 200 µM) to each well.[9]

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) using a microplate spectrophotometer.[9] The decrease in absorbance corresponds to the oxidation of NAD(P)H.

  • Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance versus time curve.

  • To determine the IC50 of the inhibitor, plot the percentage of FSP1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay quantifies lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.[10][11][12][13] This probe shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, allowing for ratiometric analysis.[11]

Materials:

  • Cells of interest cultured in appropriate media

  • C11-BODIPY 581/591 probe (stock solution in DMSO)

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • FSP1 inhibitor (e.g., this compound)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a control

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with the ferroptosis inducer, FSP1 inhibitor, and/or control compounds for the desired duration.

  • Prepare a working solution of C11-BODIPY 581/591 in cell culture media or PBS at a final concentration of 1-10 µM.[10][11]

  • Remove the treatment media and incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C.[10][11]

  • Wash the cells twice with PBS or HBSS.[10]

  • For fluorescence microscopy: Acquire images using appropriate filter sets for the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.[11]

  • For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer using appropriate laser and filter combinations to detect the red and green fluorescence.[14]

  • Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cell Viability Assay

This protocol assesses the effect of FSP1 inhibition on cell viability in the context of ferroptosis.

Materials:

  • Cells of interest

  • Cell culture medium

  • FSP1 inhibitor (e.g., this compound)

  • Ferroptosis inducer (e.g., RSL3)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a dye-based assay like SYTOX Green)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

  • Treat the cells with a serial dilution of the FSP1 inhibitor, with or without a fixed concentration of a ferroptosis inducer like RSL3.[5] Include control wells with vehicle (DMSO) and a ferroptosis inhibitor to confirm the mode of cell death.[15]

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Measure cell viability using the chosen reagent according to the manufacturer's instructions.

  • Normalize the viability data to the vehicle-treated control cells and plot the results as a percentage of viability versus inhibitor concentration.

  • Calculate the EC50 value of the FSP1 inhibitor from the dose-response curve.

Western Blotting for FSP1 Expression

This protocol is used to detect and quantify the expression levels of FSP1 protein in cell lysates.

Materials:

  • Cell lysates

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FSP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.[16]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Incubate the membrane with the primary antibody against FSP1 (diluted in blocking buffer) overnight at 4°C.[17]

  • Wash the membrane three times with TBST for 10 minutes each.[17]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Immunofluorescence Staining for FSP1 Localization

This protocol allows for the visualization of the subcellular localization of FSP1 within cells.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) or methanol for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Primary antibody against FSP1

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on sterile coverslips in a petri dish.

  • Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[18]

  • Wash the cells three times with PBS.[18]

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature (if using PFA fixation).[18]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary antibody against FSP1 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[19]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[18]

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.[18]

  • Visualize the subcellular localization of FSP1 using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of FSP1 in ferroptosis suppression and a typical experimental workflow for screening FSP1 inhibitors.

FSP1_Signaling_Pathway cluster_FSP1 FSP1 Pathway cluster_GPX4 GPX4 Pathway PUFA_PL PUFA-PLs Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals (LOO.) PUFA_PL->Lipid_Peroxyl_Radicals Oxidation Lipid_Hydroperoxides Lipid Hydroperoxides (LOOH) Lipid_Peroxyl_Radicals->Lipid_Hydroperoxides Ferroptosis Ferroptosis Lipid_Hydroperoxides->Ferroptosis GPX4 GPX4 FSP1 FSP1 (AIFM2) NADP NAD(P)+ FSP1->NADP CoQ10_red Coenzyme Q10-H2 (Ubiquinol) FSP1->CoQ10_red Reduces This compound This compound This compound->FSP1 NADPH NAD(P)H NADPH->FSP1 CoQ10_ox Coenzyme Q10 (Ubiquinone) CoQ10_ox->FSP1 CoQ10_red->Lipid_Peroxyl_Radicals Traps GPX4->Lipid_Hydroperoxides Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4

Caption: FSP1-mediated ferroptosis suppression pathway.

FSP1_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In vitro FSP1 Enzymatic Assay Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits Identify compounds that inhibit FSP1 activity Secondary_Screen Secondary Screen: Cell-based Ferroptosis Assay (e.g., in GPX4 KO cells) Hits->Secondary_Screen Confirm cellular activity Validated_Hits Validated Hits Secondary_Screen->Validated_Hits Identify compounds that induce ferroptosis Dose_Response Dose-Response & IC50/EC50 Determination Validated_Hits->Dose_Response Mechanism_of_Action Mechanism of Action Studies: - Lipid Peroxidation Assay - Target Engagement - Specificity Assays Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound(s) Mechanism_of_Action->Lead_Compound

Caption: Experimental workflow for FSP1 inhibitor screening.

Conclusion

FSP1/AIFM2 represents a pivotal, glutathione-independent suppressor of ferroptosis, offering a compelling therapeutic target, particularly for cancers resistant to conventional therapies. The development of potent and specific inhibitors, such as this compound and its successors, has not only advanced our understanding of the intricate mechanisms governing ferroptotic cell death but has also opened new avenues for drug development. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. By leveraging these tools and methodologies, the scientific community can further unravel the complexities of FSP1 biology and accelerate the translation of this knowledge into novel therapeutic strategies to combat a range of human diseases.

References

The FSP1-Cancer Cell Death Axis: A Technical Guide to a Novel Ferroptosis Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments. While the glutathione peroxidase 4 (GPX4) pathway has been the central focus of ferroptosis research, many cancer cells exhibit intrinsic or acquired resistance to GPX4 inhibition. The discovery of Ferroptosis Suppressor Protein 1 (FSP1), previously known as AIFM2, has unveiled a parallel, glutathione-independent pathway that confers robust protection against ferroptosis. FSP1 maintains a pool of reduced coenzyme Q10 (ubiquinol), a potent lipophilic radical-trapping antioxidant, thereby suppressing lipid peroxidation at the plasma membrane. Consequently, FSP1 is frequently overexpressed in various tumors, correlating with poor prognosis and therapy resistance. This guide provides an in-depth technical overview of the FSP1-mediated ferroptosis suppression pathway, the mechanism of its pharmacological inhibition by small molecules like iFSP1, and the profound implications for cancer therapy. We present quantitative data on inhibitor efficacy, detailed experimental protocols for assessing the FSP1 axis, and visual diagrams of the core signaling pathways and experimental workflows.

The Core Mechanism: FSP1 as a Glutathione-Independent Ferroptosis Suppressor

Ferroptosis is fundamentally caused by the overwhelming accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cellular membranes. The canonical defense is the GPX4 system, which utilizes glutathione (GSH) to detoxify these lipid peroxides.[1][2][3] However, a distinct and parallel protective axis is mediated by FSP1.[1][4][5][6][7][8]

Key Characteristics of the FSP1 Pathway:

  • GSH-Independence: The FSP1 pathway functions entirely independently of the GPX4/GSH axis.[1][4][5][8] This is a critical feature for cancer cells that may have compromised GSH metabolism.

  • Coenzyme Q10 Regeneration: FSP1 is an NAD(P)H-dependent oxidoreductase.[1][6] Its primary anti-ferroptotic function involves reducing ubiquinone (oxidized Coenzyme Q10) to ubiquinol (reduced CoQ10).[4][5][7]

  • Radical Trapping: Ubiquinol is a potent, membrane-localized antioxidant that traps lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[4][5][9]

  • Membrane Localization: FSP1 is recruited to the plasma membrane via N-terminal myristoylation, which is essential for its function.[1][6][7][10] This localization places it at the site of lipid peroxidation.

The FSP1 and GPX4 pathways co-operate to provide a comprehensive defense against ferroptosis.[3][5][11] Cancer cells can upregulate FSP1 to develop resistance to therapies that induce ferroptosis by targeting the GPX4 pathway.[1][6][12][13]

FSP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PUFA_PL PUFA-PLs L_radical Lipid Radicals (L•) PUFA_PL->L_radical Oxidative Stress, Fe²⁺ LOO_radical Lipid Peroxyl Radicals (LOO•) L_radical->LOO_radical + O₂ LOO_radical->PUFA_PL Chain Reaction LOOH Lipid Peroxides (LOOH) LOO_radical->LOOH + LH Ferroptosis Ferroptosis LOOH->Ferroptosis Accumulation FSP1 FSP1 (Myristoylated) CoQH2 Ubiquinol (CoQH2, Reduced) FSP1->CoQH2 Catalyzes Reduction CoQ10 Ubiquinone (CoQ10, Oxidized) CoQ10->FSP1 CoQH2->LOO_radical Traps Radical (Inhibits) NADPH NAD(P)H NADPH->FSP1 Provides Reducing Equivalents NADP NAD(P)⁺ GPX4_System Canonical GPX4-GSH Pathway GPX4_System->LOOH Reduces (Inhibits) iFSP1_Mechanism This compound This compound FSP1 FSP1 Activity This compound->FSP1 Inhibits CoQH2 Ubiquinol (CoQH2) Regeneration FSP1->CoQH2 Radical_Trapping Lipid Radical Trapping CoQH2->Radical_Trapping Lipid_Peroxidation Lipid Peroxidation Radical_Trapping->Lipid_Peroxidation Suppresses Ferroptosis Cancer Cell Death (Ferroptosis) Lipid_Peroxidation->Ferroptosis Induces GPX4_Inhibitor GPX4 Inhibitor (e.g., RSL3) GPX4_System GPX4 Pathway GPX4_Inhibitor->GPX4_System Inhibits GPX4_System->Lipid_Peroxidation Suppresses Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Cell Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation start Seed Cancer Cells (e.g., 96-well plate) incubate1 Incubate 24h (Adhesion) start->incubate1 prep Prepare Fresh Inhibitors (this compound, RSL3, Fer-1) incubate1->prep treat Treat Cells with Compound Matrix: - Vehicle (DMSO) - this compound alone - RSL3 alone - this compound + RSL3 - Combination + Fer-1 (Rescue) prep->treat incubate2 Incubate 24-72h treat->incubate2 endpoint Select Endpoint Assay incubate2->endpoint viability Cell Viability Assay (CellTiter-Glo / LDH) endpoint->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY + Flow Cytometry) endpoint->lipid_ros western Protein Expression (Western Blot for FSP1, GPX4) endpoint->western analyze Analyze Data: - Calculate EC₅₀ / IC₅₀ - Determine Synergy - Confirm Ferroptosis Mechanism viability->analyze lipid_ros->analyze western->analyze

References

Methodological & Application

Application Notes and Protocols for iFSP1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing iFSP1, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in cell culture experiments. This compound offers a valuable tool for studying ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, and for exploring novel cancer therapeutic strategies.[1][2][3]

Introduction to this compound

This compound is a small molecule inhibitor that targets FSP1 (also known as AIFM2), a key protein that protects cells from ferroptosis independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2][3][4] FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[1][4][5] Ubiquinol, a potent lipophilic antioxidant, traps lipid peroxyl radicals within cellular membranes, thereby suppressing the propagation of lipid peroxidation and preventing ferroptotic cell death.[2][4] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[6] This makes this compound a powerful tool to study FSP1 function and to sensitize cancer cells to ferroptosis-inducing agents.[2][7][8]

Mechanism of Action of FSP1

The FSP1-CoQ10-NAD(P)H pathway represents a significant defense mechanism against ferroptosis, operating in parallel to the GPX4 pathway.

FSP1_Pathway FSP1 Signaling Pathway in Ferroptosis Suppression cluster_membrane Cell Membrane cluster_cytosol FSP1 FSP1 (myristoylated) Ubiquinol Ubiquinol (Reduced) FSP1->Ubiquinol Reduces NADP NAD(P)+ FSP1->NADP CoQ10 Coenzyme Q10 (Ubiquinone, Oxidized) CoQ10->FSP1 PL_peroxyl Phospholipid Peroxyl Radicals Ubiquinol->PL_peroxyl Traps Lipid_Peroxidation Lipid Peroxidation Chain Reaction PL_peroxyl->Lipid_Peroxidation Propagates PL_H Phospholipids PL_H->PL_peroxyl Oxidized by ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NADPH NAD(P)H NADPH->FSP1 This compound This compound This compound->FSP1 Inhibits

Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Lines/ConditionsSource
EC50 103 nMFSP1 (cell-free assay)[3][7][8]
EC50 170 nM (vthis compound)Pfa1 cells[1]
IC50 4 µMIn vitro FSP1 activity assay[9]
Ki 61.57 nMhFSP1 WT[10]
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
ApplicationConcentration RangeIncubation TimeNotesSource
Induction of Ferroptosis (in GPX4-KO cells) 0.001 - 1 µM24 - 48 hoursThis compound is selectively toxic to cells dependent on FSP1 for survival.[3][8]
Sensitization to Ferroptosis Inducers (e.g., RSL3) 3 µM24 hoursUsed in combination with a primary ferroptosis inducer.[7][8]
General Screening 0.01 - 10 µM24 hoursA broad range to determine the optimal concentration for a specific cell line.[7]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Ferroptosis in Monolayer Cell Culture

This protocol describes a general workflow for evaluating the effect of this compound on cell viability.

experimental_workflow General Workflow for this compound Cell Viability Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells adherence Allow cells to adhere (overnight) seed_cells->adherence prepare_this compound Prepare fresh serial dilutions of this compound in culture medium adherence->prepare_this compound treatment Treat cells with this compound and controls prepare_this compound->treatment incubation Incubate for 24-48 hours treatment->incubation viability_assay Perform cell viability assay (e.g., Alamar Blue, SYTOX Green) incubation->viability_assay readout Measure fluorescence/ absorbance viability_assay->readout analysis Analyze data and calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on cell viability.

Materials:

  • Cell line of interest (e.g., GPX4-knockout Pfa1 or HT1080 cells, or various human cancer cell lines like NCl-H1437, U-373, MDA-MB-436, SW620, A549).[7]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (Note: Solutions are unstable and should be freshly prepared).[7]

  • Vehicle control (e.g., DMSO)

  • Positive control (optional, e.g., RSL3)

  • Ferroptosis inhibitor (optional, for rescue experiments, e.g., Ferrostatin-1, Liproxstatin-1).[11]

  • Cell viability reagent (e.g., Alamar Blue, AquaBluer, SYTOX Green).[7][10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2,500 cells per well and allow them to adhere overnight.[7]

  • This compound Preparation: Prepare fresh serial dilutions of this compound in complete culture medium. Due to the instability of this compound in solution, it is crucial to prepare it immediately before use.[7]

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control and, if applicable, positive and rescue controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • Cell Viability Assessment:

    • For Alamar Blue/AquaBluer: Add the reagent to each well according to the manufacturer's instructions and incubate for 4-6 hours.[11]

    • For SYTOX Green (dead cell stain): Add the stain to each well.[5]

  • Readout: Measure the fluorescence or absorbance using a microplate reader. For Alamar Blue/AquaBluer, typical excitation/emission wavelengths are around 540/590 nm.[11]

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol allows for the quantification of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Positive control for ferroptosis (e.g., RSL3)

  • C11-BODIPY 581/591 probe

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed approximately 150,000 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 3 µM) or a positive control (e.g., 300 nM RSL3) for the desired time.[10]

  • Probe Incubation: During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[5][10]

  • Cell Harvesting and Washing:

    • For Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in fresh PBS or flow cytometry buffer.[10]

    • For Fluorescence Microscopy: Gently wash the cells with PBS or HBSS to remove the excess probe.[5]

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer with a 488 nm excitation laser. The shift in fluorescence from red to green indicates lipid peroxidation.[10]

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe. An increase in the green-to-red fluorescence intensity ratio signifies increased lipid peroxidation.[5]

Logical Relationships in this compound Application

logical_relationships Logical Flow for Utilizing this compound in Research hypothesis Hypothesis: Cell line X is sensitive to FSP1 inhibition experiment_design Experimental Design: - Dose-response of this compound - Combination with GPX4 inhibitor (RSL3) - Rescue with ferroptosis inhibitor (Fer-1) hypothesis->experiment_design viability_assay Cell Viability Assay experiment_design->viability_assay lipid_ros_assay Lipid ROS Assay (C11-BODIPY) experiment_design->lipid_ros_assay data_analysis Data Analysis: - IC50 determination - Synergism analysis - Confirmation of ferroptosis viability_assay->data_analysis lipid_ros_assay->data_analysis conclusion Conclusion: - Validate FSP1 as a therapeutic target - Elucidate ferroptosis resistance mechanisms data_analysis->conclusion

Caption: Logical steps for investigating FSP1 inhibition in cell culture.

Concluding Remarks

This compound is a critical research tool for dissecting the role of FSP1 in ferroptosis and for evaluating its potential as a therapeutic target in cancer. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. It is important to note that the optimal conditions for this compound use may vary between cell lines, and empirical determination of concentrations and incubation times is recommended. The inherent instability of this compound in solution necessitates careful handling and fresh preparation for each experiment to ensure reproducible results.[7]

References

Determining the Effective Concentration of iFSP1 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of iFSP1, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in an in vitro setting. The following protocols and data are designed to assist researchers in assessing the efficacy of this compound in inducing ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.

Introduction to FSP1 and this compound

Ferroptosis is a promising therapeutic target in cancer, particularly in therapy-resistant tumors.[1][2] FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), has been identified as a key protein that confers resistance to ferroptosis independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][3] FSP1 is an NAD(P)H-dependent coenzyme Q (CoQ) oxidoreductase that reduces ubiquinone (CoQ10) to its antioxidant form, ubiquinol.[1][4] This process, occurring at the plasma membrane, traps lipid peroxides and suppresses ferroptosis.[4][5]

This compound is a selective inhibitor of FSP1 that has been shown to induce ferroptosis, especially in cells deficient in GPX4 that are reliant on FSP1 for survival.[6][7][8] By inhibiting FSP1, this compound prevents the reduction of CoQ10, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4]

Quantitative Data: In Vitro Efficacy of this compound

The effective concentration of this compound can vary depending on the cell line and experimental conditions. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters to quantify its potency.

InhibitorParameterCell LineConditionValueReference
This compoundEC50Pfa1 Gpx4-KO overexpressing hFSP1Cell Viability103 nM[6][7][8]
This compoundIC50Purified FSP1In Vitro Activity4 µM[9]
This compoundDose RangeVarious human cancer cell linesSensitization to RSL30.01 µM - 10 µM[6]
vthis compoundEC50Pfa1 cellsCell Viability170 nM[1]

Signaling Pathway and Experimental Workflow

FSP1-Mediated Ferroptosis Suppression

The following diagram illustrates the FSP1 signaling pathway and the mechanism of action for this compound.

FSP1_Pathway cluster_membrane Plasma Membrane FSP1 FSP1 Ubiquinol Ubiquinol (CoQ10H2) FSP1->Ubiquinol Reduces NADP NAD(P)+ FSP1->NADP CoQ10 Ubiquinone (CoQ10) CoQ10->FSP1 Lipid_Peroxides Lipid Peroxides Ubiquinol->Lipid_Peroxides Inhibits This compound This compound This compound->FSP1 Inhibits NADPH NAD(P)H NADPH->FSP1 Cofactor Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces PUFA PUFA-PL PUFA->Lipid_Peroxides Oxidation

Caption: FSP1 pathway and this compound inhibition.

Experimental Workflow for Determining Effective Concentration

This workflow outlines the key steps to determine the effective concentration of this compound in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., GPX4-KO cells overexpressing FSP1) start->cell_culture treatment Treat cells with a dose range of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay lipid_peroxidation_assay Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->lipid_peroxidation_assay target_engagement_assay Target Engagement Assay (e.g., CETSA) treatment->target_engagement_assay data_analysis Data Analysis (Calculate EC50/IC50) viability_assay->data_analysis lipid_peroxidation_assay->data_analysis target_engagement_assay->data_analysis end End data_analysis->end

Caption: Workflow for this compound effective concentration.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[10][11]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

  • Cells of interest (e.g., GPX4-knockout cells overexpressing FSP1)

  • This compound compound

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,500 cells per well in 100 µL of culture medium.[6] Include wells with medium only for background measurement.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001 µM to 10 µM).[6][7][8] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[12][13]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[14][15]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[14][15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[14][15]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the EC50 value.

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

This assay measures lipid peroxidation using the fluorescent probe C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation.[16][17][18]

Materials:

  • C11-BODIPY™ 581/591 (e.g., from Invitrogen or Cell Signaling Technology)

  • Flow cytometer or fluorescence microscope

  • Cells of interest

  • This compound compound and a positive control (e.g., RSL3)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound or RSL3 for the desired time.[13]

  • Probe Loading:

    • Prepare a 1-2 µM working solution of C11-BODIPY™ 581/591 in cell culture medium.[17]

    • Remove the treatment medium and incubate the cells with the C11-BODIPY™ working solution for 30 minutes at 37°C.[13][17][19]

  • Cell Harvesting and Staining (for Flow Cytometry):

    • Wash the cells twice with HBSS or PBS.[17]

    • Harvest the cells (e.g., using trypsin).

    • Resuspend the cells in fresh PBS for analysis.[13]

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells using a flow cytometer. Excite at 488 nm and collect emissions in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.[13]

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The oxidized probe will fluoresce green (~510 nm) and the reduced probe will fluoresce red (~590 nm).[17]

  • Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct engagement of this compound with its target protein FSP1 in a cellular context.[20][21][22] The principle is that ligand binding can stabilize the target protein against thermal denaturation.[23]

Materials:

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-FSP1 antibody

  • Cells of interest

  • This compound compound

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control for 1 hour at 37°C.[23]

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by cooling at 4°C.[23]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[23]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[23]

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FSP1 antibody.

  • Data Analysis:

    • Quantify the band intensities for FSP1 at each temperature.

    • Plot the percentage of soluble FSP1 relative to the unheated control against the temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Logical Relationship of Experimental Readouts

The following diagram illustrates how the results from the different assays are interconnected to determine the effective concentration of this compound.

Logical_Relationship cluster_input Input cluster_assays In Vitro Assays cluster_readouts Experimental Readouts cluster_output Output This compound This compound Treatment CETSA CETSA This compound->CETSA Lipid_Peroxidation Lipid Peroxidation Assay This compound->Lipid_Peroxidation Cell_Viability Cell Viability Assay This compound->Cell_Viability Target_Engagement Target Engagement (Increased FSP1 Stability) CETSA->Target_Engagement Measures Increased_Lipid_ROS Increased Lipid ROS Lipid_Peroxidation->Increased_Lipid_ROS Measures Decreased_Viability Decreased Cell Viability (Ferroptosis) Cell_Viability->Decreased_Viability Measures Effective_Concentration Determination of Effective Concentration (EC50/IC50) Target_Engagement->Effective_Concentration Confirms Mechanism Increased_Lipid_ROS->Decreased_Viability Leads to Decreased_Viability->Effective_Concentration Quantifies Efficacy

Caption: Interrelation of experimental readouts.

References

Application Notes and Protocols for Sensitizing Cancer Cells with iFSP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for cancer treatment, especially for therapy-resistant cancers.[1][2][3] Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), has been identified as a key player in promoting cancer cell resistance to ferroptosis.[1][2] FSP1 acts independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway, which is a primary regulator of ferroptosis.[1][2] FSP1 confers this resistance by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which in turn traps lipid peroxides and halts the ferroptotic process.[1][4] Given its role in cancer cell survival, FSP1 has become an attractive target for therapeutic intervention.

iFSP1 is a potent and selective small-molecule inhibitor of FSP1.[5][6] By inhibiting FSP1, this compound blocks the non-canonical ferroptosis suppression pathway, leading to an accumulation of lipid peroxides and subsequent cell death.[2][7] Notably, the inhibition of FSP1 by this compound has been shown to sensitize a variety of cancer cell lines to ferroptosis induced by other agents, such as GPX4 inhibitors (e.g., RSL3), and to promote anti-tumor immune responses.[6][8][9][10] These application notes provide detailed protocols for utilizing this compound to sensitize cancer cells to ferroptosis, a critical step in preclinical drug development and cancer biology research.

Mechanism of Action of FSP1 and its Inhibition by this compound

FSP1 is an NAD(P)H-dependent oxidoreductase that plays a crucial role in a glutathione-independent ferroptosis suppression pathway.[1] Its primary function is to maintain a pool of reduced Coenzyme Q10 (ubiquinol) at the plasma membrane.[4] Ubiquinol is a potent lipophilic antioxidant that can trap lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[4] The inhibitor, this compound, directly binds to and inhibits the enzymatic activity of FSP1, preventing the regeneration of ubiquinol.[5][6] This leads to an accumulation of lipid peroxides and sensitizes cancer cells to ferroptosis.

FSP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lipid_Peroxides Lipid Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces CoQ10 Coenzyme Q10 (Ubiquinone) FSP1 FSP1 CoQ10->FSP1 Ubiquinol Ubiquinol Ubiquinol->Lipid_Peroxides Inhibits FSP1->Ubiquinol Reduces NADP NAD(P)+ FSP1->NADP NADPH NAD(P)H NADPH->FSP1 This compound This compound This compound->FSP1 Inhibits

Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

CompoundTargetEC50 (nM)Cell LineNotesReference
This compoundFSP1103Cell-free assayPotent and selective inhibitor.[5][6]
This compoundFSP1-GPX4-knockout Pfa1 & HT1080 cellsSelectively induces ferroptosis in FSP1-overexpressing, GPX4-knockout cells.[5][6]

Table 2: Synergistic Effects of this compound with GPX4 Inhibitors

Cell LineTreatmentEffectReference
A549 (NSCLC)RSL3 + this compound (3 µM)Sensitized RSL3-resistant cells to ferroptosis.[11]
H460 (NSCLC)RSL3 + this compoundGreatly sensitized cells to ferroptosis.[11]
Multiple Cancer LinesRSL3 + this compoundRobustly sensitizes cells to RSL3-induced ferroptosis.[5]
H460C Cas9FSEN1 (0.55 µM) + RSL3 (0.55 µM)Maximal synergy for inducing ferroptosis.[9]

Experimental Protocols

Protocol 1: In Vitro Sensitization of Cancer Cells to Ferroptosis using this compound

This protocol details the steps for treating cancer cell lines with this compound to sensitize them to a known ferroptosis inducer, RSL3.

Materials:

  • Cancer cell line of interest (e.g., A549, H460, or other lines with known FSP1 expression)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (prepare fresh stock solution in DMSO)[5]

  • RSL3 (prepare stock solution in DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

    • Count the cells and adjust the concentration to seed 2,500 cells per well in a 96-well plate.[5]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and RSL3 in complete medium. A typical concentration range for this compound is 0.01 µM to 10 µM.[5] For RSL3, a range of 0 µM to 10 µM can be used.[11]

    • For sensitization experiments, prepare combinations of a fixed concentration of this compound (e.g., 3 µM)[11] with varying concentrations of RSL3.

    • Include appropriate controls: vehicle (DMSO) only, this compound only, and RSL3 only.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective treatments.

    • Incubate the plate for 24 to 48 hours.[12]

  • Assessment of Cell Viability:

    • After the incubation period, proceed to Protocol 2 for cell viability assessment.

Experimental_Workflow start Start: Culture Cancer Cells seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach prepare_compounds Prepare this compound and RSL3 Dilutions incubate_attach->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_treatment Incubate 24-48h treat_cells->incubate_treatment assess_viability Assess Cell Viability (Protocol 2) incubate_treatment->assess_viability measure_peroxidation Measure Lipid Peroxidation (Protocol 3) incubate_treatment->measure_peroxidation end End: Analyze Data assess_viability->end measure_peroxidation->end

Caption: General workflow for in vitro sensitization experiments with this compound.

Protocol 2: Assessment of Cell Viability (Resazurin-based Assay)

This protocol uses a resazurin-based reagent (e.g., AquaBluer) to measure cell viability.[5][12]

Materials:

  • Treated 96-well plate from Protocol 1

  • Resazurin-based cell viability reagent (e.g., AquaBluer)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the fluorescence at an excitation/emission of ~540/590 nm.[12]

  • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 3: Measurement of Lipid Peroxidation (C-11 BODIPY 581/591)

This protocol describes the use of the fluorescent probe C-11 BODIPY 581/591 to detect lipid peroxidation, a key indicator of ferroptosis.[11]

Materials:

  • Cells treated in 12-well plates as per Protocol 1 (adjust cell number to 1 x 105 cells/well)[11]

  • C-11 BODIPY 581/591 (stock solution in DMSO)

  • Flow cytometer

Procedure:

  • Following treatment with this compound and/or RSL3 for the desired time (e.g., 45 minutes for early detection)[11], add C-11 BODIPY 581/591 to each well to a final concentration of 2.5 µM.[11]

  • Incubate the cells for 15 minutes at 37°C.[11]

  • Wash the cells twice with cold PBS.

  • Harvest the cells using Trypsin-EDTA and resuspend in 300 µL of cold PBS.[11]

  • Keep the cells on ice and protected from light until analysis.

  • Analyze the cells by flow cytometry. The oxidized form of the probe will emit a signal in the green channel (e.g., FITC), while the reduced form emits in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Logical Relationships

The inhibition of both the canonical (GPX4-dependent) and non-canonical (FSP1-dependent) ferroptosis suppression pathways leads to a synergistic increase in cancer cell death.

Synergistic_Effect GPX4_Inhibitor GPX4 Inhibitor (e.g., RSL3) GPX4_Pathway Inhibition of GPX4 Pathway GPX4_Inhibitor->GPX4_Pathway This compound This compound FSP1_Pathway Inhibition of FSP1 Pathway This compound->FSP1_Pathway Lipid_Peroxidation Increased Lipid Peroxidation GPX4_Pathway->Lipid_Peroxidation FSP1_Pathway->Lipid_Peroxidation Ferroptosis Synergistic Induction of Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Synergistic induction of ferroptosis by dual inhibition of GPX4 and FSP1 pathways.

Disclaimer: These protocols are intended for research use only by qualified personnel. Please consult the relevant safety data sheets (SDS) for all reagents and follow standard laboratory safety procedures. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

References

Application Notes and Protocols: iFSP1 in Hepatocellular Carcinoma (HCC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iFSP1, a specific inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in the study of hepatocellular carcinoma (HCC). The content herein details the mechanism of action, key experimental findings, and detailed protocols for the application of this compound in both in vitro and in vivo HCC models.

Introduction

Hepatocellular carcinoma (HCC) is a highly aggressive malignancy with limited therapeutic options for advanced stages.[1] A novel therapeutic strategy involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[1] The Coenzyme Q10 (CoQ10)/FSP1 axis has been identified as a critical protective mechanism against ferroptosis.[1][2] In HCC, FSP1 is significantly overexpressed, correlating with larger tumor size and poorer patient survival.[3] The KEAP1/NRF2 pathway is a key regulator of FSP1 overexpression in HCC.[1][4]

This compound is a potent and selective inhibitor of FSP1.[5] By targeting FSP1, this compound effectively induces ferroptosis in HCC cells, leading to reduced tumor growth.[1][6] Furthermore, this compound has been shown to modulate the tumor immune microenvironment, enhancing anti-tumor immune responses and synergizing with immunotherapy.[1][3] These findings position FSP1 inhibition as a promising therapeutic strategy for HCC.[1]

Mechanism of Action of this compound in HCC

The primary mechanism of this compound in HCC is the induction of ferroptosis through the inhibition of FSP1. FSP1, a CoQ10 oxidoreductase, acts as a potent antioxidant by reducing CoQ10 to its reduced form, ubiquinol, which traps lipid peroxyl radicals, thereby preventing lipid peroxidation and subsequent ferroptotic cell death.[2][6]

FSP1_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA LPO Lipid Peroxidation PUFA->LPO Fe2+, ROS Ferroptosis Ferroptosis LPO->Ferroptosis FSP1 FSP1 CoQ10_red CoQ10 (reduced) Ubiquinol FSP1->CoQ10_red NAD(P)H CoQ10_ox CoQ10 (oxidized) CoQ10_ox->FSP1 CoQ10_red->LPO Inhibition of Lipid Peroxidation This compound This compound This compound->FSP1 Inhibition CellTiterGlo_Workflow A Seed HCC cells in a 96-well opaque plate B Incubate overnight A->B C Treat with various concentrations of this compound B->C D Incubate for desired time (e.g., 24-72 hours) C->D E Equilibrate plate to room temperature (30 min) D->E F Add CellTiter-Glo® Reagent E->F G Mix on orbital shaker (2 min) F->G H Incubate at room temperature (10 min) G->H I Measure luminescence H->I LipidPeroxidation_Workflow A Seed HCC cells on coverslips or in plates B Treat with this compound A->B C Incubate with BODIPY™ 581/591 C11 (1-10 µM) B->C D Incubate for 30 min at 37°C C->D E Wash cells with PBS D->E F Analyze by fluorescence microscopy or flow cytometry E->F

References

Application Notes and Protocols: Utilizing iFSP1 to Elucidate Ferroptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using iFSP1, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), for studying ferroptosis pathways. Detailed protocols for key experiments are included to facilitate the investigation of this unique form of regulated cell death.

Introduction to this compound and Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides.[1][2] It is distinct from other cell death modalities such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.[3]

Two major pathways regulate ferroptosis: the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the more recently discovered FSP1/Coenzyme Q10 (CoQ10)/NAD(P)H pathway.[1][4] FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as an oxidoreductase that reduces CoQ10 to its antioxidant form, ubiquinol, thereby suppressing lipid peroxidation and ferroptosis independently of GPX4.[1][5][6]

This compound is a small molecule inhibitor that specifically targets FSP1, making it an invaluable tool for studying the non-canonical ferroptosis pathway.[7][8] By inhibiting FSP1, this compound sensitizes cells to ferroptosis, particularly in the context of GPX4 inhibition.[1][5][9]

Key Applications of this compound

  • Investigating the role of the FSP1/CoQ10 axis: this compound allows for the specific interrogation of this pathway's contribution to ferroptosis resistance in various cell types.

  • Sensitizing cancer cells to ferroptosis: this compound can be used in combination with GPX4 inhibitors (e.g., RSL3) or other ferroptosis inducers to enhance cancer cell killing.[1][5][9]

  • High-throughput screening for novel ferroptosis regulators: this compound can be employed in screening assays to identify genetic or chemical modulators of the FSP1 pathway.[5]

  • Elucidating mechanisms of drug resistance: The FSP1 pathway is implicated in resistance to certain cancer therapies. This compound can be used to explore and potentially overcome such resistance.

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize key quantitative data from studies utilizing this compound.

Parameter Value Cell Line/System Reference
EC50 103 nMCell-free assay[7][8]
IC50 4 µMIn vitro FSP1 activity assay[2]

Table 1: In Vitro Inhibitory Activity of this compound. This table provides the half-maximal effective and inhibitory concentrations of this compound against FSP1.

Cell Line Treatment Effect Reference
GPX4-knockout Pfa1 cells overexpressing FSP1This compound (0.001-1 µM, 24h)Dose-dependent inhibition of cell growth[8]
GPX4-knockout HT1080 cells overexpressing FSP1This compoundSelective induction of ferroptosis[7]
A549 (human lung carcinoma)This compound + RSL3Sensitization to RSL3-induced ferroptosis[9]
H460C GPX4KO cellsThis compoundSelective induction of cell death[5]
Various human cancer cell linesThis compound (3 µM, 24h) + RSL3Enhanced toxicity of RSL3[8]

Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound treatment in different cancer cell lines, highlighting its ability to induce ferroptosis and sensitize cells to other ferroptosis inducers.

Signaling Pathways and Experimental Workflows

FSP1-Mediated Ferroptosis Suppression Pathway

The following diagram illustrates the FSP1/CoQ10/NAD(P)H pathway and the mechanism of this compound action. FSP1, located at the plasma membrane, utilizes NAD(P)H to reduce ubiquinone (CoQ10) to its reduced, antioxidant form, ubiquinol (CoQ10H2). Ubiquinol then traps lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis. This compound directly inhibits the enzymatic activity of FSP1, leading to a decrease in ubiquinol levels and an accumulation of lipid peroxides, ultimately triggering ferroptosis.

FSP1_pathway FSP1-Mediated Ferroptosis Suppression and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol FSP1 FSP1 NADP NAD(P)+ FSP1->NADP CoQ10H2 Ubiquinol (CoQ10H2) FSP1->CoQ10H2 NADPH NAD(P)H NADPH->FSP1 CoQ10 Ubiquinone (CoQ10) CoQ10->FSP1 L_rad Lipid Peroxyl Radical (LOO.) CoQ10H2->L_rad Radical Trapping LOH Non-toxic Lipid Alcohols (LOH) L_rad->LOH Ferroptosis Ferroptosis L_rad->Ferroptosis PUFA PUFA-PL LPO Lipid Peroxidation PUFA->LPO LPO->L_rad This compound This compound This compound->FSP1 Inhibition

Caption: FSP1 pathway and this compound inhibition mechanism.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps to evaluate the effect of this compound on cell viability and lipid peroxidation, both alone and in combination with a GPX4 inhibitor like RSL3.

experimental_workflow Workflow for Evaluating this compound Efficacy A 1. Cell Seeding (e.g., 2,500 cells/well in 96-well plate) B 2. Compound Treatment - Vehicle Control - this compound (dose range) - RSL3 (dose range) - this compound + RSL3 A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Endpoint Assays C->D E Cell Viability Assay (e.g., AquaBluer, AlamarBlue) D->E F Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591) D->F G Data Analysis (e.g., EC50/IC50 calculation, synergy analysis) E->G F->G

Caption: Experimental workflow for this compound efficacy testing.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine this compound Efficacy

This protocol details the steps to measure the effect of this compound on the viability of cancer cells, particularly in combination with a GPX4 inhibitor.

Materials:

  • Cancer cell line of interest (e.g., A549, HT1080)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound (stock solution in DMSO, fresh preparation recommended)[7]

  • RSL3 (or other GPX4 inhibitor, stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., AquaBluer, Resazurin, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,500 cells per well in 100 µL of complete medium in a 96-well plate.[7]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound and RSL3 in complete medium. A typical concentration range for this compound is 0.01 µM to 10 µM.[7]

    • For combination treatments, prepare a fixed concentration of RSL3 with serial dilutions of this compound.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.[4][7]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of AquaBluer).[7]

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence or luminescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 540 nm excitation/590 nm emission for AquaBluer).[4]

  • Data Analysis:

    • Subtract the background fluorescence/luminescence (wells with medium only).

    • Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability.

    • Plot the dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • RSL3 (positive control for lipid peroxidation)

  • Liproxstatin-1 (Lip-1, inhibitor of ferroptosis, negative control)

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed approximately 150,000 cells per well in 2 mL of complete medium in a 6-well plate.[10]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with the desired concentrations of this compound, RSL3, and/or Lip-1 for a specified duration (e.g., 3-6 hours).[10] Include a vehicle control.

  • C11-BODIPY Staining:

    • Add C11-BODIPY 581/591 to each well to a final concentration of 1-2 µM.

    • Incubate for 30 minutes at 37°C, protected from light.[10]

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Trypsinize the cells and collect them in a tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of fresh PBS.[10]

    • Analyze the cells immediately using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the green fluorescence (oxidized probe) in the FITC channel (e.g., 515-545 nm) and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel (e.g., 580-610 nm).

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the shift in the green fluorescence intensity, which indicates the level of lipid peroxidation. An increase in the green/red fluorescence ratio can also be used.

    • Present the data as histograms or bar graphs of the geometric mean fluorescence intensity (Geo-MFI).[10]

Protocol 3: In Vitro FSP1 Enzyme Activity Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant FSP1.

Materials:

  • Recombinant human FSP1 protein

  • Tris-buffered saline (TBS), pH 8.0

  • NADH

  • Coenzyme Q1 (Ubiquinone-1) or Menadione (Vitamin K3) as a substrate[10]

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL.

    • The reaction should contain TBS buffer, a fixed concentration of recombinant FSP1 (e.g., 700 nM), and a fixed concentration of NADH (e.g., 500 µM).[10]

    • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate (e.g., 200 µM CoQ1 or Menadione).[10]

  • Measurement of NADH Consumption:

    • Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for a period of 10-30 minutes using a spectrophotometer.[10] The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH consumption for each concentration of this compound.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of FSP1 activity against the concentration of this compound to determine the IC50 value.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to explore the intricacies of ferroptosis, identify novel therapeutic targets, and contribute to the development of new strategies for treating diseases associated with this unique cell death pathway.

References

Application Notes: iFSP1 in Combination with Other Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy for cancers resistant to conventional therapies[1][2][3]. Cancer cells have evolved robust defense mechanisms to counteract ferroptosis. Two key pathways are the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the Ferroptosis Suppressor Protein 1 (FSP1)/Coenzyme Q10 (CoQ10) axis[1][2][4][5].

  • The GPX4 Pathway: GPX4 is a central regulator that detoxifies lipid hydroperoxides into non-toxic lipid alcohols using GSH as a cofactor[1][6]. Inducers like RSL3 directly inhibit GPX4, while others like Erastin inhibit the system xc- cystine/glutamate antiporter, leading to GSH depletion and subsequent GPX4 inactivation[3][6][7].

  • The FSP1 Pathway: FSP1 functions independently of GPX4[1][8]. It acts as an NAD(P)H-CoQ10 oxidoreductase, reducing ubiquinone (CoQ10) to its antioxidant hydroquinone form, ubiquinol[2][9][10]. Ubiquinol traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation[2][6][9].

Given that these two pathways operate in parallel, cancer cells can develop resistance to single-agent ferroptosis inducers. For instance, resistance to GPX4 inhibitors can be mediated by the compensatory upregulation or high basal expression of FSP1[11][12]. This provides a strong rationale for a combination therapy approach: simultaneously inhibiting both the GPX4 and FSP1 pathways to induce a synergistic and potent ferroptotic response. iFSP1 is a potent and selective inhibitor of FSP1, and its combination with GPX4 pathway inhibitors has been shown to robustly sensitize cancer cells to ferroptosis[13][14].

Signaling Pathway for Combination Therapy

The diagram below illustrates the two primary ferroptosis defense pathways and the points of inhibition for a combination therapy strategy. This compound targets the FSP1/CoQ10 axis, while inducers like RSL3 or Erastin target the GPX4/GSH axis. Their combined action leads to an overwhelming accumulation of lipid peroxides, culminating in cell death.

Caption: Dual inhibition of the GPX4 and FSP1 ferroptosis defense pathways.

Quantitative Data Summary

The combination of this compound with other ferroptosis inducers, particularly those targeting the GPX4 pathway, has demonstrated synergistic cytotoxicity across various cancer cell lines.

Table 1: Synergistic Effect of this compound and RSL3 on Cell Viability in Esophageal Squamous Cell Carcinoma (ESCC) Lines. Data shows that the combination of this compound and RSL3 more potently reduces cell viability compared to either agent alone in FSP1-expressing cells. This effect is reversed by the ferroptosis inhibitor Liproxstatin-1 (Lipro-1), confirming the cell death mechanism is ferroptosis[15].

Cell LineFSP1 ExpressionTreatmentRelative Cell Viability (%)
KYSE30NegativeThis compound~100
RSL3~40
This compound + RSL3~40
KYSE510PositiveThis compound~90
RSL3~50
This compound + RSL3 ~20
This compound + RSL3 + Lipro-1~100
KYSE520PositiveThis compound~75
RSL3~40
This compound + RSL3 <20
This compound + RSL3 + Lipro-1~100
(Data adapted from[15])

Table 2: Synergistic Effect of FSP1 Inhibition (FSEN1) and GPX4 Inhibition (RSL3) in Lung Cancer Cells. FSEN1, another potent FSP1 inhibitor, shows strong synergy with the GPX4 inhibitor RSL3 in H460 lung cancer cells[12].

TreatmentH460 Cell ViabilitySynergy Score (ZIP)
FSEN1 (0.55 µM)HighN/A
RSL3 (0.55 µM)HighN/A
FSEN1 (0.55 µM) + RSL3 (0.55 µM) Maximal cell death High
(Data adapted from[12])

Table 3: Synergistic Combination of FSP1 Inhibition (FSEN1) with Dihydroartemisinin (DHA). A synthetic lethality screen revealed that FSP1 inhibition synergizes with endoperoxide-containing drugs like dihydroartemisinin (DHA) to induce ferroptosis[11][16][17].

Treatment CombinationCell LineSynergy Score (ZIP)
FSEN1 + DHAH46033.19
RSL3 + DHAH4604.11
FSEN1 + RSL3 + DHA H460 52.69
(Data adapted from[12])

Experimental Protocols

The following are generalized protocols for assessing the combined effect of this compound and other ferroptosis inducers. Specific concentrations and incubation times should be optimized for each cell line.

Protocol 1: Cell Viability Assessment

This protocol is used to quantify the cytotoxic effect of the drug combination.

Materials:

  • Cancer cell line of interest (e.g., A549, KYSE520, H460)[13][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)[13]

  • Second ferroptosis inducer (e.g., RSL3, Erastin, dissolved in DMSO)[15][18]

  • Ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1, dissolved in DMSO)[15][19]

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), AquaBluer, or LDH Cytotoxicity Kit)[4][13][20]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight[4][13].

  • Treatment Preparation: Prepare serial dilutions of this compound and the second inducer in complete medium. For combination treatments, prepare a matrix of concentrations. Include wells for vehicle control (DMSO), single-agent treatments, combination treatments, and rescue experiments (combination + ferroptosis inhibitor).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug-containing medium.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator[4][13].

  • Viability Measurement:

    • For CCK-8/AquaBluer: Add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions.

    • For LDH Assay: Collect the supernatant to measure released LDH, which indicates necrotic cell death, following the manufacturer's protocol[4].

  • Data Analysis: Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability. Synergy can be calculated using models such as the ZIP (Zero Interaction Potency) score[12].

Protocol 2: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

Materials:

  • Cells cultured in 6-well plates or chamber slides

  • Treatment compounds (as above)

  • Lipid ROS probe: C11-BODIPY™ 581/591 (dissolved in DMSO)

  • Flow cytometer or fluorescence microscope

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with single agents or combinations as described in Protocol 1 for a duration determined by initial time-course experiments (e.g., 12-24 hours).

  • Probe Staining:

    • Towards the end of the treatment period, add C11-BODIPY to each well at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting (for Flow Cytometry):

    • Wash cells twice with PBS.

    • Harvest the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells immediately. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation. An increase in the green fluorescence signal indicates lipid peroxidation.

    • Fluorescence Microscopy: Wash cells twice with PBS and add fresh medium or PBS. Visualize the cells under a fluorescence microscope, capturing images in both red and green channels.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the synergistic effects of this compound and another ferroptosis inducer.

G cluster_treatments Treatment Groups start Start cell_seeding 1. Cell Seeding (e.g., 96-well or 6-well plates) start->cell_seeding overnight_incubation 2. Overnight Incubation (Allow cells to adhere) cell_seeding->overnight_incubation treatment 3. Drug Treatment (24-48 hours) overnight_incubation->treatment endpoint_analysis 4. Endpoint Analysis treatment->endpoint_analysis viability Cell Viability Assay (CCK-8, LDH) endpoint_analysis->viability lipid_ros Lipid ROS Assay (C11-BODIPY) endpoint_analysis->lipid_ros protein_analysis Protein Analysis (Western Blot for FSP1, GPX4) endpoint_analysis->protein_analysis data_analysis 5. Data Analysis (Calculate viability, synergy scores) viability->data_analysis lipid_ros->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion control Vehicle Control agent_A This compound Alone agent_B Inducer B Alone combo This compound + Inducer B rescue Combo + Ferrostatin-1

Caption: A standard workflow for testing this compound combination therapies.

References

In Vivo Efficacy of iFSP1 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), has been identified as a key negative regulator of ferroptosis, acting independently of the canonical glutathione/glutathione peroxidase 4 (GPX4) pathway. FSP1 maintains a pool of reduced coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, thereby protecting cells from lipid peroxidation and subsequent ferroptotic death.[1][2] The discovery of iFSP1, a specific inhibitor of FSP1, has opened new avenues for therapeutic intervention, particularly in oncology, by sensitizing cancer cells to ferroptosis.[3] These application notes provide a summary of the in vivo efficacy of this compound and related compounds in various animal models, along with detailed protocols for key experiments.

FSP1 Signaling Pathway

FSP1 is a NAD(P)H-dependent oxidoreductase that reduces ubiquinone (Coenzyme Q10) to ubiquinol. Ubiquinol acts as a radical-trapping antioxidant, inhibiting the propagation of lipid peroxides and thus suppressing ferroptosis. Inhibition of FSP1 by this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and subsequent cell death.

FSP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intervention Pharmacological Intervention Lipid Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis FSP1 FSP1 CoQ10_red Ubiquinol FSP1->CoQ10_red Reduces NADP NADP FSP1->NADP CoQ10_ox Ubiquinone (CoQ10) CoQ10_ox->FSP1 CoQ10_red->Lipid Peroxidation Inhibits This compound This compound This compound->FSP1 Inhibits NADPH NADPH NADPH->FSP1 Cofactor

Caption: FSP1 Signaling Pathway in Ferroptosis Suppression.

In Vivo Efficacy of FSP1 Inhibition in Cancer Models

The in vivo efficacy of FSP1 inhibitors has been predominantly studied in preclinical cancer models, particularly hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD). These studies have demonstrated significant anti-tumor effects, both as a monotherapy and in combination with other treatments. A newer inhibitor, icFSP1, has shown improved pharmacokinetic properties for in vivo studies in mice.[4]

Hepatocellular Carcinoma (HCC)

In mouse models of HCC, this compound treatment has been shown to effectively reduce the tumor burden.[5] This effect is attributed to the induction of ferroptosis in cancer cells and a significant modulation of the tumor immune microenvironment.[1][5] this compound treatment leads to an increased infiltration of dendritic cells (DCs), macrophages, and both CD4+ and CD8+ T cells into the tumor.[1] This enhanced anti-tumor immunity contributes to the overall therapeutic effect and suggests a synergistic potential with immune checkpoint inhibitors.[1]

Lung Adenocarcinoma (LUAD)

Studies using genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) of LUAD have shown that pharmacologic inhibition of FSP1 with icFSP1 significantly suppresses tumor growth and improves overall survival.[6][7] Notably, FSP1 inhibition was effective as a monotherapy in these aggressive lung cancer models.[6]

Quantitative Data Summary

Animal ModelCancer TypeFSP1 InhibitorTreatment RegimenKey FindingsReference
Nude Mice (Orthotopic)Hepatocellular Carcinoma (HCC)This compoundNot specifiedSignificantly suppressed HCC tumor growth.[1]
C57BL/6N Mice (HDTVi)Hepatocellular Carcinoma (HCC)This compoundNot specifiedEffectively reduced HCC burden; Increased infiltration of DCs, macrophages, CD4+ and CD8+ T cells.[1][5]
Genetically Engineered MiceLung Adenocarcinoma (LUAD)icFSP1Not specifiedReduced tumor growth by up to 80%; Improved overall survival.[7]
Patient-Derived Xenograft (PDX)Lung Adenocarcinoma (LUAD)icFSP1Not specifiedSignificantly decreased PDX tumor growth.[6]
NOD-SCID Mice (Orthotopic)Head and Neck Squamous Cell Carcinoma (HNSCC)This compoundOrally, five times per weekSuppressed tumor growth in combination with cisplatin.[2]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select Animal Model (e.g., Nude Mice, C57BL/6N) tumor_induction Tumor Induction (Orthotopic, HDTVi, PDX) start->tumor_induction randomization Randomize into Treatment Groups tumor_induction->randomization treatment Administer this compound/icFSP1 or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Humane Endpoint monitoring->endpoint harvest Harvest Tumors and Tissues endpoint->harvest analysis Quantitative Analysis: - Tumor Burden - Immunohistochemistry - Flow Cytometry harvest->analysis

Caption: General workflow for in vivo efficacy studies of FSP1 inhibitors.
Protocol 1: Orthotopic Hepatocellular Carcinoma (HCC) Model in Nude Mice

This protocol describes the establishment of an orthotopic HCC tumor model by implanting human HCC cells into the liver of immunodeficient mice.

Materials:

  • Human HCC cell line (e.g., MHCC97L)

  • 6-8 week old male BALB/c nude mice

  • Matrigel (BD Biosciences)

  • Sterile surgical instruments

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]

Procedure:

  • Cell Preparation: Culture human HCC cells under standard conditions. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1.5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Anesthesia and Surgery: Anesthetize the mouse using isoflurane. Make a small incision in the upper abdomen to expose the left lobe of the liver.

  • Tumor Cell Implantation: Using a 28-gauge needle, slowly inject 10 µL of the cell suspension (1.5 x 10^5 cells) into the left liver lobe.

  • Wound Closure: Carefully return the liver to the abdominal cavity and suture the abdominal wall and skin.

  • Post-operative Care: Monitor the animals daily for signs of distress.

  • Treatment Administration: Once tumors are established (e.g., determined by imaging), randomize mice into treatment and control groups. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Dosage and frequency to be determined based on preliminary studies.

  • Tumor Burden Assessment: Monitor tumor growth using a non-invasive imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor dimensions at the study endpoint.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Protocol 2: Hydrodynamic Tail Vein Injection (HDTVi) Model for HCC

This method is used to deliver plasmids encoding oncogenes directly to the liver of immunocompetent mice to induce HCC.

Materials:

  • Plasmids carrying oncogenes (e.g., Keap1 knockout and c-Myc overexpression)

  • C57BL/6N mice

  • Sterile saline

  • This compound

  • Vehicle solution

Procedure:

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA.

  • Hydrodynamic Injection: For a 20g mouse, dilute the plasmids in 2 mL of sterile saline. Rapidly inject the entire volume into the lateral tail vein within 5-8 seconds. This high-volume, rapid injection transiently increases hydrostatic pressure in the vena cava, leading to preferential transfection of hepatocytes.

  • Tumor Development: Monitor the mice for tumor development, which can be assessed by imaging or at the study endpoint.

  • Treatment and Analysis: Once tumors are established, proceed with this compound treatment and subsequent analysis as described in Protocol 1.

Protocol 3: Analysis of Tumor-Infiltrating Immune Cells by Immunohistochemistry (IHC)

This protocol outlines the general steps for detecting immune cell markers in formalin-fixed, paraffin-embedded tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum)

  • Primary antibodies against immune cell markers (e.g., anti-CD4, anti-CD8, anti-F4/80 for macrophages, anti-CD11c for dendritic cells)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the DAB substrate and monitor for color development.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Imaging and Quantification: Acquire images using a light microscope and quantify the number of positive cells per unit area.

Conclusion

The FSP1 inhibitor this compound and its analogs have demonstrated significant in vivo efficacy in preclinical cancer models, primarily through the induction of ferroptosis and modulation of the tumor immune microenvironment. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of targeting FSP1 in various disease contexts. Careful consideration of the specific animal model, inhibitor pharmacokinetics, and appropriate analytical methods is crucial for obtaining robust and reproducible results. Further research is warranted to optimize dosing regimens and explore combination therapies to fully exploit the therapeutic potential of FSP1 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to iFSP1-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iFSP1 to induce ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ferroptosis?

A1: this compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2).[1][2] FSP1 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[3][4] FSP1 exerts its anti-ferroptotic function primarily through the FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H pathway.[3][5][6] In this pathway, FSP1 reduces ubiquinone (oxidized CoQ10) to ubiquinol (reduced CoQ10), which acts as a potent lipophilic antioxidant that traps lipid peroxyl radicals, thereby preventing lipid peroxidation.[3][5][7] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[1][2]

Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?

A2: Resistance to this compound-induced ferroptosis can arise from several factors:

  • Low or absent FSP1 expression: this compound is a direct inhibitor of FSP1. If the target cells have very low or no expression of FSP1, this compound will have no target and thus no effect.[8]

  • Activation of parallel anti-ferroptotic pathways: Cells possess multiple mechanisms to counteract ferroptosis. The most prominent one is the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[3][9] Upregulation of this pathway can compensate for the inhibition of FSP1.

  • ESCRT-III-dependent membrane repair: The Endosomal Sorting Complexes Required for Transport (ESCRT)-III pathway can repair peroxidative damage to the plasma membrane, thus counteracting the effects of ferroptosis inducers.[3][10][11]

  • Upregulation of NRF2 signaling: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) can upregulate the expression of various antioxidant genes, including FSP1 itself, contributing to ferroptosis resistance.[3][8][12]

  • Alterations in lipid metabolism: A decrease in the abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can make cells more resistant to lipid peroxidation and, consequently, to ferroptosis.[13][14]

Q3: How can I overcome resistance to this compound?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: The most effective approach is to co-administer this compound with inhibitors of parallel anti-ferroptotic pathways. A common and potent combination is this compound with a GPX4 inhibitor, such as RSL3.[5][11][15] This dual blockade of two major ferroptosis defense systems can synergistically enhance cell death.[5]

  • Targeting NRF2: In cells with high NRF2 activity, combining this compound with an NRF2 inhibitor may increase sensitivity to ferroptosis.[8]

  • Modulating Iron Metabolism: Since ferroptosis is iron-dependent, manipulating cellular iron levels can influence sensitivity to this compound.

  • Confirming FSP1 Expression: Before designing experiments, it is crucial to confirm that your cell line of interest expresses FSP1. This can be done using techniques like Western blotting or qPCR.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or minimal cell death observed after this compound treatment. 1. Low FSP1 expression in the cell line. 2. High activity of the GPX4 pathway. 3. This compound solution instability.1. Verify FSP1 expression via Western Blot or qPCR. Select a cell line with known FSP1 expression if necessary. 2. Co-treat cells with this compound and a GPX4 inhibitor like RSL3.[15] 3. Prepare fresh this compound solutions for each experiment as they can be unstable.[1]
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Fluctuation in incubator conditions (CO2, temperature). 3. Degradation of this compound stock solution.1. Ensure uniform cell seeding across all wells and plates. 2. Regularly monitor and calibrate incubator settings. 3. Aliquot this compound stock solutions upon receipt and store them properly to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
This compound is effective, but the required concentration is very high. 1. High FSP1 expression levels in the target cells. 2. Presence of compensatory anti-ferroptotic mechanisms.1. Confirm FSP1 protein levels. Higher expression may necessitate higher inhibitor concentrations. 2. Combine this compound with a low dose of a GPX4 inhibitor to achieve a synergistic effect at lower concentrations of each compound.[5]
Unexpected toxicity in control (vehicle-treated) cells. 1. High concentration of the solvent (e.g., DMSO). 2. Contamination of cell culture.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO). Run a vehicle-only toxicity control. 2. Regularly test for mycoplasma and other contaminants.

Quantitative Data Summary

Compound Target EC50 / IC50 Cell Lines Notes
This compoundFSP1EC50: 103 nM[1][2]GPX4-knockout Pfa1 and HT1080 cells overexpressing FSP1Potent and selective inhibitor.[1][2]
This compoundFSP1IC50: 4 µM (in vitro)[16]In vitro FSP1 activity assayDemonstrates direct inhibition of FSP1 enzymatic activity.[16]
RSL3GPX4Varies by cell lineVarious cancer cell linesA commonly used GPX4 inhibitor to induce ferroptosis.[17]

Experimental Protocols

Protocol 1: Assessment of Cell Viability to Determine Sensitivity to this compound

This protocol is used to determine the dose-response of cells to this compound and to assess the synergistic effects with other compounds like RSL3.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • RSL3 (optional)

  • Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) (as ferroptosis inhibitors)

  • Cell viability reagent (e.g., CellTiter-Glo®, AquaBluer, MTT)[1]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well) and allow them to attach overnight.[1]

  • Prepare serial dilutions of this compound in complete medium. For combination studies, also prepare serial dilutions of RSL3. Include wells with vehicle control (e.g., DMSO) and ferroptosis inhibitors (e.g., 1 µM Fer-1 or Lip-1) as controls.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the plate for a specified period (e.g., 24-48 hours).[1][18]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values. Rescue of cell death by Fer-1 or Lip-1 confirms that the observed cell death is ferroptosis.[17]

Protocol 2: Detection of Lipid Peroxidation

This protocol measures the hallmark of ferroptosis: the accumulation of lipid reactive oxygen species (ROS).

Materials:

  • Cell line of interest

  • 6-well or 12-well plates

  • This compound and other treatment compounds

  • C11-BODIPY™ 581/591 dye

  • Flow cytometer or fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in the appropriate plates and allow them to attach overnight.

  • Treat the cells with this compound and other compounds as determined from the viability assay for a specified time (e.g., 6-24 hours).

  • Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

  • For fluorescence microscopy: Image the cells directly. An increase in green fluorescence indicates lipid peroxidation.[17]

Signaling Pathways and Workflows

FSP1_Pathway cluster_membrane Plasma Membrane FSP1 FSP1 CoQ10_ox Ubiquinone (CoQ10) FSP1->CoQ10_ox Reduction CoQ10_red Ubiquinol (CoQH2) CoQ10_ox->CoQ10_red e- Lipid_Radicals Lipid Radicals CoQ10_red->Lipid_Radicals Traps Radicals NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Oxidation This compound This compound This compound->FSP1 Inhibits Lipid_Peroxides Lipid Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis PL_PUFA Membrane PL-PUFAs PL_PUFA->Lipid_Radicals Oxidation Lipid_Radicals->Lipid_Peroxides Propagation

Experimental_Workflow start Start: Hypothesis of this compound Sensitivity check_fsp1 1. Verify FSP1 Expression (Western Blot / qPCR) start->check_fsp1 viability_assay 2. Cell Viability Assay (Dose-response of this compound +/- RSL3) check_fsp1->viability_assay analyze_viability 3. Analyze IC50 & Synergy viability_assay->analyze_viability lipid_perox 4. Measure Lipid Peroxidation (C11-BODIPY Assay) analyze_viability->lipid_perox Effective troubleshoot Resistance? Troubleshoot analyze_viability->troubleshoot Not Effective analyze_perox 5. Quantify Ferroptosis Induction lipid_perox->analyze_perox end Conclusion: Determine this compound Efficacy analyze_perox->end troubleshoot->viability_assay Re-evaluate with combination

References

iFSP1 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the ferroptosis suppressor protein 1 (FSP1) inhibitor, iFSP1, solubility and stability issues can present significant experimental challenges. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is most soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is insoluble in water and ethanol.[2] For optimal results, use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[2]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in your solvent of choice, such as DMSO or DMF.[1] Sonication or gentle warming may be used to aid dissolution.[3] It is recommended to purge the solvent with an inert gas before adding it to the solid this compound to minimize oxidation.[1]

Q3: What is the stability of this compound in solution?

A3: this compound solutions are known to be unstable and should be prepared fresh for optimal results.[2][3] Aqueous solutions are particularly unstable, and it is not recommended to store them for more than one day.[1] DMSO stock solutions should be stored at -20°C in tightly sealed vials to minimize degradation.

Q4: Can I store this compound solutions for long-term use?

A4: While the solid form of this compound is stable for at least four years when stored at -20°C, its solutions are not recommended for long-term storage due to their instability.[1][2] It is best practice to prepare solutions fresh before each experiment. If storage is necessary, aliquot DMSO stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for short periods.

Q5: My this compound precipitated out of solution. What should I do?

A5: If you observe precipitation, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonication.[4] If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. Precipitation can be caused by solvent moisture, exceeding the solubility limit, or temperature fluctuations.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve Completely
  • Potential Cause: The solvent may have absorbed moisture, reducing its solvating capacity. The concentration may be too high for the chosen solvent.

  • Troubleshooting Steps:

    • Use fresh, anhydrous DMSO or DMF.

    • Ensure the this compound powder has equilibrated to room temperature before opening the vial to prevent condensation.

    • Try gentle warming (37°C) and vortexing or sonication to aid dissolution.

    • If the issue persists, consider preparing a more dilute stock solution.

Issue 2: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer or Cell Culture Media
  • Potential Cause: this compound has very low solubility in aqueous solutions. The final concentration of this compound in the aqueous medium may have exceeded its solubility limit. The final percentage of DMSO may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.

    • Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and even mixing.

    • Increase the final percentage of DMSO in the working solution, but be mindful of the DMSO tolerance of your cell line (typically <0.5%).

    • For preparing this compound in PBS, first dissolve it in DMF and then dilute with PBS. A 1:7 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/ml.[1]

Issue 3: Inconsistent Experimental Results
  • Potential Cause: Degradation of this compound in solution. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation.

  • Troubleshooting Steps:

    • Always prepare fresh working solutions of this compound immediately before use.

    • Visually inspect the stock solution for any signs of precipitation before making dilutions. If precipitation is present, follow the steps in Issue 1.

    • Protect this compound solutions from light and store them appropriately, even for short durations.

Quantitative Data Summary

ParameterSolvent/SystemSolubility/ConcentrationSource(s)
Solubility DMSO~20-25 mg/mL (61.85-77.32 mM)[2][3][5]
DMF~30 mg/mL[1][5]
Ethanol~1 mg/mL (Insoluble reported by some)[1][2][5]
WaterInsoluble[2]
DMF:PBS (pH 7.2) (1:7)~0.1 mg/mL[1]
Storage Stability Solid≥ 4 years at -20°C[1]
Aqueous SolutionNot recommended for > 1 day[1]
Solutions (general)Unstable, prepare fresh[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 323.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • In a chemical fume hood, accurately weigh 3.23 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the vial to 37°C for 5-10 minutes or place it in a sonicator bath for a few minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and moisture.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing.

  • Use the freshly prepared working solution immediately for treating your cells. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).

Protocol 3: Preparation of this compound Formulation for In Vivo Studies

This protocol is an example, and the final formulation may need to be optimized based on the specific animal model and administration route.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile saline or ddH₂O

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 160 mg/mL).

  • To prepare 1 mL of the final formulation, add 50 µL of the 160 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.

  • The final solution should be a clear, homogeneous mixture. Use this formulation immediately after preparation.[2]

Visualizations

FSP1_Signaling_Pathway cluster_cytosol Cytosol FSP1 FSP1 CoQ10_red Coenzyme Q10 (Ubiquinol) FSP1->CoQ10_red Catalyzes CoQ10_ox Coenzyme Q10 (Ubiquinone) CoQ10_ox->CoQ10_red Lipid_Peroxides Lipid Peroxides CoQ10_red->Lipid_Peroxides Inhibits (Radical Trapping) NADPH NAD(P)H NADP NADP+ NADPH->NADP Oxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces This compound This compound This compound->FSP1 Inhibits Experimental_Workflow_iFSP1_Solubilization cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve dilute 4. Dilute Stock in Pre-warmed Media dissolve->dilute precipitation Precipitation? dissolve->precipitation mix 5. Mix Gently dilute->mix dilute->precipitation use 6. Use Immediately mix->use precipitation->use No redissolve Warm & Vortex precipitation->redissolve Yes redissolve->use Success discard Prepare Fresh redissolve->discard Failure

References

interpreting unexpected results in iFSP1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iFSP1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from their studies involving the ferroptosis suppressor protein 1 (FSP1) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2).[1][2][3] FSP1 functions as an NAD(P)H-ubiquinone reductase, protecting cells from a form of iron-dependent cell death called ferroptosis.[3] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis, particularly in cells that are sensitive to this pathway.[3][4]

Q2: I am not observing any cell death after treating my cells with this compound. What could be the reason?

A2: There are several potential reasons for a lack of this compound-induced cell death:

  • Cell Line Dependency: The sensitivity to this compound is highly dependent on the cellular context. This compound is most effective in cells where the primary defense against ferroptosis is the FSP1 pathway. This is often observed in cells with compromised Glutathione Peroxidase 4 (GPX4) activity.[1][2] In wild-type cells with robust GPX4 function, this compound alone may not be sufficient to induce ferroptosis.[2][5]

  • Compound Instability: this compound is known to be unstable in solution.[1][5] It is crucial to prepare fresh solutions for each experiment. If the compound has been stored in solution for an extended period, it may have degraded, leading to a loss of activity.

  • Species Specificity: this compound exhibits species-specific activity, with higher potency against human FSP1 compared to the murine ortholog.[6] If you are using mouse cell lines, a higher concentration of this compound may be required, or the compound may show limited efficacy.[7]

  • Incorrect Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific model.

Q3: My results with this compound are inconsistent between experiments. What could be causing this variability?

A3: Inconsistent results are often linked to the following factors:

  • This compound Solution Preparation: As mentioned, this compound is unstable in solution.[1][5] Ensure that you are preparing fresh solutions for each experiment from a powder that has been stored correctly (at -20°C for up to 3 years).[5]

  • Cell Passage Number and Health: The sensitivity of cells to ferroptosis can change with passage number and overall health. Use cells with a consistent and low passage number, and ensure they are healthy and free from contamination.

  • Reagent Quality: The quality of other reagents used in the experiment, such as cell culture media and supplements, can influence the outcome. Ensure all reagents are of high quality and have not expired.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No effect of this compound on cell viability. 1. Cell line is resistant to FSP1 inhibition due to a robust GPX4 pathway.[2][5] 2. This compound has degraded.[1][5] 3. Incorrect concentration of this compound used.1. Consider co-treatment with a GPX4 inhibitor, such as RSL3, to sensitize the cells to this compound.[1][2] 2. Prepare fresh this compound solution for each experiment.[1][5] 3. Perform a dose-response curve to determine the EC50 for your cell line.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent drug addition. 3. Edge effects in the plate.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Use a multichannel pipette for drug addition to minimize timing differences. 3. Avoid using the outer wells of the plate for treatment conditions.
This compound is less effective than FSP1 genetic knockout. This is an expected observation.[2][5]Genetic deletion of FSP1 provides a complete loss of function, whereas a small molecule inhibitor may not achieve 100% target inhibition. Use FSP1 knockout cells as a positive control for the maximal expected effect.
Unexpected toxicity in control (DMSO-treated) cells. 1. DMSO concentration is too high. 2. Cells are overly sensitive to DMSO.1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). 2. Test the DMSO tolerance of your specific cell line.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used in this compound characterization studies.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells per well. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 24 hours (or the desired time point) at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the AquaBluer assay, following the manufacturer's instructions.

Quantitative Data Summary

Parameter Value Reference
This compound EC50 (in a cell-free assay)103 nM[1][2]
Typical in vitro concentration range0.001 µM - 10 µM[1][2]
Recommended powder storage-20°C for up to 3 years[5]
Solubility in DMSO20 mg/mL (61.85 mM)[1]

Visual Guides

This compound Mechanism of Action

iFSP1_Mechanism cluster_cell Cell Membrane FSP1 FSP1 Ubiquinone Ubiquinone (CoQ10) FSP1->Ubiquinone reduces This compound This compound This compound->FSP1 inhibits Ubiquinol Ubiquinol (CoQH2) LipidPeroxides Lipid Peroxides Ubiquinol->LipidPeroxides neutralizes Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis induces Troubleshooting_Flow Start Experiment Start: Treat cells with this compound ObserveEffect Observe Cell Death? Start->ObserveEffect Success Experiment Successful ObserveEffect->Success Yes Troubleshoot Troubleshoot ObserveEffect->Troubleshoot No CheckCompound Check this compound: Freshly prepared? Troubleshoot->CheckCompound CheckCells Check Cell Line: GPX4 status known? CheckCompound->CheckCells Yes Rerun Rerun with fresh this compound CheckCompound->Rerun No CoTreat Consider co-treatment with RSL3 CheckCells->CoTreat GPX4 proficient Rerun->Start CoTreat->Start FSP1_Pathway cluster_pathway FSP1-Mediated Ferroptosis Resistance NADPH NAD(P)H FSP1 FSP1 NADPH->FSP1 CoQ10 Coenzyme Q10 (oxidized) FSP1->CoQ10 reduces CoQH2 Coenzyme Q10 (reduced) LipidPeroxidation Lipid Peroxidation CoQH2->LipidPeroxidation inhibits Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis This compound This compound This compound->FSP1 inhibits

References

Optimizing iFSP1 Dosage for Different Cancer Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of iFSP1, a selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2).[1] FSP1 is a key enzyme in a glutathione-independent ferroptosis suppression pathway. It functions by reducing coenzyme Q10 (CoQ10), which then acts as a radical-trapping antioxidant to prevent lipid peroxidation and subsequent ferroptotic cell death. By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and inducing ferroptosis in cancer cells.[2] this compound is particularly effective in sensitizing cancer cells to ferroptosis inducers like (1S,3R)-RSL3, especially in cells with low glutathione peroxidase 4 (GPX4) expression.[3][4]

Q2: How should I prepare and store this compound solutions?

A2: this compound is known to be unstable in solution. Therefore, it is highly recommended to prepare fresh solutions for each experiment. For stock solutions, dissolve this compound in a suitable organic solvent such as DMSO. For cellular assays, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound can vary significantly depending on the cancer cell line and the experimental design (e.g., used as a standalone agent or in combination with other compounds). Based on available literature, a general concentration range to start with is 0.1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, this compound has been shown to synergize with other anti-cancer agents, particularly those that induce ferroptosis. A common combination is this compound with GPX4 inhibitors, such as RSL3. This compound sensitizes cancer cells to the effects of these inhibitors, often allowing for lower, less toxic doses of each compound to be used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low induction of ferroptosis This compound solution degradation: this compound is unstable in solution.Always prepare fresh this compound solutions for each experiment. Avoid storing diluted solutions.
Low FSP1 expression in the cell line: The efficacy of this compound is dependent on the expression level of its target, FSP1.Screen your cancer cell lines for FSP1 expression levels using techniques like Western blot or qPCR. Select cell lines with moderate to high FSP1 expression for your experiments.
High GPX4 expression in the cell line: Cells with high levels of the ferroptosis suppressor GPX4 may be resistant to FSP1 inhibition alone.Consider co-treatment with a GPX4 inhibitor, such as RSL3, to enhance the ferroptotic effect.
Suboptimal this compound concentration: The effective concentration of this compound is cell line-dependent.Perform a dose-response curve to determine the optimal IC50 or EC50 for your specific cell line.
High background cell death in control groups Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect.
Inconsistent results between experiments Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Inaccurate pipetting or dilution: Errors in preparing drug solutions can lead to variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of your final drug concentration to add to replicate wells.

Quantitative Data

The following table summarizes the available quantitative data for this compound:

Compound Assay Type Cell Line/Target IC50 / EC50 Reference
This compoundCell-free assayFSP1/AIFM2103 nM (EC50)[1]
This compoundIn vitro activity assayPurified recombinant FSP1~4 µM (IC50)[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line using a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound powder

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells. It is recommended to have at least three replicate wells for each concentration.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected onset of ferroptosis.

  • Cell Viability Assay:

    • After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • For example, if using PrestoBlue™, add 10 µL of the reagent to each well and incubate for 1-2 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

FSP1_Pathway FSP1-CoQ10-NAD(P)H Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FSP1 FSP1 CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10H2 Ubiquinol CoQ10->CoQ10H2 FSP1 LPO Lipid Peroxidation CoQ10H2->LPO Inhibits Ferroptosis Ferroptosis LPO->Ferroptosis NADPH NAD(P)H NADP NAD(P)+ This compound This compound This compound->FSP1 Inhibits Experimental_Workflow Experimental Workflow for this compound Dosage Optimization A 1. Cell Seeding (96-well plate) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells with this compound B->C D 4. Incubate (24-72 hours) C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

References

troubleshooting iFSP1's lack of efficacy in certain cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iFSP1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments where this compound may not be demonstrating its expected efficacy in certain cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2).[1][2][3][4] FSP1 is a key enzyme in a glutathione (GSH)-independent pathway that protects cells from an iron-dependent form of regulated cell death called ferroptosis.[5][6] FSP1 reduces coenzyme Q10 (CoQ10) to its reduced form, ubiquinol, which acts as a radical-trapping antioxidant to halt lipid peroxidation at the plasma membrane, a critical step in ferroptosis.[5][7] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and sensitizing cells to ferroptosis.[5]

Q2: Under what conditions is this compound expected to be most effective?

A2: this compound is most effective in cell lines that exhibit moderate to high expression of FSP1 and are reliant on the FSP1/CoQ10 pathway for protection against ferroptosis. Its efficacy is particularly pronounced when used in combination with inhibitors of the primary ferroptosis defense pathway, which is regulated by Glutathione Peroxidase 4 (GPX4).[8][9] Therefore, this compound is often used to sensitize cancer cells to other ferroptosis inducers like RSL3 (a GPX4 inhibitor).[2][4][10]

Q3: Why am I not observing any effect of this compound in my cell line?

A3: A lack of efficacy can be attributed to several factors:

  • Low or absent FSP1 expression: The target protein, FSP1, may not be present in your cell line of interest.

  • Species-specificity: this compound is highly specific for human FSP1 and shows significantly reduced or no activity against murine FSP1.[11][12]

  • Redundant anti-ferroptotic pathways: Your cells may rely more heavily on the GPX4 pathway for protection, making the inhibition of FSP1 alone insufficient to induce ferroptosis.

  • Suboptimal experimental conditions: Issues with compound stability, concentration, or cell culture conditions can all impact efficacy.

Q4: Is this compound a standalone inducer of ferroptosis?

A4: Generally, this compound is considered a ferroptosis sensitizer rather than a potent standalone inducer in most cell types.[13] Its primary role in many experimental contexts is to enhance the ferroptotic effect of other compounds, such as GPX4 inhibitors.[6][14] However, in cells that are highly dependent on FSP1 for survival (e.g., GPX4-knockout cells overexpressing FSP1), this compound can directly induce ferroptosis.[1][2][3]

Q5: Are there known off-target effects of this compound?

A5: While this compound is considered a selective inhibitor of FSP1, high concentrations may lead to off-target effects.[15] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: this compound shows no effect on cell viability.
Possible Cause Troubleshooting Steps
Low or no FSP1 expression in the target cell line. 1. Verify FSP1 Expression: Check the protein expression level of FSP1 in your cell line using Western blotting. Compare with a positive control cell line known to express FSP1 (e.g., A549, H460).[8][9] 2. Consult Databases: Check cancer cell line databases for FSP1 expression data.
Species-specificity of this compound. 1. Confirm Species of Origin: Ensure your cells are of human origin if you are expecting high potency. This compound is not recommended for use in murine models.[11][12]
Dominant GPX4-mediated ferroptosis resistance. 1. Co-treatment with GPX4 inhibitor: Test this compound in combination with a GPX4 inhibitor like RSL3. A synergistic effect would indicate that the FSP1 pathway is active but not the sole protector against ferroptosis.[8][9]
Degraded this compound compound. 1. Prepare Fresh Solutions: this compound solutions are unstable and should be prepared fresh for each experiment from a recently purchased or properly stored powder stock.[1][3] 2. Proper Storage: Store the powder at -20°C.
Incorrect dosage. 1. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration. Effective concentrations in the literature range from 0.01 µM to 10 µM.[1]
Cell culture conditions. 1. Optimize Cell Density: High cell densities can confer resistance to ferroptosis. Ensure consistent and appropriate cell seeding densities across experiments.[9]
Issue 2: High background cell death is observed, even in control groups.
Possible Cause Troubleshooting Steps
Solvent toxicity. 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.[1]
Off-target effects at high this compound concentrations. 1. Lower this compound Concentration: Perform a toxicity curve to find the maximum non-toxic concentration of this compound in your cell line in the absence of other ferroptosis inducers.
Cell line sensitivity. 1. Use Ferroptosis Inhibitors: Include a control group treated with a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) to confirm that the observed cell death is indeed ferroptosis.[4]

Experimental Protocols

Protocol 1: Assessment of FSP1 Protein Expression by Western Blot
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FSP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Protocol 2: Cell Viability Assay to Test this compound Efficacy
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well).[1]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare fresh serial dilutions of this compound and any co-treatment compounds (e.g., RSL3) in cell culture medium.

    • Include the following controls:

      • Vehicle control (e.g., DMSO).

      • This compound alone at various concentrations.

      • RSL3 alone at various concentrations.

      • Combination of this compound and RSL3.

      • Positive control for ferroptosis rescue (e.g., co-treatment with Ferrostatin-1).

    • Remove the old medium from the cells and add the medium containing the compounds.

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.[1]

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as CellTiter-Glo®, MTT, or crystal violet staining, according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control group.

    • Plot the dose-response curves and calculate IC50 values.

Data Presentation

Table 1: Example Dose-Response of this compound in Different Cell Lines

Cell LineFSP1 ExpressionThis compound IC50 (µM)RSL3 IC50 (µM)This compound + RSL3 (0.1 µM) IC50 (µM)
A549 High>1050.5
H1299 Low>100.20.18
HT1080 Moderate820.3
MCF7 Low>10>10>10

Data are hypothetical and for illustrative purposes only.

Visualizations

FSP1_Pathway cluster_membrane Plasma Membrane FSP1 FSP1 Ubiquinol Ubiquinol FSP1->Ubiquinol Reduces CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10->FSP1 Substrate L_peroxidation Lipid Peroxidation Ubiquinol->L_peroxidation Inhibits Ferroptosis Ferroptosis L_peroxidation->Ferroptosis This compound This compound This compound->FSP1 Inhibits

Caption: The FSP1-CoQ10 anti-ferroptotic pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: This compound shows no efficacy check_FSP1 1. Check FSP1 expression (Western Blot) start->check_FSP1 low_FSP1 Low/No FSP1: Select different cell line or induce FSP1 expression check_FSP1->low_FSP1 Low/None high_FSP1 Sufficient FSP1 check_FSP1->high_FSP1 Sufficient check_species 2. Confirm cell species (Human vs. Murine) high_FSP1->check_species murine_cells Murine cells: This compound is not effective. Consider alternative inhibitors. check_species->murine_cells Murine human_cells Human cells check_species->human_cells Human co_treatment 3. Co-treat with GPX4 inhibitor (e.g., RSL3) human_cells->co_treatment no_synergy No synergy: Cells may be resistant to ferroptosis. co_treatment->no_synergy No synergy Synergy observed: FSP1 pathway is active. co_treatment->synergy Yes check_compound 4. Check this compound stability and concentration synergy->check_compound issue_resolved Issue likely resolved check_compound->issue_resolved

Caption: A logical workflow for troubleshooting the lack of this compound efficacy.

References

potential off-target effects of iFSP1 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iFSP1, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). FSP1 is an NAD(P)H-dependent oxidoreductase that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. FSP1 exerts its anti-ferroptotic function through at least two mechanisms: the reduction of coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, and the reduction of vitamin K to its hydroquinone form (VKH2), both of which can trap lipid radicals and halt the propagation of lipid peroxidation[1][2][3]. This compound directly inhibits the enzymatic activity of FSP1, thereby sensitizing cells to ferroptosis[3][4].

Q2: How selective is this compound for human FSP1?

A2: this compound is a potent and highly selective inhibitor of human FSP1, with a reported half-maximal effective concentration (EC50) of 103 nM. Its selectivity is a key feature, making it a valuable tool for studying the specific roles of FSP1.

Q3: Are there known off-target effects of this compound?

A3: Currently, there is limited published data detailing a comprehensive off-target profile for this compound. One study using icFSP1, a derivative of this compound, at high concentrations in vivo did not observe a significant impact on tumor weight, which was interpreted as a lack of off-target effects[1]. However, it is a common characteristic of small molecule inhibitors that they may exhibit off-target activities at concentrations significantly higher than their EC50 for the primary target. It is noteworthy that some dihydroorotate dehydrogenase (DHODH) inhibitors, such as brequinar, have been shown to inhibit FSP1 at elevated concentrations, highlighting the potential for cross-reactivity between different classes of inhibitors[1]. Researchers should always consider the possibility of off-target effects and design experiments to control for them.

Q4: Is this compound effective against FSP1 from other species?

A4: No, this compound exhibits significant species specificity. It is a potent inhibitor of human FSP1 but is much less effective against the murine (mouse) ortholog[4]. This is due to a key amino acid difference in the this compound binding pocket. Human FSP1 has a phenylalanine at position 360 (F360), which is crucial for this compound binding, whereas the mouse FSP1 has a leucine at the corresponding position[4]. This is a critical consideration for researchers planning to use this compound in preclinical mouse models.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Problem 1: Unexpected or inconsistent cellular phenotypes are observed after this compound treatment.

  • Possible Cause 1: Off-target effects. At high concentrations, this compound may interact with other cellular proteins, leading to unforeseen biological consequences.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that induces the desired on-target effect (e.g., sensitization to ferroptosis) in your specific cell line. Using the lowest effective concentration will minimize the risk of off-target effects.

      • Use a Structurally Unrelated FSP1 Inhibitor: If available, compare the phenotype induced by this compound with that of another FSP1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

      • Rescue Experiment with FSP1 Overexpression: Transfect your cells with a vector overexpressing human FSP1. If the observed phenotype is due to on-target FSP1 inhibition, overexpression of FSP1 should rescue or at least attenuate the effect.

  • Possible Cause 2: Cell line-specific context. The cellular response to FSP1 inhibition can be influenced by the expression levels of other proteins involved in ferroptosis, such as GPX4.

    • Troubleshooting Steps:

      • Characterize Your Cell Line: Perform western blotting to determine the baseline expression levels of FSP1 and GPX4 in your cells. Cells with high FSP1 and low GPX4 expression may be more sensitive to this compound.

      • Test in GPX4 Knockout/Inhibited Cells: The on-target effect of this compound is most pronounced in cells where the GPX4 pathway is compromised. Consider using GPX4 inhibitors (e.g., RSL3) or a GPX4 knockout cell line to validate the FSP1-dependent phenotype[4].

Problem 2: this compound shows no effect in an in vivo mouse model.

  • Possible Cause: Species specificity of this compound. As mentioned in the FAQs, this compound is a potent inhibitor of human FSP1 but not mouse FSP1[4].

    • Troubleshooting Steps:

      • Confirm the Origin of Your In Vivo Model: If you are using a syngeneic mouse model with murine tumor cells, this compound is not expected to be effective.

      • Use Human Xenografts: To study the effect of this compound in vivo, it is recommended to use immunodeficient mice bearing human tumor xenografts that express human FSP1.

      • Consider Alternative FSP1 Inhibitors: For studies in mouse models, consider using an FSP1 inhibitor that is active against the murine protein.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound's activity.

ParameterValueSpeciesNotesReference
EC50 103 nMHumanHalf-maximal effective concentration for FSP1 inhibition.
Binding Affinity (KD) of this compound analog (FSP1-Tracer) to hFSP1 WT 1.03 µMHumanDetermined using a fluorescent tracer.[4]
Binding Affinity (KD) of this compound analog (FSP1-Tracer) to hFSP1 F360L mutant 26.84 µMHumanDemonstrates the importance of F360 for binding.[4]

Experimental Protocols

To assist researchers in investigating the potential off-target effects of this compound, we provide detailed methodologies for key experiments.

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour).

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and analyze the amount of soluble FSP1 by Western blotting using an FSP1-specific antibody. An increased amount of soluble FSP1 in the this compound-treated samples at higher temperatures indicates target engagement.

2. Proteomic Profiling to Identify Off-Target Effects

This method provides a global view of protein expression changes in response to inhibitor treatment, which can help identify affected pathways independent of FSP1.

  • Protocol:

    • Treat cells with vehicle or this compound at a concentration known to induce a phenotype and a higher concentration to explore potential off-targets.

    • After the desired treatment time, harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., containing urea and protease/phosphatase inhibitors).

    • Quantify protein concentration using a BCA assay.

    • Perform protein digestion (e.g., with trypsin) to generate peptides.

    • Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis (optional but recommended for higher accuracy).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Analyze the mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform bioinformatic analysis (e.g., Gene Ontology, pathway analysis) on the differentially expressed proteins to identify pathways that are perturbed by this compound treatment.

3. Kinome Scanning for Off-Target Kinase Inhibition

Since many small molecule inhibitors can have off-target effects on kinases, a kinome scan can be a valuable tool to assess the selectivity of this compound.

  • Protocol:

    • This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®).

    • Provide a sample of this compound at a specified concentration (e.g., 1 µM).

    • The service will screen the compound against a large panel of purified, active human kinases (typically over 400).

    • The results are usually provided as a percentage of kinase activity remaining in the presence of the inhibitor. Strong inhibition of kinases other than FSP1 would indicate potential off-target effects.

Visualizations

Diagram 1: FSP1 Signaling Pathway

Caption: FSP1 reduces CoQ10 and Vitamin K to inhibit lipid peroxidation.

Diagram 2: Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_advanced Advanced Off-Target Identification start Start: Unexpected Phenotype with this compound dose_response 1. Dose-Response Curve (Use lowest effective concentration) start->dose_response rescue_exp 2. FSP1 Overexpression Rescue (Confirm on-target effect) dose_response->rescue_exp alt_inhibitor 3. Use Structurally Different FSP1 Inhibitor rescue_exp->alt_inhibitor phenotype_on_target Phenotype is likely ON-TARGET alt_inhibitor->phenotype_on_target Phenotypes match phenotype_off_target Phenotype is likely OFF-TARGET alt_inhibitor->phenotype_off_target Phenotypes differ cetsa A. Cellular Thermal Shift Assay (CETSA) (Confirm direct binding) phenotype_off_target->cetsa proteomics B. Proteomic Profiling (LC-MS/MS) (Global protein changes) phenotype_off_target->proteomics kinome C. Kinome Scan (Assess kinase inhibition) phenotype_off_target->kinome

Caption: A logical workflow to troubleshoot potential off-target effects of this compound.

Diagram 3: Logical Relationship of this compound Species Specificity

Species_Specificity cluster_human Human FSP1 cluster_mouse Mouse FSP1 hFSP1 Human FSP1 Protein hF360 Contains Phenylalanine (F360) in binding pocket hFSP1->hF360 hBinding This compound Binds with High Affinity hF360->hBinding mFSP1 Mouse FSP1 Protein mL Contains Leucine (L) in corresponding position mFSP1->mL mBinding This compound Binds with Low Affinity mL->mBinding This compound This compound This compound->hF360 Interacts with This compound->mL Poor interaction

Caption: The species specificity of this compound is determined by a single amino acid.

References

Technical Support Center: Mitigating iFSP1-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iFSP1. The focus is on strategies to mitigate this compound-induced cytotoxicity in non-target cells during pre-clinical and translational research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound induces a specific form of regulated cell death called ferroptosis. It functions by inhibiting Ferroptosis Suppressor Protein 1 (FSP1), an enzyme that plays a crucial role in a cellular antioxidant system independent of the well-known glutathione peroxidase 4 (GPX4) pathway.[1][2][3] FSP1 reduces Coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which protects cell membranes from lipid peroxidation.[1][2][4] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to the accumulation of lipid peroxides and subsequent iron-dependent cell death, or ferroptosis.[1][2]

Q2: Why is mitigating this compound cytotoxicity in non-target cells a concern?

A2: While inducing ferroptosis is a promising anti-cancer strategy, the first-generation FSP1 inhibitor, this compound, can have off-target effects at high concentrations and is not well-suited for in vivo applications.[5][6] Indiscriminate induction of ferroptosis in healthy, non-target cells can lead to systemic toxicity, a significant hurdle in clinical translation.[7][8] Therefore, developing strategies to specifically target cancer cells and spare normal tissues is critical for the therapeutic application of FSP1 inhibitors.

Q3: What are the main strategies to reduce this compound-induced off-target cytotoxicity?

A3: The primary strategies revolve around enhancing the therapeutic window by either increasing the specificity of the inhibitor for cancer cells or by using combination therapies that allow for lower, less toxic doses. Key approaches include:

  • Targeted Drug Delivery: Encapsulating this compound or its derivatives into tumor-targeting nanocarriers.

  • Development of Next-Generation Inhibitors: Synthesizing novel FSP1 inhibitors with improved specificity and pharmacokinetic profiles.

  • Combination Therapies: Using this compound in conjunction with other anti-cancer agents to achieve synergistic effects at lower concentrations.

  • Exploiting Tumor-Specific Vulnerabilities: Leveraging the differential expression of FSP1 and other metabolic dependencies between cancerous and non-cancerous cells.

Q4: How does FSP1 expression differ between tumor and normal cells?

A4: FSP1 is often highly expressed in various cancer cell lines and its expression has been correlated with poor patient prognosis in several cancer types, including non-small cell lung cancer.[9] This overexpression can contribute to resistance against conventional therapies and other ferroptosis inducers.[1][2] In some cancers, like pancreatic ductal adenocarcinoma, elevated FSP1 levels are observed compared to normal pancreatic tissues.[10] This differential expression provides a potential therapeutic window for FSP1 inhibitors.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
  • Possible Cause 1: High Concentration of this compound. The first-generation this compound is known to have off-target effects at higher concentrations.[5][6]

    • Troubleshooting Step: Perform a dose-response curve to determine the EC50 of this compound in both your target cancer cells and non-cancerous control cells. Aim to use the lowest effective concentration that induces ferroptosis in cancer cells while minimizing toxicity in control cells.

  • Possible Cause 2: Off-Target Effects. The observed cytotoxicity may not be solely due to FSP1 inhibition.

    • Troubleshooting Step: To confirm on-target activity, use a rescue agent like the ferroptosis inhibitor Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1).[11] If the cytotoxicity is mitigated by these inhibitors, it is likely due to ferroptosis. Additionally, consider using FSP1-knockout cell lines; if this compound is still toxic in these cells, the effect is off-target.[9]

  • Possible Cause 3: Instability of this compound. Solutions of this compound can be unstable and should be freshly prepared for each experiment.[12]

    • Troubleshooting Step: Always prepare fresh this compound solutions in a suitable solvent like DMSO immediately before use.[12]

Issue 2: Difficulty in Achieving a Therapeutic Window In Vivo
  • Possible Cause 1: Poor Pharmacokinetics of this compound. The original this compound molecule is not optimized for in vivo use.[5]

    • Troubleshooting Step: Consider using a next-generation FSP1 inhibitor, such as icFSP1, which has been shown to have improved microsomal stability, a better pharmacokinetic profile, and is suitable for in vivo studies.[1][5]

  • Possible Cause 2: Systemic Toxicity. Widespread inhibition of FSP1 can lead to toxicity in healthy tissues.

    • Troubleshooting Step: Explore targeted delivery systems, such as liposomes or nanoparticles conjugated with tumor-specific ligands, to increase the local concentration of the FSP1 inhibitor at the tumor site.

  • Possible Cause 3: Insufficient Anti-Tumor Efficacy at Tolerated Doses. The maximum tolerated dose may not be sufficient to induce robust ferroptosis in the tumor.

    • Troubleshooting Step: Investigate combination therapies. For example, this compound can sensitize cancer cells to GPX4 inhibitors (e.g., RSL3) or radiotherapy.[9] This synergistic effect may allow for lower, less toxic doses of each agent.

Quantitative Data Summary

Table 1: Comparative Efficacy of FSP1 Inhibitors

CompoundTargetEC50 (in vitro)Key CharacteristicsReference
This compound FSP1~103 nM (cell-free assay)First-generation inhibitor; potent in vitro; exhibits off-target effects at high concentrations; not suitable for in vivo use.[5][12]
icFSP1 FSP1Not specifiedSecond-generation inhibitor; improved microsomal and plasma stability; suitable for in vivo use; induces FSP1 phase separation.[1][5]
FSEN1 FSP1Not specifiedPotent inhibitor; sensitizes cancer cells to ferroptosis; synergizes with GPX4 inhibitors.[9]

Key Experimental Protocols

Protocol 1: Determining On-Target Cytotoxicity via Ferroptosis Rescue
  • Cell Seeding: Plate both cancer cells and non-target control cells in 96-well plates at a density of 2,500 cells per well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare fresh solutions of this compound in DMSO. Prepare a stock solution of a ferroptosis rescue agent, such as Ferrostatin-1 (Fer-1), at a working concentration of 1 µM.

  • Treatment:

    • Group 1 (this compound only): Treat cells with a serial dilution of this compound.

    • Group 2 (this compound + Rescue): Pre-treat cells with 1 µM Fer-1 for 1-2 hours, then add the serial dilution of this compound.

    • Group 3 (Controls): Include vehicle-only (DMSO) and Fer-1 only controls.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the AquaBluer assay or a standard MTT/MTS assay.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compare the dose-response curves of the this compound only group with the this compound + Rescue group. A rightward shift in the dose-response curve in the presence of Fer-1 indicates that the cytotoxicity is mediated by ferroptosis.

Protocol 2: Assessing Lipid Peroxidation
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates or chamber slides) and treat with this compound at the desired concentration and time point. Include positive (e.g., RSL3) and negative (vehicle) controls.

  • Lipid ROS Staining:

    • Wash the cells with a buffered saline solution.

    • Incubate the cells with a lipid peroxidation sensor probe, such as BODIPY™ 581/591 C11, according to the manufacturer's instructions. This dye shifts its fluorescence emission from red to green upon oxidation.

  • Imaging/Flow Cytometry:

    • Microscopy: Visualize the cells using a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer to quantify the percentage of cells with high green fluorescence.

  • Data Analysis: Quantify the fluorescence intensity or the percentage of positive cells to measure the extent of lipid peroxidation induced by this compound.

Visual Diagrams

FSP1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CoQ10 Coenzyme Q10 (Ubiquinone) CoQH2 Ubiquinol CoQ10->CoQH2 Reduction CoQH2->CoQ10 Oxidation L_OH Non-toxic Lipid Alcohols CoQH2->L_OH Neutralizes L_OOH Lipid Peroxides Ferroptosis Ferroptosis L_OOH->Ferroptosis Accumulation Leads to ROS Lipid Radicals ROS->L_OOH Peroxidation FSP1 FSP1 FSP1->CoQ10 Catalyzes NADPH NAD(P)H NADPH->FSP1 e- donor NADP NADP+ NADPH->NADP Oxidation This compound This compound This compound->FSP1 Inhibits

Caption: The FSP1-CoQ10 antioxidant pathway and the inhibitory action of this compound.

Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Strategies OffTarget This compound-Induced Cytotoxicity in Non-Target Cells TargetedDelivery Targeted Drug Delivery (e.g., Nanoparticles) OffTarget->TargetedDelivery NewInhibitors Next-Generation Inhibitors (e.g., icFSP1) OffTarget->NewInhibitors ComboTx Combination Therapy (e.g., + GPX4i) OffTarget->ComboTx TumorVulnerability Exploit Tumor Vulnerabilities (e.g., High FSP1 Expression) OffTarget->TumorVulnerability Outcome Increased Therapeutic Window (Tumor-Specific Ferroptosis) TargetedDelivery->Outcome NewInhibitors->Outcome ComboTx->Outcome TumorVulnerability->Outcome

Caption: Key strategies to mitigate off-target cytotoxicity of FSP1 inhibitors.

References

Technical Support Center: Improving the In Vivo Delivery and Bioavailability of iFSP1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iFSP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo application of this compound, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Q1: I am not observing the expected anti-tumor effect of this compound in my mouse xenograft model. What are the possible reasons?

A1: Several factors could contribute to a lack of in vivo efficacy with this compound. Here’s a troubleshooting guide to help you address this issue:

  • Species Specificity of this compound: A critical consideration is that this compound has been shown to be highly specific for human FSP1 and is significantly less effective against the murine ortholog.[1][2][3] If you are using a syngeneic mouse model with murine cancer cells, this compound is unlikely to be effective.

    • Recommendation: Use human cancer cell line xenografts in immunocompromised mice (e.g., NOD-SCID) to ensure the target (human FSP1) is present.[4] For studies in immunocompetent mouse models, consider using newer-generation FSP1 inhibitors that have demonstrated activity against both human and murine FSP1, or genetically knocking out Fsp1 in your mouse cancer cell line.

  • Poor Pharmacokinetics and Stability: The first-generation inhibitor this compound is known to have limitations regarding its in vivo application, including poor metabolic stability and pharmacokinetics.[5][6] This can lead to rapid clearance and insufficient drug concentration at the tumor site.

    • Recommendation: While specific pharmacokinetic data for this compound is limited, consider optimizing the formulation and delivery route. For improved stability and efficacy, you may also consider newer FSP1 inhibitors like icFSP1 or FSEN1, which have shown improved properties in vivo.[5][6]

  • Inadequate Formulation and Solubility: this compound is a hydrophobic molecule with low aqueous solubility.[7] Improper formulation can lead to precipitation upon injection, poor absorption, and low bioavailability.

    • Recommendation: Prepare a fresh, clear, and stable formulation for each experiment. A common approach is to first dissolve this compound in an organic solvent like DMSO and then dilute it with a vehicle suitable for in vivo use, such as a mix of PEG300, Tween-80, and saline.[7][8] Always perform a small-scale solubility test before preparing the bulk solution for injection.

  • Sub-optimal Dosing and Schedule: The dose and frequency of administration may not be sufficient to achieve a therapeutic concentration in the tumor.

    • Recommendation: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. While published studies using this compound in vivo are limited, you can refer to protocols for similar small molecule inhibitors to establish a starting point for your dosing regimen.[9]

Q2: How can I improve the delivery and bioavailability of this compound to the tumor site?

A2: Enhancing tumor-specific delivery is crucial for improving the efficacy and reducing potential off-target effects of this compound.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and circulation time, and can also facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[10][11]

    • Example: Studies have shown that co-delivering a derivative of this compound (vthis compound) with sorafenib in biomimetic nanoparticles enhanced anti-tumor efficacy in hepatocellular carcinoma models. While this was not with this compound directly, it demonstrates the potential of nanocarriers.

  • Intraperitoneal (IP) Injection: For abdominal tumor models, IP injection can increase the local concentration of the drug. One study successfully used IP injection of this compound to reduce HCC tumor size in mice.[9]

Q3: I am concerned about potential off-target effects of this compound at higher concentrations. How can I assess this?

A3: Off-target effects are a valid concern, especially with hydrophobic small molecules that may have non-specific interactions.

  • Dose-Response Analysis: Carefully evaluate the dose-response relationship for both efficacy and toxicity. If toxicity is observed at doses where efficacy is minimal, this may suggest off-target effects. One study noted that at higher concentrations of a newer FSP1 inhibitor, icFSP1, there was no significant impact on tumor weight, suggesting a lack of off-target effects in that context.[5]

  • Control Experiments: Include appropriate control groups in your study design. For instance, use a vehicle-treated group and a group treated with a known inactive analog of this compound if available.

  • Target Engagement Biomarkers: To confirm that the observed effects are due to FSP1 inhibition, measure downstream biomarkers of FSP1 activity in the tumor tissue. This could include measuring the ratio of CoQ10H2 to CoQ10 or assessing levels of lipid peroxidation.[9]

Q4: My this compound solution is precipitating upon dilution for injection. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds.

  • Optimize Solvent Composition: Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum to avoid toxicity, but is sufficient to maintain solubility. A step-wise dilution process is often necessary. For example, first, dissolve this compound in 100% DMSO, then add PEG300, followed by Tween-80, and finally, the aqueous component (saline or PBS) is added slowly while vortexing.[8]

  • Use of Surfactants and Co-solvents: Tween-80 and PEG300 are commonly used to improve the solubility and stability of hydrophobic drugs in aqueous solutions.[7][8]

  • Fresh Preparation: Always prepare the formulation immediately before injection, as the stability of this compound in aqueous solutions can be limited.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and other relevant FSP1 inhibitors.

Table 1: In Vitro Potency of FSP1 Inhibitors

CompoundTargetAssay SystemEC50/IC50Reference
This compoundFSP1/AIFM2Cell-free assay103 nM (EC50)[7]
This compoundFSP1Recombinant FSP1 activity assay4 µM (IC50)[6]
icFSP1FSP1Pfa1 cells0.21 µM (EC50)[5]

Table 2: In Vivo Pharmacokinetic Parameters of FSEN1 (a newer FSP1 inhibitor)

ParameterValueAnimal ModelDosingReference
Maximum Plasma Concentration (Cmax)97.6 ng/mL (median)Mice20 mg/kg, Intraperitoneal[6]
Elimination Half-life (t1/2)8.0 hours (median)Mice20 mg/kg, Intraperitoneal[6]

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol provides a general guideline for the formulation and intraperitoneal injection of this compound in a mouse xenograft model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with attached needles (e.g., 28-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).[8] Ensure complete dissolution, using sonication if necessary. This stock solution should be stored at -20°C for short-term storage, but fresh preparation is recommended.

  • Working Solution Formulation (Example for a final concentration of 2 mg/mL):

    • This formulation should be prepared fresh on the day of injection.[7][8]

    • In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of sterile PEG300 and vortex thoroughly until the solution is clear.

    • Add 50 µL of sterile Tween-80 and vortex again until the solution is clear.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

    • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the solvent ratios or sonicate briefly.

  • Administration:

    • Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 10 mg/kg dose in a 20 g mouse, inject 100 µL of the 2 mg/mL solution).

    • Administer the this compound formulation via intraperitoneal (IP) injection using an insulin syringe.

Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Model

This protocol outlines the steps to evaluate the anti-tumor activity of this compound.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject human cancer cells (e.g., MHCC97L hepatocellular carcinoma cells) into the flank of immunocompromised mice.[9]

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Randomize animals into treatment groups (e.g., vehicle control, this compound treatment).

  • Treatment:

    • Administer this compound or vehicle according to the predetermined dose and schedule (e.g., daily or every other day via IP injection).[9]

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise the tumors and measure their final weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Tumor tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry, lipid peroxidation assays).

Protocol 3: Measurement of Lipid Peroxidation in Tumor Tissue

This protocol describes how to assess the pharmacodynamic effect of this compound by measuring markers of lipid peroxidation in tumor samples.

Materials:

  • Excised tumor tissue

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Assay kits for malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)

  • BODIPY™ 581/591 C11 dye for flow cytometry or fluorescence microscopy on single-cell suspensions from tumors.[1][9]

Procedure:

  • Tissue Homogenization:

    • Excise tumors from vehicle- and this compound-treated mice.

    • Homogenize a portion of the tumor tissue in cold PBS or the lysis buffer provided with the assay kit.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • MDA and 4-HNE Quantification:

    • Use commercially available colorimetric or fluorometric assay kits to measure the levels of MDA and 4-HNE in the tumor lysates, following the manufacturer's instructions.

    • Normalize the results to the total protein concentration of the lysate.

  • BODIPY™ 581/591 C11 Staining:

    • Prepare a single-cell suspension from the tumor tissue.

    • Incubate the cells with BODIPY™ 581/591 C11 dye.[1][9]

    • Analyze the cells by flow cytometry to quantify the shift in fluorescence from red to green, which indicates lipid peroxidation.

Visualizations

FSP1 Signaling Pathway and Mechanism of this compound Action

FSP1_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FSP1 FSP1 CoQ10 Coenzyme Q10 (Ubiquinone) FSP1->CoQ10 Reduces NADP NAD(P)+ CoQ10H2 Coenzyme Q10H2 (Ubiquinol) PL_peroxyl Phospholipid Peroxyl Radical CoQ10H2->PL_peroxyl Traps radical PL_H Phospholipid PL_peroxyl->PL_H Oxidizes PL_peroxide Phospholipid Peroxide Ferroptosis Ferroptosis PL_peroxide->Ferroptosis Induces NADPH NAD(P)H NADPH->FSP1 Donates e- This compound This compound This compound->FSP1 Inhibits

Caption: FSP1 reduces CoQ10 to CoQ10H2, which inhibits lipid peroxidation and ferroptosis. This compound blocks this protective mechanism.

Experimental Workflow for In Vivo Efficacy Testing of this compound

in_vivo_workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer this compound or Vehicle (IP) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Dosing Schedule endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Tumor Excision & Analysis euthanasia->analysis data_analysis Data Analysis & Conclusion analysis->data_analysis stop End data_analysis->stop

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Troubleshooting Logic for Poor In Vivo Efficacy of this compound

troubleshooting_logic start Poor In Vivo Efficacy of this compound Observed q1 Are you using a mouse model with murine FSP1? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is the formulation clear and stable upon preparation? q1->q2 No s1 This compound is specific for human FSP1. Use human xenografts or a pan-species inhibitor. a1_yes->s1 end Re-evaluate Efficacy s1->end a2_no No q2->a2_no No q3 Is the dose and schedule optimized? q2->q3 Yes s2 Optimize formulation. Use co-solvents (PEG300, Tween-80) and prepare fresh. a2_no->s2 s2->end a3_no No q3->a3_no No q4 Have you considered delivery enhancement? q3->q4 Yes s3 Perform a dose-escalation study to determine MTD and optimal schedule. a3_no->s3 s3->end a4_no No q4->a4_no No q4->end Yes s4 Consider nanoparticle formulation to improve bioavailability. a4_no->s4 s4->end

Caption: A decision tree to troubleshoot common issues leading to poor in vivo efficacy of this compound.

References

addressing inconsistencies in iFSP1 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iFSP1. Our goal is to help you address inconsistencies in experimental outcomes and provide clarity on the underlying mechanisms of Ferroptosis Suppressor Protein 1 (FSP1).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, a potent and selective inhibitor of FSP1.

Issue Potential Cause Recommended Solution
High variability in this compound efficacy across different cancer cell lines. FSP1 expression levels can vary significantly between cell lines.[1][2] Cell lines with low FSP1 expression may show minimal response to this compound.[1][2]Screen cell lines for FSP1 expression via Western blot or qRT-PCR before initiating experiments. Select cell lines with moderate to high FSP1 expression for sensitization studies.
This compound shows no effect, even in cells with high FSP1 expression. The GPX4 pathway, another key ferroptosis suppression system, may be highly active in the experimental cells, compensating for FSP1 inhibition.[3][4][5]Consider co-treatment with a GPX4 inhibitor, such as RSL3, to induce ferroptosis. This compound is known to sensitize cells to GPX4 inhibition.[1][6][7]
Inconsistent results in cell viability assays after this compound treatment. This compound is often dissolved in DMSO for stock solutions. Improper dissolution or storage of this compound can lead to reduced potency.[8] Additionally, different cell viability assays measure different cellular parameters, which can lead to varied results.Ensure this compound is fully dissolved in fresh, high-quality DMSO and stored correctly.[8] It is advisable to use multiple cell viability assays, such as CellTiter-Glo® for ATP measurement and an LDH release assay for cytotoxicity, to obtain a comprehensive understanding of cellular response.[1]
Difficulty in reproducing published IC50 values for this compound. The half-maximal inhibitory concentration (IC50) of this compound can be influenced by the specific experimental conditions, including cell density, treatment duration, and the specific cell line used.[9]Standardize your experimental protocols, paying close attention to these parameters. It is also important to note that this compound is specific to the human FSP1 isoform and may not be effective in rodent models.[9][10]
Unexpected cell death in control (non-iFSP1 treated) GPX4-knockout cells. GPX4-knockout cells are highly susceptible to ferroptosis and may undergo cell death due to baseline levels of lipid peroxidation, even without an FSP1 inhibitor.[6]Use a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1), as a negative control to confirm that the observed cell death is indeed due to ferroptosis.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[7][8] FSP1 is an oxidoreductase that reduces coenzyme Q10 (CoQ10) to its reduced form, ubiquinol.[3][4][5] Ubiquinol acts as a lipophilic antioxidant that traps lipid peroxyl radicals, thereby inhibiting ferroptosis.[4][5] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[3]

Q2: Why is FSP1 considered a promising therapeutic target in cancer?

A2: FSP1 is a key factor in cancer cell resistance to ferroptosis, a form of regulated cell death.[3][11] Many cancer cells, particularly those resistant to conventional therapies, overexpress FSP1 to protect themselves from lipid peroxidation.[11] By inhibiting FSP1 with this compound, cancer cells can be sensitized to ferroptosis-inducing treatments, offering a novel therapeutic strategy.[6][11] Furthermore, inducing ferroptosis through FSP1 inhibition has been shown to promote anti-tumor immune responses.[11]

Q3: What are the key signaling pathways regulated by FSP1?

A3: The primary signaling pathway regulated by FSP1 is the FSP1-CoQ10-NAD(P)H pathway.[3][4][12] This pathway operates in parallel to the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway to suppress ferroptosis.[3][11] FSP1 utilizes NAD(P)H to reduce CoQ10 to ubiquinol, which then neutralizes lipid peroxides.[3] FSP1 expression itself can be regulated by the NRF2 antioxidant response pathway.[1][11]

Q4: Are there alternative mechanisms by which FSP1 suppresses ferroptosis?

A4: Yes, besides the CoQ10-dependent pathway, FSP1 has been shown to suppress ferroptosis through the ESCRT-III-dependent membrane repair pathway.[3][13] This mechanism is independent of CoQ10.[3] FSP1 can also reduce vitamin K to its active form, vitamin K hydroquinone, which also acts as a radical-trapping antioxidant.[13][14]

Experimental Protocols & Data

Key Experimental Methodologies

Below are detailed methodologies for common experiments involving this compound.

1. Cell Viability Assay

  • Objective: To determine the effect of this compound on cell viability.

  • Method:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (and RSL3 if applicable) in the appropriate cell culture medium.

    • Treat cells with the compounds for the desired time period (e.g., 24-48 hours).

    • Measure cell viability using an appropriate assay, such as the CellTiter-Glo® 2.0 Assay (Promega) for ATP measurement or a lactate dehydrogenase (LDH) release assay for cytotoxicity, following the manufacturer's instructions.[1]

    • Normalize the results to vehicle-treated control cells.

2. Lipid Peroxidation Assay

  • Objective: To measure the accumulation of lipid reactive oxygen species (ROS) following this compound treatment.

  • Method:

    • Treat cells with this compound as described for the cell viability assay.

    • In the last 30-60 minutes of treatment, add a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific), to the culture medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the cells using flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the C11-BODIPY dye indicates lipid peroxidation.

3. FSP1 Activity Assay (In Vitro)

  • Objective: To measure the enzymatic activity of purified FSP1 and the inhibitory effect of this compound.

  • Method:

    • A common method involves monitoring the oxidation of NADH or NADPH by measuring the decrease in absorbance at 340 nm.[6][15]

    • The reaction mixture typically contains purified recombinant FSP1, NADH or NADPH, and a substrate like Coenzyme Q1.

    • To test for inhibition, this compound is pre-incubated with FSP1 before the addition of the substrate.

    • The rate of NADH/NADPH oxidation is measured spectrophotometrically.[6][15] Another fluorometric assay measures the FSP1-catalyzed generation of NADH, which can be detected at an excitation/emission of 535/587 nm.[12]

Quantitative Data Summary

The following table summarizes key quantitative data from this compound experiments.

Parameter Cell Line Condition Value Reference
This compound EC50 GPX4-knockout cells overexpressing FSP124-hour treatment103 nM[7][8]
This compound IC50 (in vitro) Purified recombinant FSP1NADH absorbance assay~4 µM[6]
FSEN1 EC50 H460C GPX4KO cellsCell death induction69.363 nM[6]

Visualizations

Signaling Pathways and Experimental Workflows

FSP1_Signaling_Pathway FSP1-CoQ10-NAD(P)H Signaling Pathway cluster_membrane Plasma Membrane FSP1 FSP1 Ubiquinol Ubiquinol FSP1->Ubiquinol reduces NADP NAD(P)+ FSP1->NADP CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10->FSP1 Lipid_Peroxides Lipid Peroxides Ubiquinol->Lipid_Peroxides inhibits Healthy_Lipids Healthy Phospholipids Ubiquinol->Healthy_Lipids neutralizes Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis induces Healthy_Lipids->Lipid_Peroxides oxidation NADPH NAD(P)H NADPH->FSP1 provides reducing power This compound This compound This compound->FSP1 inhibits

Caption: The FSP1-CoQ10-NAD(P)H signaling pathway in ferroptosis suppression.

Experimental_Workflow This compound Experimental Workflow start Start: Select Cancer Cell Lines screen_fsp1 Screen for FSP1 Expression (Western Blot / qRT-PCR) start->screen_fsp1 high_fsp1 High FSP1 Expressing Cells screen_fsp1->high_fsp1 low_fsp1 Low FSP1 Expressing Cells (Not ideal for sensitization studies) screen_fsp1->low_fsp1 treat_this compound Treat with this compound (with or without RSL3) high_fsp1->treat_this compound viability_assay Cell Viability Assay (e.g., CellTiter-Glo, LDH) treat_this compound->viability_assay lipid_perox_assay Lipid Peroxidation Assay (e.g., C11-BODIPY) treat_this compound->lipid_perox_assay data_analysis Data Analysis and Troubleshooting viability_assay->data_analysis lipid_perox_assay->data_analysis

Caption: A typical experimental workflow for evaluating the effects of this compound.

Troubleshooting_Logic This compound Troubleshooting Logic start Inconsistent this compound Experimental Outcome check_fsp1 Is FSP1 expression confirmed to be high in the cell line? start->check_fsp1 check_gpx4 Is the GPX4 pathway potentially compensating? check_fsp1->check_gpx4 Yes sol_fsp1 Solution: Screen for FSP1 expression. check_fsp1->sol_fsp1 No check_protocol Are experimental protocols (reagent prep, cell density) standardized? check_gpx4->check_protocol Yes sol_gpx4 Solution: Co-treat with a GPX4 inhibitor (e.g., RSL3). check_gpx4->sol_gpx4 No check_protocol->start No, review and standardize sol_protocol Solution: Standardize protocols and ensure reagent quality. check_protocol->sol_protocol Yes

References

managing iFSP1 instability in solution during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iFSP1 (inhibitor of Ferroptosis Suppressor Protein 1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2).[1][2] FSP1 acts as a glutathione-independent suppressor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] FSP1 reduces coenzyme Q10 (ubiquinone) to its antioxidant form, ubiquinol, which protects cell membranes from lipid peroxidation.[3] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an accumulation of lipid peroxides and selectively inducing ferroptosis, particularly in cells that are dependent on FSP1 for survival, such as certain cancer cells.[1][4][5][6]

Q2: I've heard that this compound is unstable in solution. Is this true?

A2: Yes, it is widely reported that this compound is unstable in solution and should be freshly prepared before each experiment for optimal results.[1][7] Aqueous solutions, in particular, are not recommended for storage for more than one day.[2]

Q3: What are the recommended storage conditions for this compound?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2][8] Stock solutions in anhydrous DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[9]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in several organic solvents. For detailed solubility information, please refer to the table below. It is sparingly soluble in aqueous buffers.[2]

Troubleshooting Guide: Managing this compound Instability

This guide addresses common issues related to the handling and stability of this compound in experimental settings.

Issue 1: Precipitation or cloudiness observed in my this compound working solution.

  • Possible Cause 1: Poor Solubility. this compound has low solubility in aqueous solutions.[2] Direct dilution of a DMSO stock into an aqueous buffer can cause it to precipitate.

    • Solution: For aqueous buffers, first dissolve this compound in a water-miscible organic solvent like DMF or DMSO, and then slowly dilute it with the aqueous buffer of choice while vortexing.[2] The final concentration of the organic solvent should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls. For in vivo studies or cell-based assays requiring higher concentrations, consider using a formulation with solubilizing agents like PEG300 and Tween-80.[1][7][9] Sonication may also aid in dissolution.[7][9]

  • Possible Cause 2: Degradation. The compound may be degrading over time, leading to the formation of insoluble byproducts.

    • Solution: Always prepare this compound solutions fresh before each experiment.[1][7] Avoid storing diluted working solutions. If you must prepare a stock, use a dry organic solvent like DMSO and store it in small aliquots at -80°C.[9] When preparing the initial stock solution, purging the solvent with an inert gas like argon or nitrogen can help to displace oxygen and prevent oxidative degradation.[2]

Issue 2: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause 1: Compound Instability. As stated, this compound is unstable in solution, and its potency can decrease over time.

    • Solution: The most critical step is to prepare the this compound solution immediately before adding it to your experiment.[1] Do not reuse leftover diluted solutions from previous experiments.

  • Possible Cause 2: Improper Solution Preparation. The method of solubilization can significantly impact the compound's activity.

    • Solution: Follow the recommended protocols for preparing this compound solutions. For cell-based assays, ensure the final concentration of DMSO or other organic solvents is not toxic to the cells and is consistent across all treatment groups.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation.

    • Solution: Aliquot your stock solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[9]

Data and Protocols

This compound Solubility Data
SolventApproximate SolubilityReference
Dimethylformamide (DMF)30 mg/mL[2][8]
Dimethyl sulfoxide (DMSO)20-25 mg/mL[2][7][8]
Ethanol1 mg/mL[2][8]
DMF:PBS (pH 7.2) (1:7)0.1 mg/mL[2][8]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • To aid dissolution, you can gently vortex or sonicate the solution.[7]

  • Once fully dissolved, aliquot the stock solution into single-use, airtight vials.

  • Store the aliquots at -80°C for long-term storage.[9]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Serially dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous solution slowly while mixing to prevent precipitation.

  • Use the prepared working solution immediately. Do not store it.[1][7]

Protocol 3: Formulation for In Vivo Studies

Note: This is an example formulation. The optimal formulation may vary depending on the animal model and administration route.

  • Prepare a stock solution of this compound in DMSO (e.g., 160 mg/mL).[1]

  • For a 1 mL final volume, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O (or saline/PBS) to bring the final volume to 1 mL.

  • This solution should be used immediately after preparation.[1]

Visual Guides

FSP1_Signaling_Pathway ext Lipid Peroxidation (Ferroptosis) pm Plasma Membrane fsp1 FSP1 coq10h2 Ubiquinol fsp1->coq10h2 nadph NAD(P)H nadp NAD(P)+ nadph->nadp Oxidation coq10 Coenzyme Q10 (Ubiquinone) coq10->coq10h2 Reduction coq10h2->ext Inhibits This compound This compound This compound->fsp1 Inhibits This compound->fsp1

Caption: FSP1 signaling pathway and the inhibitory action of this compound.

iFSP1_Preparation_Workflow start Start: Crystalline this compound dissolve Dissolve in Anhydrous DMSO (Purge with Inert Gas - Optional) start->dissolve stock High Concentration Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Assay Buffer/ Formulation Vehicle thaw->dilute use Use Immediately in Experiment dilute->use warning Warning: Do Not Store Diluted Solution dilute->warning

Caption: Recommended workflow for preparing this compound solutions.

References

Validation & Comparative

Unveiling the Arsenal: A Comparative Guide to FSP1 Inhibitors in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of ferroptosis offers a promising frontier in cancer therapy. Central to this process is the Ferroptosis Suppressor Protein 1 (FSP1), a key defender against this iron-dependent form of cell death. The development of FSP1 inhibitors has opened new avenues for sensitizing cancer cells to ferroptosis. This guide provides an objective comparison of the efficacy of iFSP1 and other notable FSP1 inhibitors, supported by experimental data and detailed protocols.

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] FSP1, also known as apoptosis-inducing factor mitochondrial-associated 2 (AIFM2), has emerged as a critical independent pathway for suppressing ferroptosis, operating parallel to the well-established glutathione peroxidase 4 (GPX4) axis.[1][2] FSP1 functions as an NAD(P)H-dependent coenzyme Q10 (CoQ10) oxidoreductase, reducing ubiquinone to ubiquinol, a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby halting the propagation of lipid peroxidation.[1][3] Given its significant role in protecting cancer cells from ferroptosis, FSP1 has become an attractive therapeutic target.

Comparative Efficacy of FSP1 Inhibitors

A growing number of small molecules have been identified or developed to inhibit FSP1 activity. This section provides a quantitative comparison of their efficacy, primarily focusing on their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

InhibitorTargetMechanism of ActionEC50/IC50Cell Line(s)Reference(s)
This compound FSP1Direct inhibitor103 nM (EC50)Pfa1 (GPX4-knockout), HT1080[4]
icFSP1 FSP1Induces FSP1 phase separation0.21 µM (EC50)Pfa1[1]
vthis compound FSP1Direct, species-independent inhibitor170 nM (EC50)Pfa1[1]
34 nM (IC50, human FSP1)Cell-free[5][6]
83 nM (IC50, mouse FSP1)Cell-free[5][6]
FSEN1 FSP1Uncompetitive inhibitor313 nM (IC50)Cell-free[7]
69.36 nM (EC50)H460C (GPX4-knockout)[1]
Sorafenib Indirectly FSP1Promotes ubiquitination and degradation of FSP1Not directly applicableHepatocellular carcinoma cells[1][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of FSP1 and its inhibition, as well as the experimental procedures used to assess inhibitor efficacy, the following diagrams are provided.

FSP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL LPO Lipid Peroxides PUFA->LPO Lipid Peroxidation Ferroptosis Ferroptosis LPO->Ferroptosis CoQ10_ox Coenzyme Q10 (Oxidized) CoQ10_red Coenzyme Q10 (Reduced) Ubiquinol CoQ10_red->LPO Inhibits FSP1 FSP1 FSP1->CoQ10_red Reduces NADP NAD(P)+ FSP1->NADP NADPH NAD(P)H NADPH->FSP1 This compound This compound & other inhibitors This compound->FSP1 Inhibits

FSP1 signaling pathway in the suppression of ferroptosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Efficacy Assessment cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B D Treat cells with inhibitors for 24-72 hours B->D C Prepare serial dilutions of FSP1 inhibitors C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Lipid Peroxidation Assay (e.g., C11-BODIPY) D->F G Measure absorbance/ luminescence/fluorescence E->G F->G H Calculate EC50/IC50 values G->H

General experimental workflow for evaluating FSP1 inhibitor efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • FSP1 inhibitors (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the FSP1 inhibitors in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the no-treatment control and determine the EC50/IC50 values.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cells cultured on coverslips or in a multi-well plate suitable for imaging

  • FSP1 inhibitors and ferroptosis inducers (e.g., RSL3)

  • C11-BODIPY 581/591 probe (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with FSP1 inhibitors and/or ferroptosis inducers as described in the cell viability assay protocol.

  • At the end of the treatment period, remove the culture medium and wash the cells once with pre-warmed HBSS.

  • Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in HBSS.

  • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS to remove excess probe.[3]

  • Immediately analyze the cells by fluorescence microscopy or flow cytometry.

    • Microscopy: Capture images using appropriate filter sets for the reduced (red fluorescence, ~591 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.[10]

    • Flow Cytometry: Harvest the cells and analyze the shift in fluorescence from red to green.[11]

  • Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Conclusion

The development of potent and specific FSP1 inhibitors like this compound, icFSP1, vthis compound, and FSEN1 provides valuable tools for investigating the role of ferroptosis in cancer and for developing novel therapeutic strategies. While direct inhibitors offer a clear mechanism of action, indirect approaches such as the use of Sorafenib highlight the complex regulation of FSP1. The comparative data and detailed protocols presented in this guide are intended to assist researchers in selecting the appropriate tools and designing robust experiments to further explore the therapeutic potential of targeting FSP1-mediated ferroptosis. As research progresses, the continued development and characterization of next-generation FSP1 inhibitors will be crucial for translating these promising findings into clinical applications.

References

Validating iFSP1 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of ferroptosis research, the targeted inhibition of key regulatory proteins is crucial for dissecting cellular pathways and developing novel therapeutic strategies. Ferroptosis Suppressor Protein 1 (FSP1) has emerged as a critical, glutathione-independent defender against this iron-dependent form of cell death. Consequently, its inhibitor, iFSP1, has become a vital tool for researchers. This guide provides an objective comparison of this compound and other available FSP1 inhibitors, focusing on specificity, potency, and the experimental data that validates their use.

Comparative Analysis of FSP1 Inhibitors

The selection of an appropriate FSP1 inhibitor is contingent on experimental context, including the model system and desired outcome. While this compound was a pioneering inhibitor, several alternatives now offer different characteristics. The following table summarizes key quantitative data for prominent FSP1 inhibitors.

InhibitorTypeFSP1 Inhibition IC₅₀ (in vitro)Cellular EC₅₀Species SpecificityKey Features & Notes
This compound Small Molecule~4 µM[1]103 nM[2]Human-specific[3][4]Potent in human cells; ineffective in murine models, limiting in vivo studies in mice.[3]
FSEN1 Small Molecule313 nM[5]N/ANot specifiedUncompetitive inhibitor; does not inhibit the related oxidoreductase NQO1.[6]
icFSP1 Small MoleculeN/AN/ANot specifiedReported to have improved microsomal stability and a better pharmacokinetic profile compared to this compound, making it more suitable for in vivo use.[7]
vthis compound Small MoleculeN/A170 nM[7]Species-independent[7]Directly inhibits both human and mouse FSP1, making it a valuable tool for in vivo animal studies.[7]

FSP1 Signaling Pathway and Inhibitor Action

FSP1 protects cells from ferroptosis through a distinct mechanism from the canonical GPX4 pathway. It functions as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and halt the propagation of lipid peroxidation at the plasma membrane.[8] Inhibitors like this compound block this catalytic activity, leaving the cell vulnerable to ferroptotic stimuli.

FSP1_Pathway cluster_membrane Plasma Membrane cluster_inhibition PUFA Membrane PUFAs LPO Lipid Peroxidation (LPO) PUFA->LPO Oxidative Stress Ferroptosis Ferroptosis LPO->Ferroptosis FSP1 FSP1 CoQH2 Ubiquinol FSP1->CoQH2 Reduces CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10->FSP1 Substrate CoQH2->LPO Inhibits This compound This compound This compound->FSP1 Inhibits

FSP1 pathway inhibiting ferroptosis and the action of this compound.

Experimental Protocols for Specificity Validation

Validating that an inhibitor acts specifically on its intended target is paramount. The following are key experimental methodologies used to confirm the on-target activity of FSP1 inhibitors.

FSP1 Enzymatic Activity Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic function of purified FSP1. The protocol is based on monitoring the oxidation of NAD(P)H, a cofactor in the FSP1-mediated reduction of CoQ10.

Principle: FSP1 activity is measured by the decrease in NAD(P)H absorbance at 340 nm as it is oxidized to NAD(P)+. An effective inhibitor will prevent this decrease.[9]

Materials:

  • Recombinant human FSP1 protein

  • Tris-HCl buffer (50 mM, pH 8.0) with 250 mM NaCl

  • NAD(P)H solution (500 µM)

  • Coenzyme Q₁ (CoQ₁) solution (200 µM)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, NAD(P)H, and CoQ₁.

  • Add the test inhibitor at a range of final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding a constant final concentration of recombinant FSP1 protein (e.g., 0.2 µM) to all wells.[9]

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10 minutes).[9]

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Principle: When cells are heated, proteins denature and aggregate. If an inhibitor binds to its target protein (FSP1), the protein-ligand complex is stabilized, increasing its melting temperature. This results in more soluble FSP1 remaining at higher temperatures compared to untreated cells, which can be detected by Western Blot.

CETSA_Workflow A 1. Cell Culture & Treatment (Vehicle vs. Inhibitor) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Isolate Supernatant (Soluble Proteins) D->E F 6. Protein Analysis (SDS-PAGE & Western Blot for FSP1) E->F G 7. Data Analysis (Quantify Bands & Plot Melt Curve) F->G

A generalized workflow for a Cellular Thermal Shift Assay (CETSA).

General Protocol (adapted for FSP1):

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat cells with the FSP1 inhibitor (e.g., 10 µM) or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C.[10][11]

  • Cell Harvesting: Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3-5 minutes using a thermocycler. Include an unheated control.[10][12]

  • Cell Lysis: Lyse the heated cells using three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).[12]

  • Separation of Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration for all samples. Analyze the samples via SDS-PAGE and Western blotting using a primary antibody specific for FSP1.[11]

  • Data Analysis: Quantify the band intensities for FSP1 at each temperature. Plot the percentage of soluble FSP1 relative to the unheated control against the temperature for both inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.

Conclusion

The validation of inhibitor specificity is a cornerstone of rigorous pharmacological research. While this compound is a potent and selective inhibitor of human FSP1, its species specificity is a critical limitation for studies involving murine models.[3] Alternatives such as FSEN1 offer different inhibition kinetics, while vthis compound provides a species-independent option, broadening the scope of in vivo research.[5][7] The experimental protocols detailed in this guide, including enzymatic assays and CETSA, provide a robust framework for researchers to independently validate the on-target effects of these valuable chemical probes, ensuring the reliability and reproducibility of their findings in the study of ferroptosis.

References

A Comparative Guide to FSP1 and GPX4 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[1][2] Central to this process are two key regulatory pathways: the canonical glutathione peroxidase 4 (GPX4) system and the more recently discovered Ferroptosis Suppressor Protein 1 (FSP1) pathway. This guide provides an objective comparison of inhibitors targeting these two distinct, yet parallel, ferroptosis defense mechanisms, supported by experimental data and detailed methodologies to aid in research and development.

Mechanisms of Action: Two Parallel Defense Systems

Cancer cells employ robust antioxidant systems to counteract the high levels of oxidative stress associated with rapid proliferation. GPX4 and FSP1 represent two independent pathways that protect cells from lethal lipid peroxidation.[1][3]

  • The GPX4 Pathway: Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that detoxifies lipid hydroperoxides into non-toxic lipid alcohols.[4] It utilizes glutathione (GSH) as a cofactor. The system relies on the uptake of cystine (a precursor for GSH synthesis) via the system Xc- transporter. GPX4 inhibitors , such as RSL3 and ML162, directly bind to and inactivate GPX4.[5] Other compounds, like erastin, inhibit the system Xc- transporter, leading to GSH depletion and subsequent indirect inactivation of GPX4.[4]

  • The FSP1 Pathway: Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, functions as an NAD(P)H-dependent Coenzyme Q10 (CoQ10) oxidoreductase.[3] It reduces the oxidized form of CoQ10 (ubiquinone) to its reduced antioxidant form, ubiquinol.[3] Ubiquinol acts as a lipophilic radical-trapping antioxidant that halts the propagation of lipid peroxides within cellular membranes.[4] This system operates independently of the GSH/GPX4 axis.[1] FSP1 inhibitors , such as iFSP1 and icFSP1, block this activity, preventing the regeneration of ubiquinol and rendering the cell vulnerable to lipid peroxidation.[1][6]

The distinct mechanisms of these two pathways are visualized in the signaling diagram below.

Ferroptosis_Pathways cluster_GPX4 GPX4 Pathway cluster_FSP1 FSP1 Pathway Cystine Cystine (extracellular) SystemXc System Xc- Cystine->SystemXc import GSH Glutathione (GSH) SystemXc->GSH leads to synthesis GPX4 GPX4 GSH->GPX4 cofactor PL_OH Lipid Alcohols (PL-OH) GPX4->PL_OH reduces PL_OOH Lipid Peroxides (PL-OOH) PL_OOH->GPX4 Ferroptosis Ferroptosis PL_OOH->Ferroptosis Erastin Erastin Erastin->SystemXc RSL3 RSL3 / ML210 RSL3->GPX4 FSP1 FSP1 CoQ10H2 CoQ10H2 (Ubiquinol) FSP1->CoQ10H2 reduces NADPH NAD(P)H NADPH->FSP1 CoQ10 CoQ10 (Ubiquinone) CoQ10->FSP1 LipidRadicals Lipid Peroxyl Radicals CoQ10H2->LipidRadicals traps LipidRadicals->PL_OOH propagate This compound This compound / icFSP1 This compound->FSP1

Caption: Parallel FSP1 and GPX4 pathways suppressing ferroptosis.

Comparative Efficacy and Performance

Direct monotherapy comparisons between FSP1 and GPX4 inhibitors are limited, as their efficacy is highly context- and cell-line-dependent. A key finding in the field is that FSP1 expression levels positively correlate with resistance to GPX4 inhibitors across hundreds of cancer cell lines.[4][7] This positions FSP1 inhibitors as a crucial strategy, particularly for overcoming resistance to GPX4-targeted therapies.

The most profound anti-cancer effect is observed when FSP1 and GPX4 inhibitors are used in combination, where they exhibit strong synergy.[1][] Inhibiting both pathways simultaneously dismantles the cell's primary and secondary defense systems against lipid peroxidation, leading to a potent induction of ferroptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for representative FSP1 and GPX4 inhibitors from various studies. Note that direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.

Table 1: Monotherapy and Combination Efficacy of FSP1 and GPX4 Inhibitors

Inhibitor(s)TargetCancer Type / Cell LineEfficacy MetricValueCitation(s)
This compound FSP1Esophageal Squamous (KYSE520)Cell ViabilitySignificant reduction as monotherapy[]
RSL3 GPX4Esophageal Squamous (KYSE30/510/520)Cell ViabilitySignificant reduction as monotherapy[]
icFSP1 FSP1Pfa1 cellsEC500.21 µM[1]
vthis compound FSP1Pfa1 cellsEC50170 nM[1]
Andrographis GPX4 & FSP1Colon Cancer (SW480, HCT116)IC5040 µg/ml[1]
Curcumin GPX4 & FSP1-IC5036 µM[1]
This compound + RSL3 FSP1 + GPX4Esophageal Squamous (KYSE510/520)Cell ViabilityPotent synergistic reduction[][9]
FSEN1 + RSL3 FSP1 + GPX4Lung Cancer (H460)Cell ViabilityStrong synergistic reduction[10][11]
This compound + ML210 FSP1 + GPX4Lung Adenocarcinoma (A549/ABC-1)Cell DeathSynergistically strong induction[12]

Table 2: In Vivo Efficacy of FSP1 and GPX4 Inhibitors

Inhibitor/ModelTargetCancer ModelKey FindingCitation(s)
This compound FSP1Hepatocellular Carcinoma (Mouse)Significantly suppressed HCC tumor growth.[13]
icFSP1 FSP1Tumor xenograftsStrongly inhibited tumor growth.[6][14]
GPX4 Knockout GPX4Melanoma Xenograft (Mouse)Prevented tumor relapse after BRAF/MEK inhibitor treatment.[15]
C18 (covalent) GPX4Triple-Negative Breast Cancer (MDA-MB-231 Xenograft)81.0% tumor growth inhibition at 20 mg/kg.[16]
FSP1 Knockout FSP1Lung Adenocarcinoma (Mouse)Robustly suppressed tumorigenesis.

As of late 2025, there are no published reports of FSP1 or GPX4 inhibitors in clinical trials, indicating that this therapeutic strategy remains in the preclinical phase of development.

Experimental Protocols

Accurate assessment of ferroptosis induction is critical for evaluating inhibitor efficacy. Below are detailed protocols for key assays.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence reading.

  • Cancer cell lines of interest.

  • Standard cell culture medium.

  • CellTiter-Glo® Reagent (Promega, Cat. #G7570 or similar).

  • Orbital shaker.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density (e.g., 5,000 cells/well for a 96-well plate). Include wells with medium only for background measurement. Culture overnight to allow for cell attachment.

  • Treatment: Treat cells with serial dilutions of this compound, a GPX4 inhibitor (e.g., RSL3), or a combination of both. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to prepare the final CellTiter-Glo® Reagent, following the manufacturer's instructions.[5]

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measurement: Record luminescence using a plate luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Plot cell viability (%) relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay uses the fluorescent probe C11-BODIPY 581/591 to measure lipid reactive oxygen species (ROS), a hallmark of ferroptosis. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • C11-BODIPY 581/591 (e.g., Invitrogen™, D3861).

  • Anhydrous DMSO.

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Cell detachment solution (e.g., Accutase or Trypsin-EDTA).

  • Flow cytometer with 488 nm (for green) and 561 nm (for red) lasers.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well or 12-well plates. Treat with inhibitors (e.g., this compound, RSL3), positive controls (e.g., erastin), and a ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control for the desired time.

  • Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO.[1]

  • Staining: a. After treatment, harvest the cells. For adherent cells, wash once with PBS and detach using Accutase or a similar gentle dissociation reagent.[11] Collect cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[11] b. Resuspend the cell pellet in PBS or HBSS. c. Add the C11-BODIPY 581/591 stock solution to the cell suspension to a final concentration of 1-2 µM.[1][11] d. Incubate for 15-30 minutes at 37°C, protected from light.[1][11]

  • Washing: Wash the cells twice with PBS or HBSS to remove excess probe.

  • Flow Cytometry: a. Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA). b. Analyze the cells on a flow cytometer. Use the 488 nm laser for excitation and detect the oxidized (green) signal (e.g., FITC channel, ~510-530 nm). Use a yellow-green laser (e.g., 561 nm) for the reduced (red) signal (e.g., PE or PE-Texas Red channel, ~580-600 nm).

  • Data Analysis: Gate on the live, single-cell population. Quantify lipid peroxidation by measuring the increase in the mean fluorescence intensity of the green channel or the ratio of green to red fluorescence.

Workflow_Lipid_ROS_Assay start Seed Cells in Multi-well Plate treat Treat with Inhibitors (e.g., this compound, RSL3, Controls) start->treat incubate Incubate for Defined Period treat->incubate harvest Harvest Cells (Adherent + Suspension) incubate->harvest stain Stain with 2 µM C11-BODIPY 581/591 (30 min at 37°C) harvest->stain wash Wash 2x with PBS stain->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Green Fluorescence (Oxidized Probe) acquire->analyze end Quantify Lipid ROS analyze->end

Caption: Experimental workflow for lipid peroxidation analysis.
Western Blotting for FSP1 and GPX4 Expression

This protocol is used to determine the protein levels of FSP1 and GPX4 in cancer cells, which can be correlated with their sensitivity to inhibitors.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels (e.g., Mini-PROTEAN TGX Gels).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-FSP1, anti-GPX4, anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Protein Extraction: a. Culture and treat cells as required. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Scrape and collect the lysate, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with primary antibodies against FSP1 and GPX4 (and a loading control like β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times with TBST. b. Apply ECL substrate to the membrane. c. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.

References

Taming Treatment Resistance: A Guide to the Synergistic Effects of FSP1 Inhibition with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

The inhibition of Ferroptosis Suppressor Protein 1 (FSP1) is emerging as a pivotal strategy to counteract chemotherapy resistance in various cancers. By disabling a key cellular defense mechanism against a specific form of iron-dependent cell death known as ferroptosis, FSP1 inhibitors (iFSP1) can re-sensitize resistant tumor cells to conventional chemotherapeutic agents and targeted therapies. This guide provides a comparative analysis of the synergistic effects observed when combining this compound with different chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Cancer cells, particularly those resistant to traditional therapies, often upregulate protective mechanisms to prevent ferroptosis. One such critical defense is mediated by FSP1, which operates independently of the canonical glutathione/GPX4 pathway.[1] FSP1 functions as an oxidoreductase, using NAD(P)H to regenerate the antioxidant form of Coenzyme Q10 (CoQ10), known as ubiquinol.[2][3] This ubiquinol then acts as a potent radical-trapping antioxidant within cellular membranes, neutralizing lipid peroxyl radicals and preventing the execution of ferroptosis.[3]

By inhibiting FSP1, cancer cells lose this vital protective shield, rendering them highly susceptible to oxidative stress and subsequent ferroptotic cell death. This vulnerability can be exploited therapeutically. Combining this compound with agents that either induce oxidative stress or have their efficacy limited by ferroptosis resistance has shown significant synergistic effects, transforming previously ineffective treatments into potent anti-cancer strategies.

Comparative Analysis of this compound Synergies

The therapeutic potential of FSP1 inhibition is highlighted by its ability to synergize with distinct classes of anti-cancer drugs through different mechanisms. Below is a comparison of two notable examples: the synergy of this compound with the platinum-based chemotherapy drug cisplatin and with the PARP inhibitor olaparib.

ParameterThis compound + CisplatinThis compound + Olaparib (PARP Inhibitor)
Cancer Type Endometrial Cancer (Cisplatin-Resistant)Ovarian Cancer (BRCA-proficient)
Cell/Model System Ishikawa/DDP cisplatin-resistant cell line; Xenograft mouse model.[4]BRCA-proficient ovarian cancer cell lines; Patient-Derived Organoids (PDOs); Xenograft mouse models.[1]
Mechanism of Synergy Ferroptosis-Dependent. FSP1 is upregulated by the TBX2 transcription factor, conferring cisplatin resistance. Inhibition of FSP1 reverses this resistance, re-sensitizing cells to cisplatin-induced ferroptosis.[5][6][7]Ferroptosis-Independent. FSP1 is involved in DNA damage repair. The combination of this compound and olaparib leads to increased DNA damage (γH2A.X foci) and impaired non-homologous end joining (NHEJ) activity, a synergistic killing effect not reversible by ferroptosis inhibitors.[1][8]
Supporting Experimental Data In Vivo: In an Ishikawa/DDP xenograft model, the combination of cisplatin (2 mg/kg) and this compound (20 mg/kg) was shown to effectively regulate tumor growth and ferroptosis markers.[4]In Vitro & In Vivo: The combination therapy strongly inhibited tumor proliferation in cell lines, PDOs, and xenograft models. The synergistic effect was confirmed by increased γH2A.X foci, indicating enhanced DNA damage.[1]
Therapeutic Rationale To overcome acquired resistance to platinum-based chemotherapy in endometrial cancer.To expand the efficacy of PARP inhibitors to BRCA-proficient ovarian cancer patients, who typically show limited response.[1]

Signaling and Experimental Workflow Diagrams

To visualize the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: FSP1-CoQ10 antioxidant signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Validation start Cancer Cell Line (e.g., Ishikawa/DDP, Ovarian Cancer lines) treatment Treat cells with: 1. Chemo Drug (e.g., Cisplatin) 2. This compound 3. Combination (Chemo + this compound) 4. Vehicle Control start->treatment xenograft Establish Xenograft Tumor Model in Mice start->xenograft viability Cell Viability Assay (CCK-8 / MTT) treatment->viability ferroptosis_markers Measure Ferroptosis Markers - Lipid Peroxidation (C11-BODIPY) - MDA, LDH Release treatment->ferroptosis_markers synergy Calculate Synergy (e.g., Combination Index) viability->synergy invivo_treatment Treat Mice with: - Vehicle - Chemo Drug - this compound - Combination xenograft->invivo_treatment tumor_measurement Monitor Tumor Volume and Mouse Weight invivo_treatment->tumor_measurement exvivo_analysis Ex Vivo Analysis (Tumor Weight, IHC for Ferroptosis/DNA Damage Markers) tumor_measurement->exvivo_analysis

Caption: General workflow for assessing this compound-chemotherapy synergy.

Experimental Protocols

This section outlines common methodologies used to evaluate the synergistic effects of FSP1 inhibitors with chemotherapy.

Cell Lines and Culture
  • Cell Lines: Cisplatin-resistant endometrial cancer cells (Ishikawa/DDP) or various ovarian cancer cell lines (e.g., HO-8910, SK-OV-3) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability and Synergy Analysis
  • Method: Cell viability is assessed using colorimetric assays such as CCK-8 or MTT.

  • Protocol:

    • Seed cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the chemotherapy agent alone, this compound alone, and the combination of both at constant ratios.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Determine IC50 values and analyze synergy using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.

Measurement of Ferroptosis Markers
  • Lipid Peroxidation (LPO):

    • Treat cells with the drug combinations as described above.

    • Stain cells with C11-BODIPY 581/591 (2.5 µM) for 15-30 minutes.[7]

    • Harvest cells and analyze via flow cytometry. A shift in fluorescence from red to green indicates lipid peroxidation.

  • Malondialdehyde (MDA) Assay:

    • Collect cell lysates or tumor tissue homogenates after treatment.

    • Use a commercial MDA assay kit, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to produce a colorimetric or fluorescent product.

    • Measure the output according to the manufacturer's instructions.

In Vivo Xenograft Studies
  • Model: Establish subcutaneous xenograft tumors by injecting cancer cells (e.g., 5 x 10^6 Ishikawa/DDP cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Treatment: Once tumors reach a palpable volume (e.g., 100 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Chemotherapy alone, Combination).

  • Dosing Example (this compound + Cisplatin): Administer cisplatin (e.g., 2 mg/kg, intraperitoneally) and this compound (e.g., 20 mg/kg, intraperitoneally or by oral gavage) according to a defined schedule (e.g., twice weekly).[4]

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis, or DNA damage (γH2A.X).

Conclusion

Targeting FSP1 represents a versatile and potent strategy to enhance the efficacy of existing cancer therapies. The ability of FSP1 inhibitors to synergize with chemotherapy through both ferroptosis-dependent and independent mechanisms opens up new avenues for treating resistant cancers. The combination of this compound with cisplatin in endometrial cancer and with PARP inhibitors in ovarian cancer provides compelling proof-of-concept. Further research into these and other synergistic combinations is critical for translating this promising approach from the laboratory to the clinic, potentially offering new hope for patients with difficult-to-treat malignancies.

References

A Comparative Guide to the Efficacy of iFSP1 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology.[1][2] Cancer cells, to sustain their uncontrolled growth, develop mechanisms to counteract ferroptosis. A key protein in this defense is the Ferroptosis Suppressor Protein 1 (FSP1), which functions independently of the well-established glutathione peroxidase 4 (GPX4) pathway.[1][2] FSP1, also known as AIFM2, protects cancer cells from ferroptotic death by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby neutralizing lipid peroxyl radicals.[1][2][3]

The development of specific FSP1 inhibitors, such as iFSP1, represents a novel strategy to selectively induce ferroptosis in cancer cells, particularly those resistant to conventional therapies or other ferroptosis inducers.[1][4] This guide provides a comparative analysis of this compound's effects on different cancer types, supported by experimental data, to inform ongoing research and drug development efforts.

Mechanism of Action: this compound and the FSP1-CoQ10 Pathway

FSP1 is an NAD(P)H-dependent oxidoreductase that maintains a pool of reduced CoQ10 (ubiquinol) at the plasma membrane.[3] This lipophilic antioxidant effectively traps lipid peroxyl radicals, halting the chain reaction of lipid peroxidation and preventing ferroptotic cell death.[5] The FSP1 inhibitor, this compound, directly binds to and inhibits the enzymatic activity of FSP1.[6] This blockade prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and ultimately triggering ferroptosis.

FSP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CoQ10 Coenzyme Q10 (Ubiquinone) CoQH2 Coenzyme Q10H2 (Ubiquinol) CoQ10->CoQH2 FSP1-mediated Reduction L_ROO Lipid Peroxyl Radicals (L-ROO•) CoQH2->L_ROO Traps Radicals L_ROOH Lipid Peroxides (L-ROOH) L_ROO->L_ROOH Propagates Peroxidation Ferroptosis Ferroptosis L_ROOH->Ferroptosis FSP1 FSP1 Enzyme FSP1->CoQ10 Reduces NADP NAD(P)+ FSP1->NADP NADPH NAD(P)H NADPH->FSP1 This compound This compound (Inhibitor) This compound->FSP1 Inhibits

Caption: FSP1 pathway and this compound inhibition mechanism.

Comparative Analysis of this compound Efficacy

The sensitivity of cancer cells to FSP1 inhibition varies significantly across different tumor types, often dictated by their underlying genetic mutations and metabolic dependencies. Elevated FSP1 expression is frequently observed in aggressive cancers and is linked to poor prognosis and resistance to both chemotherapy and other ferroptosis inducers like GPX4 inhibitors.[3][7][8]

Table 1: Comparative Efficacy of FSP1 Inhibition Across Cancer Types

Cancer Type Cancer Model / Cell Line FSP1 Inhibitor Key Quantitative Finding Synergistic Effects Citations
Lung Cancer Lung Adenocarcinoma (LUAD) Mouse Model icFSP1 Up to 80% reduction in tumor growth. N/A [9][10]
KEAP1-mutant NSCLC cells (A549, H460) This compound, FSEN1 Sensitizes cells to RSL3-induced ferroptosis. Synergizes with GPX4 inhibitors (RSL3) and radiotherapy. [11][12][13]
Liver Cancer Hepatocellular Carcinoma (HCC) Mouse Model This compound Significantly reduces tumor burden. Synergizes with immune checkpoint inhibitors. [3][7][14]
MHCC97L (HCC cell line) This compound Dose-dependently suppresses cell proliferation. N/A [14]
Glioblastoma Human Glioblastoma cell lines This compound Suppresses cell proliferation and decreases cell viability. N/A [15][16]
Breast Cancer Triple-Negative (TNBC) FSP1 genetic ablation Markedly sensitizes TNBC cells to ferroptosis inducers. Overcomes resistance to GPX4 inhibitors and chemotherapy. [3][7]
Melanoma Melanoma Mouse Model (Lymph Node Metastasis) FSP1 Inhibitors Sharply reduces tumor growth. N/A [17]
A375 Melanoma cells FSP1 Inhibition Sufficient to induce ferroptosis as a monotherapy. N/A [18]
Pancreatic Cancer Pancreatic Ductal Adenocarcinoma FSP1 Upregulation Correlates with resistance to gemcitabine. N/A [7]

| Multiple Types | Various Human Cancer Cell Lines | this compound | EC50 of ~103 nM. | Sensitizes cells to the GPX4 inhibitor RSL3. |[5][6][19] |

Experimental Protocols

The following section details the standard methodologies used to evaluate the efficacy of FSP1 inhibitors.

General Experimental Workflow

The assessment of this compound's anti-cancer effects typically follows a multi-step process, from initial in vitro screening to in vivo validation.

Experimental_Workflow A Cancer Cell Line Selection (e.g., Lung, Liver, GBM) B Treatment with this compound (Dose-response) A->B C In Vitro Assays B->C D Cell Viability Assay (MTT, SRB) C->D Measure Proliferation E Ferroptosis Detection (Lipid ROS Assay) C->E Confirm Mechanism F In Vivo Xenograft Model (Mice) D->F If effective E->F If confirmed G This compound Administration (e.g., IP injection) F->G H Tumor Growth Monitoring G->H I Data Analysis & Conclusion H->I Ferroptosis_Defense cluster_gpx4 Canonical Pathway cluster_fsp1 Parallel Pathway PUFA_PL PUFA-PLs (in membrane) L_ROOH Lipid Peroxides (L-ROOH) PUFA_PL->L_ROOH Oxidation Ferroptosis Ferroptosis L_ROOH->Ferroptosis GPX4 GPX4 GPX4->L_ROOH Reduces GSH GSH GSH->GPX4 GPX4_Inhibitor GPX4 Inhibitor (e.g., RSL3) GPX4_Inhibitor->GPX4 FSP1 FSP1 CoQH2 CoQH2 FSP1->CoQH2 Regenerates CoQH2->L_ROOH Reduces This compound This compound This compound->FSP1

References

Validating the Anti-Tumor Immune Response Triggered by iFSP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising strategy in cancer therapy. A key regulator of this pathway is the Ferroptosis Suppressor Protein 1 (FSP1). Inhibition of FSP1 by molecules such as iFSP1 has been shown to not only directly kill cancer cells but also to elicit a robust anti-tumor immune response. This guide provides a comprehensive comparison of this compound's performance with alternative approaches, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in the evaluation and application of this novel therapeutic strategy.

Performance Comparison: this compound vs. Alternative Ferroptosis Inducers

The efficacy of this compound in triggering an anti-tumor immune response is best understood in comparison to other methods of inducing ferroptosis, primarily through the inhibition of the Glutathione Peroxidase 4 (GPX4) pathway. FSP1 and GPX4 represent two parallel and independent pathways that protect cells from ferroptosis.[1][2][3]

FeatureThis compound (FSP1 Inhibition)GPX4 Inhibitors (e.g., RSL3, Erastin)Combination Therapy (this compound + Immunotherapy)
Mechanism of Action Inhibits FSP1, leading to the accumulation of lipid peroxides and subsequent ferroptosis.[1]Inhibit GPX4, a key enzyme that detoxifies lipid peroxides, leading to their accumulation and ferroptosis.[4][5]This compound induces immunogenic cell death, enhancing the efficacy of immune checkpoint inhibitors.[6][7][8]
Tumor Growth Inhibition Up to 80% reduction in tumor growth in mouse models of lung adenocarcinoma (LUAD).[9][10]Effective in various cancer cell lines and preclinical models, but resistance can develop.Synergistically suppresses hepatocellular carcinoma (HCC) progression in mouse models.[6][7]
Immune Cell Infiltration Significantly increases infiltration of dendritic cells, macrophages, and T cells into the tumor microenvironment in HCC models.[6][7][11][12]Can induce immunogenic cell death, but the impact on the tumor immune microenvironment is variable.Profoundly increases immune infiltrates, leading to a more robust anti-tumor immune response.[6][7]
Therapeutic Advantage Effective in cancers resistant to GPX4 inhibitors. FSP1 expression is linked to poorer survival in some cancers, making it a strong therapeutic target.[6][11]A more established pathway for inducing ferroptosis with a wider range of available research tools.Overcomes resistance to immunotherapy alone and enhances the durability of the anti-tumor response.[8]
Potential Liabilities As a relatively new target, further research is needed to fully understand potential off-target effects and long-term toxicity.GPX4 is essential for the function of some normal tissues, raising concerns about potential side effects.Potential for increased immune-related adverse events that require careful management.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

This compound-Mediated Anti-Tumor Immune Response

G This compound This compound FSP1 FSP1 This compound->FSP1 Inhibits Lipid_Peroxides Lipid Peroxides (Accumulation) Ferroptosis Ferroptosis (Immunogenic Cell Death) Lipid_Peroxides->Ferroptosis DAMPs Damage-Associated Molecular Patterns (DAMPs) Ferroptosis->DAMPs Release DC Dendritic Cell (DC) DAMPs->DC Activates Macrophage Macrophage DAMPs->Macrophage Activates T_Cell T Cell DC->T_Cell Presents Antigen to Tumor_Clearance Tumor Clearance Macrophage->Tumor_Clearance T_Cell->Tumor_Clearance

Caption: this compound inhibits FSP1, leading to ferroptosis and the release of DAMPs, which in turn activate an anti-tumor immune response.

Experimental Workflow for Validating this compound Efficacy

G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., HCC, LUAD) Treatment_this compound Treat with this compound Cell_Lines->Treatment_this compound Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_this compound->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment_this compound->Lipid_Peroxidation_Assay Mouse_Models Mouse Models (e.g., GEMM, PDX) Treatment_iFSP1_in_vivo Administer this compound Mouse_Models->Treatment_iFSP1_in_vivo Tumor_Measurement Tumor Growth Measurement Treatment_iFSP1_in_vivo->Tumor_Measurement Immune_Profiling Immune Cell Profiling (e.g., scRNA-seq) Treatment_iFSP1_in_vivo->Immune_Profiling

Caption: A typical experimental workflow for assessing the in vitro and in vivo efficacy of this compound.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the validation of this compound's anti-tumor effects.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To quantify the effect of this compound on the viability of cancer cells.

Principle: This luminescent assay measures ATP levels, an indicator of metabolically active cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescent signal using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[13]

Lipid Peroxidation Assay (e.g., C11-BODIPY™ 581/591)

Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in cells treated with this compound.

Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green.

Protocol:

  • Seed and treat cells with this compound as described for the cell viability assay.

  • Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.

  • Incubate for the final 30-60 minutes of treatment.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Analyze the cells using a flow cytometer or fluorescence microscope.

  • Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.[14][15]

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Models:

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer, such as KRAS-driven lung adenocarcinoma, closely mimicking human disease.[11][16]

  • Patient-Derived Xenograft (PDX) Models: Human tumor fragments are implanted into immunodeficient mice, preserving the original tumor architecture and heterogeneity.[16]

Protocol:

  • Establish tumors in the chosen mouse model.

  • Randomize mice into treatment (this compound) and control (vehicle) groups.

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitor tumor growth regularly using methods such as caliper measurements for subcutaneous tumors or bioluminescence imaging for orthotopic tumors.

  • At the end of the study, euthanize the mice and harvest tumors for further analysis.

Immune Cell Profiling by Single-Cell RNA Sequencing (scRNA-seq)

Objective: To characterize the changes in the tumor immune microenvironment upon this compound treatment.

Principle: scRNA-seq allows for the transcriptomic profiling of individual cells within a heterogeneous population, such as a tumor, enabling the identification and quantification of different immune cell types.

Protocol:

  • Excise tumors from this compound-treated and control mice.

  • Dissociate the tumors into a single-cell suspension using enzymatic digestion and mechanical disruption.

  • Isolate viable single cells.

  • Perform single-cell library preparation using a commercially available platform (e.g., 10x Genomics).

  • Sequence the libraries on a high-throughput sequencer.

  • Analyze the sequencing data to identify and quantify different immune cell populations (e.g., T cells, macrophages, dendritic cells) and to assess changes in their gene expression profiles.[6][7]

This guide provides a foundational understanding of the validation and comparative efficacy of this compound in stimulating an anti-tumor immune response. The provided data, protocols, and visual aids are intended to support researchers in designing and interpreting experiments in this exciting area of cancer immunotherapy.

References

Unraveling the Species-Specific Efficacy of FSP1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cross-species performance of Ferroptosis Suppressor Protein 1 (FSP1) inhibitors reveals significant disparities in their effectiveness between human and murine models. This guide provides a comprehensive comparison of the activity of the prominent FSP1 inhibitor, iFSP1, and other emerging inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and drug development strategies.

Ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic target in cancer.[1][2][3] Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, functions as a key defender against ferroptosis, acting independently of the canonical glutathione peroxidase 4 (GPX4) pathway.[4][5] FSP1 maintains a pool of reduced coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, thereby protecting cellular membranes from lipid peroxidation.[5][6] Pharmacological inhibition of FSP1 has been shown to sensitize cancer cells to ferroptosis, making it an attractive strategy for cancer therapy.[1][7] However, the translation of FSP1-targeting therapies into preclinical murine models has been hampered by significant species-specific differences in inhibitor efficacy.

This compound: A Tale of Two Species

The first-generation FSP1 inhibitor, this compound, has demonstrated potent activity in inducing ferroptosis in human cancer cell lines.[3][8] However, a critical caveat for researchers is its lack of efficacy against the murine ortholog of FSP1.[1][3][9] This species-specific inhibition poses a significant challenge for in vivo studies in conventional mouse models.

Recent structural and molecular studies have pinpointed the reason for this discrepancy. The binding of this compound to human FSP1 is dependent on a key interaction with a specific phenylalanine residue within the protein.[1][9] This critical amino acid is absent in mouse FSP1, providing a clear molecular basis for the observed selectivity of this compound for the human protein.[1][9] This finding serves as a cautionary note for the use of this compound in murine-based preclinical trials and underscores the importance of considering species differences in drug development.[1][2][3]

Quantitative Comparison of FSP1 Inhibitor Activity

The following table summarizes the available quantitative data on the efficacy of FSP1 inhibitors in human and murine contexts.

InhibitorTarget SpeciesCell Line/SystemAssayEndpointResultReference
This compound HumanPfa1 Gpx4-/- cells overexpressing hFSP1Cell ViabilityEC50Induces ferroptosis[3]
This compound MurinePfa1 Gpx4-/- cells overexpressing mFSP1Cell ViabilityEC50No effect[3][10]
This compound HumanH460 GPX4KO cellsCell Viability (Lethal Fraction)EC50~69.4 nM[11]
FSEN1 HumanH460 GPX4KO cellsCell Viability (Lethal Fraction)EC50Potent sensitization to ferroptosis[12]
FSEN1 MurineNot specifiedFSP1 oxidoreductase activityIC50Does not inhibit mFSP1[12]
vthis compound Human & MurinePfa1 cellsCell ViabilityEC50~170 nM (species-independent)[4]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for reproducing and building upon existing research.

Cell Viability and Ferroptosis Induction Assays
  • Cell Lines: Pfa1 Gpx4-inducible knockout cells are a key tool. These cells are engineered to delete Gpx4 upon treatment with tamoxifen, making them reliant on FSP1 for ferroptosis suppression.[3] Human cancer cell lines such as H460 (lung cancer) with engineered GPX4 knockout are also utilized.[11][12]

  • Inhibitor Treatment: Cells are treated with varying concentrations of FSP1 inhibitors (e.g., this compound, FSEN1, vthis compound) for a defined period (e.g., 24-72 hours).[3][4][10]

  • Viability Measurement: Cell viability is commonly assessed using AlamarBlue (resazurin) reduction assays or by quantifying cell death using fluorescent dyes like SYTOX Green that stain dead cells.[1][3][12] Automated imaging platforms like the IncuCyte system can be used for real-time monitoring of cell death.[12]

  • Ferroptosis Confirmation: To confirm that cell death is due to ferroptosis, experiments are often performed in the presence of ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1).[6][13]

FSP1 Oxidoreductase Activity Assay
  • Recombinant Protein: Purified recombinant human or mouse FSP1 protein is used.[11]

  • Substrates: The assay measures the NAD(P)H-dependent reduction of a CoQ analog, such as CoQ-Coumarin.[11]

  • Detection: The enzymatic activity is monitored by measuring the increase in fluorescence of the reduced CoQ-Coumarin.[11]

  • Inhibition Measurement: The assay is performed in the presence of increasing concentrations of the FSP1 inhibitor to determine the half-maximal inhibitory concentration (IC50).[11]

Site-Directed Mutagenesis
  • Objective: To identify the specific amino acid residues responsible for the species-specific activity of inhibitors.

  • Procedure: Specific amino acid residues in human FSP1 are mutated to their murine counterparts using site-directed mutagenesis kits.[10]

  • Analysis: The mutated FSP1 proteins are then expressed in cells, and the efficacy of the inhibitor is re-evaluated to determine if the mutation confers resistance.[10]

Visualizing the FSP1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

FSP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PUFA_PL Polyunsaturated Phospholipids (PUFA-PLs) PUFA_PL_OOH Lipid Peroxides (PUFA-PL-OOH) PUFA_PL->PUFA_PL_OOH Lipid Peroxidation Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis Induces CoQ10_red Ubiquinol (CoQ10H2) CoQ10_red->PUFA_PL_OOH Reduces CoQ10_ox Ubiquinone (CoQ10) CoQ10_ox->CoQ10_red Reduction FSP1 FSP1 FSP1->CoQ10_ox Catalyzes reduction of NADP NAD(P)+ FSP1->NADP NADPH NAD(P)H NADPH->FSP1 Provides reducing equivalents This compound This compound / FSEN1 This compound->FSP1 Inhibits (Human) Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_biochemical Biochemical Assays start Seed Human or Murine FSP1-expressing cells treat Treat with FSP1 Inhibitor (e.g., this compound) start->treat incubate Incubate (24-72h) treat->incubate measure Measure Cell Viability (e.g., AlamarBlue) incubate->measure analyze Analyze Data (Calculate EC50) measure->analyze protein Purify Recombinant human/mouse FSP1 assay Perform FSP1 Activity Assay with CoQ analog and NAD(P)H protein->assay inhibit Add FSP1 Inhibitor assay->inhibit detect Measure Product Formation (Fluorescence) inhibit->detect calculate Calculate IC50 detect->calculate

References

A Head-to-Head Comparison: The Small Molecule Inhibitor iFSP1 Versus Genetic Knockdown for FSP1-Targeted Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Ferroptosis Suppressor Protein 1 (FSP1) is critical for advancing cancer therapy. This guide provides an objective comparison of two key methodologies: the use of the small molecule inhibitor, iFSP1, and the genetic knockdown of FSP1. We present supporting experimental data, detailed protocols, and visual pathways to aid in the strategic design of future studies.

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, presents a promising avenue for cancer treatment. FSP1 has emerged as a key standalone mechanism of ferroptosis resistance, operating parallel to the well-established glutathione peroxidase 4 (GPX4) pathway.[1][2][3] FSP1 exerts its anti-ferroptotic function by reducing coenzyme Q10 (CoQ10) to its reduced form, ubiquinol, a potent lipophilic antioxidant that quenches lipid peroxides.[1][2][4] Consequently, inhibiting FSP1 function is a key strategy to induce ferroptosis in cancer cells. This can be achieved through pharmacological inhibition with molecules like this compound or through genetic approaches such as shRNA- or CRISPR-mediated knockdown.

Quantitative Comparison of this compound and FSP1 Knockdown

The following tables summarize the quantitative effects of this compound and FSP1 genetic knockdown on key markers of ferroptosis and cell viability across various cancer cell lines.

Methodology Cell Line Concentration/Targeting Effect on Cell Viability Key Findings Reference
This compound MHCC97L (Hepatocellular Carcinoma)Dose-dependentSignificant suppression of cell proliferationThis compound effectively induces ferroptosis, inhibiting HCC growth.[5][5]
This compound GPX4-knockout Pfa1 and HT1080 cells103 nM (EC50)Selective induction of ferroptosisThis compound is a potent and selective inhibitor of FSP1.[6][7][8][6][7][8]
This compound + RSL3 A549 (Lung Cancer)3 µM this compound + 0.5/1 µM RSL3Sensitized cells to RSL3-induced cell deathFSP1 inhibition facilitates ferroptosis when GPX4 is inactivated.[9][9]
FSP1 Knockdown MHCC97L (Hepatocellular Carcinoma)shRNASignificantly lower cell proliferation ratesFSP1 knockdown adversely affects HCC growth through lipid peroxidation-mediated ferroptosis.[5][5]
FSP1 Knockdown Fsp1-knockout tumors in vivoGenetic deletionAccumulation of lipid peroxides and restored tumor growth with ferroptosis inhibitorsFSP1 is required for ferroptosis protection in vivo.[10][10]
FSP1 Knockdown MDA-MB-436 (Breast Cancer)shRNAMore effective than NRF2 inhibition in enhancing ferroptosis sensitivityFSP1 is a key regulator of ferroptosis resistance.[11][11]
Methodology Cell Line Concentration/Targeting Effect on Lipid Peroxidation Key Findings Reference
This compound MHCC97L (Hepatocellular Carcinoma)Dose-dependentDose-dependent increase in intracellular lipid peroxidation (BODIPY 581/591 C11 staining)Pharmacological inhibition of FSP1 effectively induces ferroptosis.[5][5]
This compound + RSL3 H1299 (Lung Cancer)3 µM this compound + RSL3Elevated lipid peroxidationFSP1 inhibition facilitates lipid peroxidation.[9][11][9][11]
FSP1 Knockdown MHCC97L (Hepatocellular Carcinoma)shRNASignificant increase in intracellular levels of 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA)FSP1 is essential for preventing the accumulation of lipid peroxides.[5][5]
FSP1 Knockdown Fsp1-knockout tumors in vivoGenetic deletionAccumulation of oxidized polyunsaturated fatty acid-containing phospholipids (PUFA-PLs)FSP1 deletion leads to increased lipid peroxidation in tumors.[12][12]

Experimental Protocols

Cell Viability Assays
  • CellTiter-Glo® 2.0 Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • After 24 hours, treat cells with the desired concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[9]

  • LDH Release Assay:

    • Seed cells in a 96-well plate and treat as described above.

    • After the treatment period, use a cytotoxicity detection kit.

    • Transfer 100 µL of supernatant from each well to a new 96-well plate.

    • Add 100 µL of the reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of LDH release according to the manufacturer's protocol.[9]

Lipid Peroxidation Assays
  • BODIPY™ 581/591 C11 Staining:

    • Seed cells in a suitable format for microscopy or flow cytometry.

    • Treat cells with this compound, or in the case of knockdown experiments, use the appropriate cell lines.

    • Incubate cells with 5 µM BODIPY™ 581/591 C11 for 30 minutes at 37°C.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Analyze the cells by flow cytometry or fluorescence microscopy. The emission of the probe shifts from red to green upon oxidation.[9]

  • 4-Hydroxynonenal (4-HNE) Assay:

    • Collect cell lysates from treated and control cells.

    • Use a commercial 4-HNE assay kit.

    • Incubate samples and standards with an anti-4-HNE antibody.

    • Follow the manufacturer's protocol for subsequent washing, secondary antibody incubation, and signal detection.[5]

Western Blotting
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against FSP1, GPX4, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[9][13]

Signaling Pathways and Experimental Workflows

FSP1_Signaling_Pathway cluster_membrane Plasma Membrane FSP1 FSP1 Ubiquinol Ubiquinol FSP1->Ubiquinol Reduces NADP NAD(P)+ FSP1->NADP CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10->FSP1 PL_OH Lipid Alcohols (PL-OH) Ubiquinol->PL_OH Reduces PL_OOH Lipid Peroxides (PL-OOH) PL_OOH->Ubiquinol Ferroptosis Ferroptosis PL_OOH->Ferroptosis NADPH NAD(P)H NADPH->FSP1 e- This compound This compound This compound->FSP1 Knockdown Genetic Knockdown (shRNA/CRISPR) Knockdown->FSP1  Inhibits  Expression

Caption: The FSP1-CoQ10-NAD(P)H anti-ferroptotic pathway and points of intervention.

Experimental_Workflow cluster_treatment Treatment Strategies cluster_assays Downstream Analysis This compound Pharmacological Inhibition (this compound) Cell_Viability Cell Viability Assays (CellTiter-Glo, LDH) This compound->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assays (BODIPY C11, 4-HNE) This compound->Lipid_Peroxidation Western_Blot Western Blot (FSP1, GPX4 expression) This compound->Western_Blot Confirm target engagement Knockdown Genetic Knockdown (shRNA/CRISPR) Knockdown->Cell_Viability Knockdown->Lipid_Peroxidation Knockdown->Western_Blot Confirm knockdown

Caption: A generalized experimental workflow for comparing this compound and FSP1 knockdown.

Discussion and Conclusion

Both this compound and genetic knockdown of FSP1 have proven to be effective strategies for inducing ferroptosis in cancer cells by disrupting the FSP1-CoQ10 antioxidant system.

This compound offers a rapid, dose-dependent, and reversible means of inhibiting FSP1 function. This makes it an invaluable tool for studying the acute effects of FSP1 inhibition and for preclinical studies exploring the therapeutic potential of targeting this pathway. The ability to control the timing and dosage of inhibition is a significant advantage in experimental design.

Genetic knockdown, on the other hand, provides a more definitive and long-term ablation of FSP1 expression. This approach is crucial for validating the on-target effects of FSP1 inhibition and for studying the long-term consequences of FSP1 loss in cancer progression and therapy resistance. Studies have suggested that genetic deletion of FSP1 can be more efficient at inducing ferroptosis than this compound, and that this compound has no additional effect in an FSP1-knockout background, confirming its specificity.[7][14]

The choice between using this compound and genetic knockdown will ultimately depend on the specific research question. For high-throughput screening and preclinical therapeutic evaluation, this compound is a powerful tool. For target validation and in-depth mechanistic studies, genetic knockdown remains the gold standard. A combined approach, where the effects of this compound are validated in FSP1-knockdown or knockout models, provides the most robust and comprehensive understanding of the role of FSP1 in ferroptosis and cancer. As research in this field progresses, the continued development of potent and specific FSP1 inhibitors will be critical for translating these findings into effective clinical therapies.

References

Targeting iFSP1: A Comparative Guide to Overcoming Therapy Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of therapy resistance remains a formidable challenge in oncology. A key mechanism enabling cancer cells to evade treatment-induced cell death is the suppression of ferroptosis, an iron-dependent form of regulated cell death. Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a critical defender against ferroptosis, operating independently of the canonical glutathione peroxidase 4 (GPX4) pathway.[1][2][3] This guide provides a comprehensive comparison of targeting FSP1 with its inhibitor, iFSP1, against alternative strategies, supported by experimental data and detailed methodologies, to inform novel therapeutic approaches.

The Role of FSP1 in Therapy Resistance

FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as an NAD(P)H-ubiquinone oxidoreductase.[2][4] It reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which effectively traps lipid peroxyl radicals and prevents the propagation of lipid peroxidation, a hallmark of ferroptosis.[1][5] Elevated FSP1 expression has been observed in various cancer types and is correlated with poor prognosis and resistance to conventional therapies and ferroptosis inducers.[1][4][6] By counteracting ferroptosis, FSP1 allows cancer cells, particularly those in a therapy-resistant state, to survive and proliferate.[4][7]

This compound: A Potent Inducer of Ferroptosis

The discovery of this compound, a specific inhibitor of FSP1, has opened new avenues for targeting therapy-resistant cancers.[2][6] this compound effectively induces ferroptosis in cancer cells, particularly in those that have developed resistance to GPX4 inhibitors.[2] This suggests that targeting FSP1 could be a viable alternative or complementary strategy to overcome resistance mechanisms centered on the GPX4 pathway.[2]

Comparative Analysis: this compound vs. Alternative Strategies

The primary alternative pathway in ferroptosis regulation is the GPX4 system. While both FSP1 and GPX4 are crucial for preventing lipid peroxidation, they operate in parallel, offering distinct therapeutic targets.

FeatureFSP1 Inhibition (e.g., this compound)GPX4 Inhibition (e.g., RSL3)
Mechanism of Action Inhibits the reduction of CoQ10 to ubiquinol, preventing the trapping of lipid radicals.[1][5]Directly inhibits the glutathione-dependent reduction of lipid peroxides.
Efficacy in Resistant Cells Effective in cells with high FSP1 expression and those resistant to GPX4 inhibitors.[2]Can be rendered ineffective by upregulation of FSP1 or other compensatory mechanisms.[2]
Synergistic Potential Synergizes with GPX4 inhibitors and conventional chemotherapies to enhance cancer cell killing.[8]Can be combined with FSP1 inhibitors for a dual-pronged attack on ferroptosis defense.
Biomarker for Patient Stratification FSP1 expression levels can potentially guide patient selection.[5]GPX4 expression and glutathione levels may serve as biomarkers.

Experimental Data

Table 1: Efficacy of this compound in Inducing Cell Death in Cancer Cell Lines
Cell LineCancer TypeTreatmentConcentration% Cell Death (SYTOX Green positive)Reference
Pfa1 Gpx4-/-Mouse FibrosarcomaThis compound1 µM~80%[9]
H460C GPX4KOHuman Lung CancerThis compound10 µM~60%[10]
HSC-3Human Tongue Squamous CarcinomaThis compound10 µMSignificant increase vs. control[11]
HCC cellsHuman Hepatocellular CarcinomaThis compoundDose-dependentDose-dependent increase[6]
Table 2: Comparative Efficacy of FSP1 and GPX4 Inhibition
Cell LineGenetic BackgroundTreatmentOutcomeReference
H460Lung CancerGPX4 single knockoutMinimal effect on tumor growth[2][4]
H460Lung CancerFSP1/GPX4 double knockoutSignificantly reduced tumor growth[2][4]

Experimental Protocols

1. Cell Viability Assay (SYTOX Green Staining)

  • Objective: To quantify the percentage of dead cells following treatment with this compound.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

    • Add SYTOX Green nucleic acid stain to each well. SYTOX Green only enters cells with compromised plasma membranes.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~520 nm).

    • The percentage of dead cells is calculated relative to a positive control (e.g., cells treated with a known cytotoxic agent).

2. Lipid Peroxidation Assay (BODIPY 581/591 C11 Staining)

  • Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Methodology:

    • Treat cells with this compound as described above.

    • In the final hours of treatment, add the fluorescent lipid peroxidation sensor BODIPY 581/591 C11 to the cell culture medium.

    • Upon oxidation by lipid ROS, the fluorescence of the probe shifts from red to green.

    • Harvest the cells and analyze them by flow cytometry.

    • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio signifies the induction of ferroptosis.[6]

3. Western Blot Analysis for FSP1 Expression

  • Objective: To determine the protein levels of FSP1 in different cancer cell lines or in response to treatment.

  • Methodology:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for FSP1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Visualizing the Pathways and Experimental Logic

FSP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_therapy Therapeutic Intervention FSP1 FSP1 CoQ10_red Ubiquinol (Reduced) FSP1->CoQ10_red Catalyzes CoQ10_ox Coenzyme Q10 (Oxidized) CoQ10_ox->CoQ10_red NAD(P)H Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals CoQ10_red->Lipid_Peroxyl_Radicals Traps Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxyl_Radicals->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis This compound This compound This compound->FSP1 Inhibits

Caption: FSP1 signaling pathway in ferroptosis resistance.

Experimental_Workflow cluster_assays Assays start Start: Cancer Cell Culture (Therapy-Resistant Phenotype) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment endpoint_analysis Endpoint Analysis treatment->endpoint_analysis cell_viability Cell Viability Assay (SYTOX Green) endpoint_analysis->cell_viability Assess Cytotoxicity lipid_ros Lipid ROS Measurement (BODIPY C11) endpoint_analysis->lipid_ros Confirm Ferroptosis protein_expression Protein Expression (Western Blot for FSP1) endpoint_analysis->protein_expression Verify Target Engagement result Data Analysis and Interpretation cell_viability->result lipid_ros->result protein_expression->result conclusion Conclusion: Validation of this compound as a Therapeutic Strategy result->conclusion

Caption: Experimental workflow for validating the role of this compound.

Logical_Relationship Therapy_Resistance Cancer Therapy Resistance FSP1_Upregulation Upregulation of FSP1 Therapy_Resistance->FSP1_Upregulation Ferroptosis_Suppression Suppression of Ferroptosis FSP1_Upregulation->Ferroptosis_Suppression FSP1_Inhibition Inhibition of FSP1 Activity FSP1_Upregulation->FSP1_Inhibition targets Cell_Survival Enhanced Cell Survival Ferroptosis_Suppression->Cell_Survival iFSP1_Treatment This compound Treatment iFSP1_Treatment->FSP1_Inhibition Ferroptosis_Induction Induction of Ferroptosis FSP1_Inhibition->Ferroptosis_Induction Overcoming_Resistance Overcoming Therapy Resistance Ferroptosis_Induction->Overcoming_Resistance

Caption: Logical relationship of this compound in overcoming therapy resistance.

References

Safety Operating Guide

Proper Disposal of iFSP1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of iFSP1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). Adherence to these procedures is critical for laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before commencing any procedure involving this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The Safety Data Sheet (SDS) for this compound indicates several hazard classifications.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Clothing: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: Use a suitable respirator and ensure work is conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1]

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer CPR and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Acute toxicity, dermal4H312: Harmful in contact with skin
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Acute toxicity, inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Data from MedchemExpress Safety Data Sheet.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, sealable waste container

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand) for liquid waste

  • 70% ethanol or other suitable disinfectant for decontamination

Procedure:

  • Segregation of Waste:

    • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment.

    • Do not mix this compound waste with other incompatible chemical waste.[2][3]

  • Containment of Waste:

    • Solid Waste: Carefully place solid this compound waste and contaminated materials into a designated, durable, and sealable hazardous waste container.

    • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material. Place the absorbed material into the hazardous waste container.

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound").[2]

  • Decontamination of Work Area:

    • Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable disinfectant, such as 70% ethanol.

    • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated container.

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container closed except when adding waste.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.[2][4][5]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Visualizing Key Processes

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_cleanup Cleanup and Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate contain Contain in Labeled Hazardous Waste Container segregate->contain decontaminate Decontaminate Work Area contain->decontaminate store Store Waste Securely decontaminate->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed contact_ehs->end

Caption: A step-by-step workflow for the safe disposal of this compound.

This compound Signaling Pathway in Ferroptosis

This compound is a known inhibitor of FSP1, a protein that protects cells from a form of programmed cell death called ferroptosis. FSP1 exerts its protective effect by reducing Coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as an antioxidant. By inhibiting FSP1, this compound prevents the reduction of CoQ10, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[6][7]

This compound This compound FSP1 FSP1 This compound->FSP1 inhibits CoQ10_ox Coenzyme Q10 (Ubiquinone) FSP1->CoQ10_ox reduces CoQ10_red Ubiquinol CoQ10_ox->CoQ10_red Lipid_Peroxides Lipid Peroxides CoQ10_red->Lipid_Peroxides neutralizes Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis induces

Caption: The signaling pathway of this compound in promoting ferroptosis.

References

Essential Safety and Operational Guide for Handling iFSP1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with iFSP1 (inhibitor of Ferroptosis Suppressor Protein 1). Adherence to these protocols is essential for ensuring personal safety and maintaining a controlled laboratory environment.

Compound Identification and Hazard Assessment:

This compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2)[1][2][3]. It functions as a glutathione-independent ferroptosis suppressor[1][3]. By inhibiting FSP1, this compound can sensitize a variety of human cancer cell lines to ferroptosis-inducing agents like (1S,3R)-RSL3[1][3]. While a comprehensive toxicological profile is not fully established, this compound should be treated as a potentially hazardous compound[4][5].

The Safety Data Sheet (SDS) for this compound classifies it with the following hazards[6]:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Harmful in contact with skin (Acute toxicity, dermal - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
Compound Name This compoundMedChemExpress[6]
CAS Number 150651-39-1MedChemExpress[6]
Molecular Formula C₂₀H₁₃N₅Cayman Chemical[1]
Molecular Weight 323.4 g/mol Cayman Chemical[1]
Primary Target Ferroptosis Suppressor Protein 1 (FSP1)/AIFM2MedChemExpress[3]
EC₅₀ 103 nMMedChemExpress[3]
Solubility
      DMSO~25 mg/mLCayman Chemical[5]
      DMF~30 mg/mLCayman Chemical[5]
      Ethanol~1 mg/mLCayman Chemical[5]
Storage -20°CCayman Chemical[5]
Stability ≥ 4 years (as a solid)Cayman Chemical[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves. Change the outer pair immediately if contaminated and after each use. Wash hands thoroughly after removing gloves.[4]
Eyes/Face Safety Goggles with Side Shields & Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes, especially during reconstitution and dilution.
Body Laboratory CoatA fully buttoned lab coat is required.[4] For procedures with a higher risk of splashes, a chemical-resistant or disposable gown should be worn over the lab coat.[4]
Respiratory NIOSH-approved RespiratorUse only in a well-ventilated area, preferably within a chemical fume hood.[6] For weighing and handling of the solid compound outside of a ventilated enclosure, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of dust particles.

Operational and Disposal Plans

Experimental Protocols: Step-by-Step Guidance

1. Receiving and Unpacking:

  • Inspect the external packaging for any signs of damage or leaks upon receipt.

  • Before opening, don the minimum required PPE (lab coat, safety glasses, and a single pair of nitrile gloves)[4].

  • Open the shipping container in a designated area, such as a chemical fume hood or on a disposable bench liner[4].

  • Verify that the compound name and CAS number on the vial match your order details[4].

  • Inspect the primary container for any signs of damage.

2. Preparation of Stock Solutions:

  • Engineering Controls: All handling of powdered this compound must be performed in a certified containment system, such as a chemical fume hood, to minimize the risk of aerosolization and inhalation[6].

  • Don Full PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles[4].

  • Procedure:

    • Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes[4].

    • Perform calculations to determine the required mass of the compound and volume of solvent to achieve the desired stock concentration.

    • Carefully weigh the required amount of this compound powder in the fume hood.

    • Dissolve the powder in the appropriate solvent. Note that solutions are unstable and should be freshly prepared[7]. Aqueous solutions are not recommended for storage for more than one day[5].

    • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Store solid this compound at -20°C in a tightly sealed container[5].

  • Store in a secure and clearly labeled location to prevent unauthorized access[4].

  • Store solutions as recommended, typically for short periods.

4. Disposal Plan:

  • This compound and all contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[6].

  • Solid Waste: All disposable PPE (gowns, gloves, etc.), contaminated wipes, and empty vials should be collected in a designated, clearly labeled hazardous waste container[4].

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain[6].

  • Sharps: Needles and serological pipettes contaminated with this compound should be disposed of in a designated sharps container for chemically contaminated sharps[4].

Mandatory Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive this compound unpack Unpack in Fume Hood (PPE: Lab Coat, Gloves, Goggles) start->unpack weigh Weigh Solid this compound (Full PPE Required) unpack->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Experimental Use (Cell Culture, etc.) dissolve->experiment solid_waste Solid Waste (Gloves, Tubes, Vials) experiment->solid_waste liquid_waste Liquid Waste (Unused Solutions) experiment->liquid_waste sharps_waste Sharps Waste (Needles, Pipettes) experiment->sharps_waste end End: Decontaminate Workspace solid_waste->end liquid_waste->end sharps_waste->end

Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iFSP1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。